Prosaptide Tx14(A)
Description
BenchChem offers high-quality Prosaptide Tx14(A) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Prosaptide Tx14(A) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C69H110N16O26 |
|---|---|
Molecular Weight |
1579.7 g/mol |
IUPAC Name |
4-[[2-[[2-[2-[[4-amino-2-[[4-amino-2-[[2-[[2-[[2-[2-[(2-amino-3-hydroxybutanoyl)amino]propanoylamino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]propanoylamino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-[[1-[[1-[[1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C69H110N16O26/c1-13-31(7)53(66(107)80-41(23-29(3)4)61(102)82-46(69(110)111)25-37-15-17-38(88)18-16-37)83-59(100)40(20-22-50(93)94)75-58(99)39(19-21-49(91)92)76-68(109)55(36(12)87)85-57(98)34(10)73-60(101)43(26-47(70)89)78-62(103)44(27-48(71)90)79-63(104)45(28-51(95)96)81-67(108)54(32(8)14-2)84-64(105)42(24-30(5)6)77-56(97)33(9)74-65(106)52(72)35(11)86/h15-18,29-36,39-46,52-55,86-88H,13-14,19-28,72H2,1-12H3,(H2,70,89)(H2,71,90)(H,73,101)(H,74,106)(H,75,99)(H,76,109)(H,77,97)(H,78,103)(H,79,104)(H,80,107)(H,81,108)(H,82,102)(H,83,100)(H,84,105)(H,85,98)(H,91,92)(H,93,94)(H,95,96)(H,110,111) |
InChI Key |
SMUKRAODILXPSW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C(C)O)N |
Origin of Product |
United States |
Foundational & Exploratory
Prosaptide Tx14(A): A Deep Dive into its Neuronal Mechanism of Action
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Prosaptide (B10822537) Tx14(A), a synthetic 14-amino acid peptide derived from the neurotrophic protein prosaposin, has demonstrated significant neuroprotective and glioprotective effects. This document provides a comprehensive overview of the molecular mechanisms underlying the action of Prosaptide Tx14(A) in neurons. It details the receptor interactions, downstream signaling cascades, and key experimental findings that elucidate its function. This guide is intended for researchers, scientists, and drug development professionals investigating novel therapeutics for neurodegenerative diseases.
Core Mechanism: Receptor-Mediated Signaling
Prosaptide Tx14(A) exerts its effects primarily through the activation of two orphan G protein-coupled receptors (GPCRs): GPR37 and GPR37L1.[1][2][3] These receptors are predominantly expressed in the nervous system, in both neurons and glial cells.[1][4] While initially a subject of some debate, multiple studies have confirmed that Prosaptide Tx14(A) and its parent protein, prosaposin, are bona fide ligands for GPR37 and GPR37L1.[2][5][6]
Upon binding, Prosaptide Tx14(A) induces a conformational change in GPR37 and GPR37L1, leading to the activation of heterotrimeric G proteins. Specifically, the signaling is mediated through pertussis toxin-sensitive Gαi/o proteins.[1][2] This interaction initiates a cascade of intracellular events that underpin the neuroprotective actions of the peptide.
Signaling Pathways
The activation of GPR37 and GPR37L1 by Prosaptide Tx14(A) triggers two primary downstream signaling pathways: the inhibition of the cyclic adenosine (B11128) monophosphate (cAMP) pathway and the activation of mitogen-activated protein kinase (MAPK) and Akt signaling.
Inhibition of cAMP Production
As is characteristic of Gαi-coupled receptors, Prosaptide Tx14(A) binding leads to the inhibition of adenylyl cyclase activity. This results in a decrease in intracellular cAMP levels.[5][6] In primary astrocytes, Tx14(A) dose-dependently decreased forskolin-stimulated cAMP levels, an effect that was abolished by the knockdown of GPR37 and GPR37L1.[5]
Activation of ERK and Akt Pathways
A crucial component of Prosaptide Tx14(A)'s neuroprotective mechanism is the stimulation of the Extracellular signal-Regulated Kinase (ERK) and Akt signaling pathways.[1][2] Treatment of cells expressing GPR37 or GPR37L1 with Prosaptide Tx14(A) leads to a significant increase in the phosphorylation of ERK (pERK).[2] This activation is also sensitive to pertussis toxin, confirming its dependence on Gαi/o proteins.[2]
Similarly, Prosaptide Tx14(A) has been shown to stimulate the phosphorylation of Akt, a key kinase involved in cell survival and proliferation.[1] The activation of the Akt pathway contributes to the anti-apoptotic and pro-survival effects of the peptide.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on Prosaptide Tx14(A)'s neuronal activity.
| Parameter | Receptor | Cell Type | Value | Reference |
| EC50 for ERK Phosphorylation | GPR37 | HEK-293T | 7 nM | [2] |
| EC50 for ERK Phosphorylation | GPR37L1 | HEK-293T | 5 nM | [2] |
| IC50 for cAMP Inhibition | Endogenous GPR37/L1 | Primary Astrocytes | 17.8 nM | [5] |
Table 1: Potency of Prosaptide Tx14(A) in Receptor Activation and Signaling.
| Experimental Model | Treatment | Effect | Reference |
| Oxidative Stress (H2O2) in Primary Astrocytes | 100 nM Tx14(A) | Significant protection against cell death | [5] |
| Staurosporine-induced cytotoxicity in Primary Astrocytes | 100 nM Tx14(A) | Strong reduction in cytotoxicity | [5] |
| Rotenone-induced cytotoxicity in Primary Astrocytes | 100 nM Tx14(A) | Significant reduction in cytotoxicity | [5] |
| Oxidative Stress in Cultured Neurons | 100 nM Tx14(A) | Slight but significant protection | [5] |
Table 2: Neuroprotective Effects of Prosaptide Tx14(A).
Experimental Protocols
This section outlines the methodologies for key experiments used to characterize the mechanism of action of Prosaptide Tx14(A).
ERK Phosphorylation Assay
This assay quantifies the activation of the ERK pathway in response to Prosaptide Tx14(A).
cAMP Measurement Assay
This protocol measures the inhibition of cAMP production by Prosaptide Tx14(A).
-
Cell Seeding: Primary astrocytes are seeded in appropriate culture plates.
-
Forskolin (B1673556) Stimulation: To elevate basal cAMP levels, cells are treated with a water-soluble forskolin analogue (e.g., NKH477).
-
Tx14(A) Treatment: Cells are then treated with varying concentrations of Prosaptide Tx14(A).
-
Cell Lysis and cAMP Quantification: Cells are lysed, and intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., ELISA).
-
Data Analysis: The concentration-dependent inhibition of cAMP production is determined, and the IC50 value is calculated.
Receptor Internalization Assay
This assay visualizes the ligand-induced endocytosis of GPR37 and GPR37L1.
-
Cell Transfection: COS-7 or HEK-293T cells are transfected with plasmids encoding Flag-tagged GPR37 or GPR37L1.
-
Peptide Treatment: Cells are treated with Prosaptide Tx14(A) (e.g., 1 µM for 30 minutes).[2]
-
Immunofluorescence Staining: Cells are fixed, permeabilized, and stained with an anti-Flag antibody followed by a fluorescently labeled secondary antibody.
-
Microscopy: Receptor localization is visualized using confocal microscopy. A shift from plasma membrane to intracellular vesicles indicates internalization.
Conclusion and Future Directions
Prosaptide Tx14(A) is a promising neuroprotective agent that acts through the Gαi-coupled receptors GPR37 and GPR37L1. Its mechanism involves the inhibition of cAMP production and the activation of pro-survival ERK and Akt signaling pathways. The quantitative data and established experimental protocols provide a solid foundation for further research and development.
Future investigations should focus on the development of more stable and brain-penetrant analogs of Prosaptide Tx14(A) to enhance its therapeutic potential for central nervous system disorders.[7] Furthermore, a deeper understanding of the specific downstream targets of the ERK and Akt pathways activated by Tx14(A) will be crucial for elucidating the full spectrum of its neuroprotective effects. The continued exploration of GPR37 and GPR37L1 as therapeutic targets holds significant promise for the treatment of a range of neurodegenerative and neurological conditions.
References
- 1. The Protective Role of Prosaposin and Its Receptors in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR37 and GPR37L1 are receptors for the neuroprotective and glioprotective factors prosaptide and prosaposin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Drug Discovery Opportunities at the Endothelin B Receptor-Related Orphan G Protein-Coupled Receptors, GPR37 and GPR37L1 [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Glio‐ and neuro‐protection by prosaposin is mediated by orphan G‐protein coupled receptors GPR37L1 and GPR37 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glio- and neuro-protection by prosaposin is mediated by orphan G-protein coupled receptors GPR37L1 and GPR37 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Designing stable blood-brain barrier-permeable prosaptide peptides for treatment of central nervous system neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neurotrophic Potential of Prosaposin-Derived Peptides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prosaposin (PSAP), a highly conserved glycoprotein, is a precursor to four sphingolipid activator proteins: saposins A, B, C, and D. Beyond its intracellular role in lysosomal function, secreted prosaposin and its derivatives have emerged as potent neurotrophic factors, demonstrating significant promise in the realm of neuroprotection and nerve regeneration. This technical guide provides an in-depth overview of the neurotrophic effects of prosaposin-derived peptides, their mechanisms of action, and the experimental methodologies used to characterize them.
Prosaposin and its active fragments, particularly peptides derived from the saposin C domain, have been shown to promote neuronal survival, stimulate neurite outgrowth, and protect against various neurotoxic insults.[1] These effects are mediated through specific cell surface receptors and the activation of intracellular signaling cascades, making them attractive candidates for the development of novel therapeutics for neurodegenerative diseases and nerve injury.[2]
Active Peptides and Their Neurotrophic Activity
The neurotrophic activity of prosaposin has been localized to a specific region within the saposin C domain.[3] Synthetic peptides mimicking this region, often referred to as "prosaptides," have been shown to recapitulate the neurotrophic effects of the full-length protein.
One of the most well-studied prosaptides is an 18-mer peptide (PS18) with the sequence LSELIINNATEELLIKGL, derived from the rat saposin C-domain.[4][5] Another active sequence identified is a 12-mer peptide, LIDNNKTEKEIL, from the human saposin C sequence.[3] These peptides have demonstrated neurotrophic and neuroprotective effects in a variety of in vitro and in vivo models.[6][7]
Quantitative Data on Neurotrophic Effects
The following tables summarize the quantitative data from key studies on the neurotrophic effects of prosaposin and its derived peptides.
| Ligand | Cell Line | Assay | Parameter | Value | Reference |
| Saposin C | NS20Y | Binding Assay | High-Affinity Kd | 19 pM | [1][8] |
| Low-Affinity Kd | 1 nM | [1][8] | |||
| High-Affinity Sites/Cell | ~2,000 | [1][8] | |||
| Low-Affinity Sites/Cell | ~15,000 | [1][8] | |||
| 18-mer Peptide | NS20Y | Binding Assay | Kd | 70 pM | [3] |
Table 1: Receptor Binding Affinities. This table details the binding affinities of saposin C and a derived peptide to receptors on NS20Y neuroblastoma cells.
| Peptide | Model System | Neurotoxic Insult | Dosage | Outcome | Reference |
| PS18 | Wistar Rats | Kainic Acid (12 mg/kg) | 0.2 and 2.0 mg/kg (s.c.) | Significant improvement in behavioral deficits and enhanced survival of hippocampal and cortical neurons. | [6][9] |
| PS18 | Mice | Aβ1-42 (i.c.v.) | Not specified | Attenuated the increase in hippocampal neurogenesis caused by Aβ1-42-induced neuroinflammation and prevented memory deficits. | [4][7] |
| Prosaptide (B10822537) D5 | Male Mice | MPTP | Not specified | Dose-dependently reduced dopaminergic neuron loss. | [2] |
Table 2: In Vivo Neuroprotective Effects. This table summarizes the neuroprotective effects of prosaposin-derived peptides in various animal models of neurological damage.
Mechanism of Action: Signaling Pathways
Prosaposin-derived peptides exert their neurotrophic effects by binding to and activating specific G protein-coupled receptors (GPCRs), namely GPR37 and GPR37L1.[10][11][12][13][14] This ligand-receptor interaction initiates a cascade of intracellular signaling events that ultimately promote neuronal survival and growth.
The binding of prosaptides to GPR37/GPR37L1 leads to the activation of pertussis toxin-sensitive G proteins (Gαi/o).[12] This activation, in turn, modulates the activity of downstream effector molecules, including:
-
Extracellular signal-regulated kinase (ERK): Activation of the ERK pathway is a common downstream effect of prosaptide stimulation and is associated with cell survival and differentiation.[12]
-
Phosphatidylinositol 3-kinase (PI3K)/Akt pathway: This pathway is crucial for mediating the pro-survival effects of many neurotrophic factors. Prosaposin and its derivatives have been shown to activate the PI3K/Akt pathway, leading to the phosphorylation and inactivation of pro-apoptotic proteins.[4][7]
-
Inhibition of cAMP production: Activation of the Gαi subunit leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[10][15]
References
- 1. Identification of prosaposin as a neurotrophic factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. Identification of the neurotrophic factor sequence of prosaposin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A hydrophilic peptide comprising 18 amino acid residues of the prosaposin sequence has neurotrophic activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Prosaposin-Derived Peptide Alleviates Kainic Acid-Induced Brain Injury | PLOS One [journals.plos.org]
- 7. An 18-mer Peptide Derived from Prosaposin Ameliorates the Effects of Aβ1-42 Neurotoxicity on Hippocampal Neurogenesis and Memory Deficit in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. A Prosaposin-Derived Peptide Alleviates Kainic Acid-Induced Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glio‐ and neuro‐protection by prosaposin is mediated by orphan G‐protein coupled receptors GPR37L1 and GPR37 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Item - Glio- and neuroprotection by prosaposin is mediated by orphan G-protein coupled receptors GPR37L1 and GPR37 - University of Exeter - Figshare [ore.exeter.ac.uk]
- 12. GPR37 and GPR37L1 are receptors for the neuroprotective and glioprotective factors prosaptide and prosaposin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. med.emory.edu [med.emory.edu]
- 14. GPR37 and GPR37L1 are receptors for the neuroprotective and glioprotective factors prosaptide and prosaposin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Glio- and neuro-protection by prosaposin is mediated by orphan G-protein coupled receptors GPR37L1 and GPR37 - PubMed [pubmed.ncbi.nlm.nih.gov]
Prosaptide Tx14(A): A Comprehensive Technical Guide to its Glioprotective Role
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prosaptide (B10822537) Tx14(A), a synthetic 14-amino acid peptide derived from the neurotrophic region of prosaposin, has emerged as a significant agent in the field of neuroprotection, with a pronounced role in glioprotection. This technical guide synthesizes the current understanding of Prosaptide Tx14(A), detailing its mechanism of action, the signaling pathways it modulates, and the experimental evidence supporting its protective effects on glial cells. Quantitative data from key studies are presented in structured tables for comparative analysis, and detailed experimental protocols are provided. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams to facilitate a deeper understanding of its therapeutic potential.
Introduction
Prosaptide Tx14(A) is a biologically active peptide fragment of prosaposin, a neurotrophic factor that plays a crucial role in the nervous system.[1] Its sequence is derived from the saposin C domain and has been shown to be active in a variety of neuronal and glial cell types.[2][3] A primary function of Prosaptide Tx14(A) is the stimulation of sulfatide synthesis, a critical component of the myelin sheath, highlighting its importance as a trophic factor for both Schwann cells and oligodendrocytes.[2][3] Research has demonstrated its neuroprotective and glioprotective capabilities in various experimental models, including those for diabetic neuropathy and oxidative stress.[4][5][6][7] This document provides an in-depth overview of the molecular mechanisms underlying the glioprotective effects of Prosaptide Tx14(A).
Mechanism of Action: GPR37 and GPR37L1 Receptor Activation
The glioprotective and neuroprotective effects of Prosaptide Tx14(A) are primarily mediated through its interaction with two orphan G-protein coupled receptors (GPCRs): GPR37 and GPR37L1.[5][8][9][10] While initially the pairing of prosaptides with these receptors was debated, studies in native astrocytes have confirmed this ligand-receptor relationship.[4][8][9]
Prosaptide Tx14(A) acts as a potent agonist for both GPR37L1 and GPR37, with EC50 values in the low nanomolar range.[11][12] Activation of these receptors initiates a signaling cascade through pertussis toxin-sensitive G-proteins, specifically the Gαi/o subfamily.[5][11] This interaction leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels and subsequent modulation of the Protein Kinase A (PKA) pathway.[4][9] Furthermore, stimulation of GPR37 and GPR37L1 by Prosaptide Tx14(A) has been shown to induce the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a key component of the Mitogen-Activated Protein Kinase (MAPK) pathway.[5][11][12]
Quantitative Data on Prosaptide Tx14(A) Activity
The following tables summarize key quantitative data from studies investigating the effects of Prosaptide Tx14(A).
Table 1: Receptor Binding and Activation
| Parameter | Receptor | Value | Cell Type | Reference |
| EC50 | GPR37L1 | 5 nM | HEK-293T | [5][11][12] |
| EC50 | GPR37 | 7 nM | HEK-293T | [5][11][12] |
Table 2: In Vitro Glioprotection Against Oxidative Stress
| Stressor | Cell Type | Treatment | Outcome | Quantitative Effect | Reference |
| Hydrogen Peroxide (H₂O₂) | Primary Astrocytes | 100 nM Prosaptide Tx14(A) | Reduced cell death | Significant protection | [5] |
| Rotenone (B1679576) | Primary Astrocytes | Prosaptide Tx14(A) | Rescued wound closure | - | [4] |
| Staurosporine (B1682477) | Primary Astrocytes | Prosaptide Tx14(A) | Rescued wound closure, Reduced cytotoxicity | Strong reduction in LDH release | [4] |
Signaling Pathways
The signaling cascade initiated by Prosaptide Tx14(A) binding to GPR37/GPR37L1 is crucial for its glioprotective effects.
Caption: Prosaptide Tx14(A) signaling pathway in glial cells.
Experimental Protocols
This section details the methodologies for key experiments cited in the literature.
Primary Astrocyte Culture
-
Tissue Source: Cerebral cortices from neonatal rat pups.
-
Cell Isolation: Cortices are dissected, meninges removed, and tissue mechanically dissociated.
-
Plating: Cells are plated on poly-D-lysine coated flasks.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and penicillin/streptomycin.
-
Purification: After one week in culture, flasks are shaken overnight to remove microglia and oligodendrocytes. For experiments, media is often switched to DMEM with 5% FBS to reduce background prosaposin levels.[4]
Oxidative Stress Induction and Protection Assay
-
Cell Seeding: Primary astrocytes are seeded in 96-well plates at a density of 4 x 10⁴ cells per well.[4]
-
Treatment: Cells are pre-treated with vehicle or Prosaptide Tx14(A) (e.g., 100 nM) for a specified duration (e.g., 10 minutes).[5]
-
Stress Induction: Oxidative stress is induced by adding stressors such as H₂O₂ (e.g., 250-500 µM), rotenone (e.g., 100 µM), or staurosporine (e.g., 200 nM) for a defined period (e.g., 5-24 hours).[4][5]
-
Assessment of Cell Viability: Cell death is quantified by measuring the release of lactate (B86563) dehydrogenase (LDH) into the culture medium using a commercially available cytotoxicity assay kit.[4][5]
References
- 1. Impaired Prosaposin Secretion During Nerve Regeneration in Diabetic Rats and Protection of Nerve Regeneration by a Prosaposin-Derived Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prosaptide TX14(A) [anaspec.com]
- 3. cpcscientific.com [cpcscientific.com]
- 4. Glio‐ and neuro‐protection by prosaposin is mediated by orphan G‐protein coupled receptors GPR37L1 and GPR37 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPR37 and GPR37L1 are receptors for the neuroprotective and glioprotective factors prosaptide and prosaposin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TX14(A), a prosaposin-derived peptide, reverses established nerve disorders in streptozotocin-diabetic rats and prevents them in galactose-fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 9. Glio- and neuro-protection by prosaposin is mediated by orphan G-protein coupled receptors GPR37L1 and GPR37 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Item - Glio- and neuroprotection by prosaposin is mediated by orphan G-protein coupled receptors GPR37L1 and GPR37 - University of Exeter - Figshare [ore.exeter.ac.uk]
- 11. rndsystems.com [rndsystems.com]
- 12. medchemexpress.com [medchemexpress.com]
Cellular Targets of Prosaptide Tx14(A) in the Central Nervous System: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prosaptide (B10822537) Tx14(A) is a synthetic peptide derived from the neurotrophic protein prosaposin. It has garnered significant interest for its neuroprotective and glioprotective effects within the central nervous system (CNS). This technical guide provides a comprehensive overview of the cellular targets of Prosaptide Tx14(A), the associated signaling pathways, quantitative data on its activity, and detailed experimental protocols for studying its mechanism of action.
Primary Cellular Targets: GPR37 and GPR37L1
The primary cellular targets of Prosaptide Tx14(A) in the CNS are two orphan G protein-coupled receptors (GPCRs): GPR37 (also known as Parkin-associated endothelin-like receptor, Pael-R) and GPR37L1 .[1][2][3] These receptors are almost exclusively expressed in the nervous system.[2][4] GPR37 is notably abundant in oligodendrocytes and neurons of the substantia nigra and hippocampus, while GPR37L1 is highly expressed in cerebellar Bergmann glia astrocytes.[4]
Prosaptide Tx14(A) acts as an agonist at these receptors, initiating a cascade of intracellular signaling events.[1][3] The interaction of Tx14(A) with GPR37 and GPR37L1 has been shown to be crucial for its protective effects on neurons and glial cells, such as astrocytes, against cellular stress.[1][2] Specifically, Tx14(A) has been demonstrated to protect primary astrocytes from oxidative stress, and this effect is diminished by the knockdown of GPR37 or GPR37L1.[1][2]
It is important to note that while several studies support the pairing of Prosaptide Tx14(A) with GPR37 and GPR37L1, some controversy exists in the field.[5][6] Certain studies have failed to replicate these findings, particularly when using heterologous expression systems like HEK293 cells.[5][7] This suggests that the functionality of these receptors and their response to Tx14(A) may be dependent on the specific cellular context and the presence of requisite accessory proteins found in native cell types like astrocytes.[5][7]
Quantitative Data: Potency and Efficacy
The following tables summarize the available quantitative data for the interaction of Prosaptide Tx14(A) with its target receptors.
| Receptor | Parameter | Value (nM) | Cell System | Reference |
| GPR37L1 | EC50 | 5 | Not Specified | [8][9] |
| GPR37 | EC50 | 7 | Not Specified | [8][9] |
EC50 (Half-maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.
| Assay | Cell Type | Treatment | Fold Change/Effect | Reference |
| ERK1/2 Phosphorylation | Primary Schwann Cells | 10 nM Tx14(A) for 5 min | 3- to 5-fold increase in p-ERK1/2 | [9] |
| Sulfatide Synthesis | Primary Schwann Cells | 10 nM Tx14(A) | 2.5-fold enhancement | [10] |
Signaling Pathways
Upon binding of Prosaptide Tx14(A) to GPR37 and GPR37L1, a signaling cascade is initiated through pertussis toxin-sensitive G proteins, indicating the involvement of the Gαi/o subfamily.[1][3][9][10] This leads to the modulation of downstream effector systems, including the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels, as well as the activation of mitogen-activated protein kinase (MAPK) and Akt pathways.[3][5][6][9]
Gαi/o-Mediated Signaling
Activation of GPR37/GPR37L1 by Tx14(A) leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit inhibits adenylyl cyclase, reducing the production of cAMP.[3][5][6] This pathway is implicated in the neuroprotective effects observed in astrocytes.[5][6]
ERK1/2 (MAPK) Pathway Activation
Prosaptide Tx14(A) stimulates the phosphorylation and activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[1][3][9] This activation is sensitive to pertussis toxin, confirming its dependence on Gαi/o signaling.[10] The ERK1/2 pathway is a critical mediator of cellular processes such as proliferation, differentiation, and survival.
PI3K/Akt Pathway Activation
In some cell types, Prosaptide Tx14(A) has been shown to induce the phosphorylation of Akt, also known as Protein Kinase B.[11] This activation is dependent on phosphatidylinositide 3-kinases (PI3K) and is crucial for promoting cell survival.[11]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the cellular targets and signaling pathways of Prosaptide Tx14(A).
Primary Astrocyte Culture
Objective: To isolate and culture primary astrocytes from rodent brains for subsequent functional assays.
Methodology:
-
Tissue Dissociation:
-
Isolate cerebral cortices from postnatal day 1-4 mouse or rat pups.
-
Mince the tissue into small pieces in ice-cold Hank's Balanced Salt Solution (HBSS).
-
Digest the tissue with trypsin (e.g., 0.25%) at 37°C for 15-30 minutes.
-
Triturate the digested tissue using fire-polished Pasteur pipettes to obtain a single-cell suspension.
-
-
Cell Plating and Culture:
-
Plate the cell suspension in T75 flasks coated with Poly-D-Lysine.
-
Culture the cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Purification:
-
After 7-10 days, when the culture is confluent, shake the flasks on an orbital shaker to detach microglia and oligodendrocytes.
-
Change the medium to remove detached cells.
-
The remaining adherent cells will be a highly enriched astrocyte population.
-
-
Subculturing:
-
Use trypsin-EDTA to detach the astrocytes for passaging or plating for experiments.
-
siRNA-Mediated Knockdown of GPR37/GPR37L1 in Astrocytes
Objective: To specifically reduce the expression of GPR37 and GPR37L1 in primary astrocytes to determine their role in Prosaptide Tx14(A)-mediated effects.
Methodology:
-
Cell Plating: Plate primary astrocytes in 6-well or 12-well plates and grow to 50-70% confluency.
-
Transfection Complex Preparation:
-
Dilute siRNAs targeting GPR37, GPR37L1, or a non-targeting control siRNA in serum-free medium (e.g., Opti-MEM).
-
In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate at room temperature for 10-20 minutes to allow complex formation.
-
-
Transfection:
-
Add the siRNA-lipid complexes to the cells dropwise.
-
Incubate the cells for 48-72 hours at 37°C.
-
-
Verification of Knockdown:
-
Harvest a subset of cells to assess GPR37 and GPR37L1 protein levels by Western blotting or mRNA levels by RT-qPCR to confirm successful knockdown.
-
-
Functional Assay:
-
Treat the transfected cells with Prosaptide Tx14(A) and perform downstream assays (e.g., cell viability assay, ERK1/2 phosphorylation assay).
-
ERK1/2 Phosphorylation Assay (Western Blotting)
Objective: To measure the activation of the MAPK/ERK pathway in response to Prosaptide Tx14(A) treatment.
Methodology:
-
Cell Treatment and Lysis:
-
Starve cells (e.g., primary astrocytes) in serum-free medium for 4-6 hours.
-
Treat cells with Prosaptide Tx14(A) at various concentrations and time points.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.
-
Quantify band intensities and express the results as the ratio of p-ERK1/2 to total ERK1/2.
-
GTPγS Binding Assay
Objective: To measure the activation of G proteins by GPR37/GPR37L1 in response to Prosaptide Tx14(A).
Methodology:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the receptor of interest in a hypotonic buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash and resuspend the membranes in an appropriate assay buffer.
-
-
Assay Reaction:
-
In a 96-well plate, combine the cell membranes, GDP, and varying concentrations of Prosaptide Tx14(A).
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate at 30°C for 30-60 minutes.
-
-
Termination and Filtration:
-
Stop the reaction by rapid filtration through a glass fiber filter plate using a cell harvester.
-
Wash the filters with ice-cold buffer to remove unbound [35S]GTPγS.
-
-
Scintillation Counting:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity bound to the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the specific binding of [35S]GTPγS as a function of Prosaptide Tx14(A) concentration to determine EC50 values.
-
cAMP Accumulation Assay
Objective: To measure the inhibition of adenylyl cyclase activity and the resulting decrease in intracellular cAMP levels following Gαi/o activation by Prosaptide Tx14(A).
Methodology:
-
Cell Seeding and Treatment:
-
Seed primary astrocytes or transfected cells in a 96-well plate.
-
Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Treat the cells with varying concentrations of Prosaptide Tx14(A) in the presence of an adenylyl cyclase stimulator (e.g., forskolin).
-
-
Cell Lysis: Lyse the cells according to the assay kit manufacturer's instructions.
-
cAMP Measurement:
-
Measure the intracellular cAMP concentration in the cell lysates using a competitive enzyme immunoassay (EIA) or a fluorescence/luminescence-based biosensor kit.
-
-
Data Analysis:
-
Plot the cAMP levels as a function of Prosaptide Tx14(A) concentration to determine the IC50 (half-maximal inhibitory concentration) for the inhibition of forskolin-stimulated cAMP production.
-
Conclusion
Prosaptide Tx14(A) exerts its effects in the central nervous system primarily through the activation of the G protein-coupled receptors GPR37 and GPR37L1. This interaction triggers Gαi/o-mediated signaling cascades, leading to the inhibition of cAMP production and the activation of the ERK1/2 and Akt pathways, which are crucial for its neuroprotective and glioprotective functions. The provided experimental protocols offer a robust framework for researchers to further investigate the therapeutic potential of Prosaptide Tx14(A) and its cellular mechanisms of action. Understanding the nuances of its signaling, particularly the cell-type-specific responses, will be critical for the development of novel therapeutics targeting neurodegenerative diseases.
References
- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Isolation and monoculture of functional primary astrocytes from the adult mouse spinal cord [frontiersin.org]
- 3. GPR37 and GPR37L1 are receptors for the neuroprotective and glioprotective factors prosaptide and prosaposin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. Human Astrocytes (HA) Culture Protocol [sigmaaldrich.com]
- 6. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Establishment and characterization of primary astrocyte culture from adult mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Astrocytic cAMP modulates memory via synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [35S]GTPγS Binding in G Protein-Coupled Receptor Assays | Springer Nature Experiments [experiments.springernature.com]
- 10. Prosaptide activates the MAPK pathway by a G-protein-dependent mechanism essential for enhanced sulfatide synthesis by Schwann cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding - PMC [pmc.ncbi.nlm.nih.gov]
Prosaptide Tx14(A): A Deep Dive into its Structural and Functional Landscape for Therapeutic Innovation
For Immediate Release
This technical guide provides a comprehensive overview of the structural and functional characteristics of Prosaptide (B10822537) Tx14(A), a synthetic peptide derived from the neurotrophic factor prosaposin. With demonstrated neuroprotective and glioprotective properties, Prosaptide Tx14(A) has emerged as a promising candidate for the treatment of a range of neurological disorders. This document is intended for researchers, scientists, and drug development professionals, offering in-depth data, detailed experimental protocols, and visual representations of its molecular interactions and signaling pathways.
Core Structural and Physicochemical Properties
Prosaptide Tx14(A) is a 14-amino acid peptide derived from the saposin C domain of its precursor protein, prosaposin.[1][2][3] Its sequence, TALIDNNATEEILY, with a D-alanine substitution at the second position, is crucial for its biological activity and stability.[4] This modification enhances its resistance to degradation, a critical attribute for therapeutic peptides.[5]
| Property | Value | Reference |
| Molecular Weight | 1579.70 - 1579.72 Da | [3] |
| Molecular Formula | C69H110N16O26 | [3] |
| Amino Acid Sequence | H-Thr-D-Ala-Leu-Ile-Asp-Asn-Asn-Ala-Thr-Glu-Glu-Ile-Leu-Tyr-OH | [3] |
| One-Letter Sequence | TaLIDNNATEEILY | [3] |
| Purity | ≥95% | |
| Solubility | Soluble to 2 mg/ml in water | |
| CAS Registry Number | 196391-82-9 | [3] |
Functional Profile: A Neurotrophic and Glioprotective Agent
Prosaptide Tx14(A) exhibits a potent and diverse range of biological activities, primarily centered on the protection and regeneration of neural tissues. It has been shown to stimulate the growth, migration, and invasion of prostate cancer cells, highlighting its mitogenic potential in certain contexts.[6] More significantly, it functions as a neuroprotective and glioprotective agent, promoting cell survival and preventing neuronal death in various models of neurological damage.[7][8][9]
The therapeutic potential of Prosaptide Tx14(A) has been investigated in several preclinical models, demonstrating its efficacy in reversing established nerve disorders in diabetic rats and preventing neuropathy.[10][11] These findings have paved the way for clinical evaluation, with Phase I trials indicating that the peptide is safe and well-tolerated in humans.[9]
Mechanism of Action: G-Protein Coupled Receptor Agonism
The biological effects of Prosaptide Tx14(A) are primarily mediated through its interaction with two orphan G-protein coupled receptors (GPCRs): GPR37 and GPR37L1.[7][8][12] Prosaptide Tx14(A) acts as a potent agonist for both receptors, stimulating downstream signaling cascades that underpin its neurotrophic and cytoprotective functions.[12][13]
| Receptor Target | EC50 | Reference |
| GPR37L1 | 5 nM | [12][13] |
| GPR37 | 7 nM | [12][13] |
Binding of Prosaptide Tx14(A) to GPR37 and GPR37L1 initiates a cascade of intracellular events. This interaction has been confirmed through co-localization and complex formation studies at the plasma membrane.[14][15] The signaling is sensitive to pertussis toxin, indicating the involvement of Gi/o proteins.[1][16]
Key Signaling Pathways
The activation of GPR37 and GPR37L1 by Prosaptide Tx14(A) triggers multiple downstream signaling pathways, including the Raf-MEK-ERK-RSK-Elk-1 cascade of the MAPK pathway and the cAMP-PKA axis.[6][7]
MAPK/ERK Signaling Pathway
A predominant and well-documented signaling route activated by Prosaptide Tx14(A) is the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase (ERK) cascade.[1] Treatment with Prosaptide Tx14(A) leads to the rapid phosphorylation of ERK1 and ERK2 in various cell types, including Schwann cells and HEK-293T cells transfected with GPR37 or GPR37L1.[1][16][17] This activation is crucial for many of the peptide's biological effects, such as enhanced sulfatide synthesis in Schwann cells, a key component of the myelin sheath.[1]
cAMP-PKA Signaling Pathway
In astrocytes, the neuroprotective effects of Prosaptide Tx14(A) are also mediated, at least in part, by the cAMP-PKA signaling axis.[7][8] Activation of GPR37 and GPR37L1 by the peptide leads to the inhibition of adenylyl cyclase through the Gi/o protein, resulting in decreased intracellular cAMP levels and subsequent modulation of Protein Kinase A (PKA) activity.[8] This pathway is implicated in the protection against oxidative stress.[7][8]
Detailed Experimental Protocols
Assessment of ERK Phosphorylation
Objective: To determine the effect of Prosaptide Tx14(A) on the activation of the MAPK/ERK signaling pathway.
Methodology:
-
Cell Culture: HEK-293T cells are transiently transfected with expression plasmids for GPR37/syntenin-1 or GPR37L1. Mock-transfected cells (empty vector) serve as a control.[16][17]
-
Treatment: Cells are treated with 100 nM Prosaptide Tx14(A) or a vehicle control for 10 minutes.[16][17]
-
Cell Lysis: Following treatment, cells are lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blot Analysis:
-
Cell lysates are resolved by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK (pERK) and total ERK (tERK).
-
After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Quantification: The intensity of the pERK and tERK bands is quantified using densitometry. The ratio of pERK to tERK is calculated to determine the level of ERK phosphorylation.[16]
Cell Viability Assay (MTT Assay)
Objective: To evaluate the neuroprotective effects of Prosaptide Tx14(A) against cellular stressors.
Methodology:
-
Cell Culture: Primary astrocytes are seeded in 96-well plates.[8]
-
Treatment: Cells are pre-treated with Prosaptide Tx14(A) at various concentrations for a specified period.
-
Induction of Cell Death: A cytotoxic agent (e.g., H2O2, staurosporine, or rotenone) is added to the culture medium to induce oxidative stress and cell death.[8]
-
MTT Incubation: After the incubation period with the stressor, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilization buffer (e.g., DMSO or isopropanol (B130326) with HCl).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells.
Receptor Binding Assay (Biotinylated Peptide Pull-down)
Objective: To demonstrate the direct interaction between Prosaptide Tx14(A) and its receptors, GPR37 and GPR37L1.
Methodology:
-
Preparation of Biotinylated Peptide: Prosaptide Tx14(A) is chemically synthesized with a biotin (B1667282) tag.
-
Cell Lysate Preparation: HEK-293T cells are transfected with GPR37 or GPR37L1 expression plasmids. The cells are then lysed to obtain soluble protein extracts.[16][17]
-
Incubation with Neutravidin Beads: The biotinylated Prosaptide Tx14(A) is incubated with Neutravidin-coated agarose (B213101) beads to allow for binding.[16][17]
-
Pull-down: The cell lysates are incubated with the peptide-bead complex.
-
Washing: The beads are washed multiple times to remove non-specifically bound proteins.
-
Elution and Western Blot: The bound proteins are eluted from the beads and analyzed by Western blotting using antibodies specific for GPR37 or GPR37L1.[16][17]
Summary and Future Directions
Prosaptide Tx14(A) is a well-characterized synthetic peptide with significant potential for the treatment of neurological disorders. Its defined structure, potent agonistic activity on GPR37 and GPR37L1, and activation of key pro-survival signaling pathways provide a strong foundation for its therapeutic development. The detailed experimental protocols provided herein offer a framework for further investigation into its mechanism of action and efficacy in various disease models.
Future research should focus on optimizing the pharmacokinetic properties of Prosaptide Tx14(A) to enhance its delivery to the central nervous system and further elucidating the full spectrum of its downstream signaling effects. Continued exploration of its therapeutic utility in a broader range of neurodegenerative and peripheral neuropathies is warranted.
References
- 1. Prosaptide activates the MAPK pathway by a G-protein-dependent mechanism essential for enhanced sulfatide synthesis by Schwann cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prosaptide TX14(A) [anaspec.com]
- 3. cpcscientific.com [cpcscientific.com]
- 4. researchgate.net [researchgate.net]
- 5. Designing stable blood-brain barrier-permeable prosaptide peptides for treatment of central nervous system neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prosaptide TX14A stimulates growth, migration, and invasion and activates the Raf-MEK-ERK-RSK-Elk-1 signaling pathway in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glio- and neuro-protection by prosaposin is mediated by orphan G-protein coupled receptors GPR37L1 and GPR37 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glio‐ and neuro‐protection by prosaposin is mediated by orphan G‐protein coupled receptors GPR37L1 and GPR37 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. | BioWorld [bioworld.com]
- 10. TX14(A), a prosaposin-derived peptide, reverses established nerve disorders in streptozotocin-diabetic rats and prevents them in galactose-fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Prosaptide TX14(A) | Orphan 7-TM Receptors | Tocris Bioscience [tocris.com]
- 14. researchgate.net [researchgate.net]
- 15. GPR37 Protein Trafficking to the Plasma Membrane Regulated by Prosaposin and GM1 Gangliosides Promotes Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. GPR37 and GPR37L1 are receptors for the neuroprotective and glioprotective factors prosaptide and prosaposin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
Prosaptide Tx14(A): An In-Depth Technical Guide to its In Vitro Neuroprotective Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prosaptide (B10822537) Tx14(A), a synthetic peptide derived from the neurotrophic protein prosaposin, has emerged as a promising agent for neuroprotection. This technical guide provides a comprehensive overview of the in vitro evidence supporting the neuroprotective effects of Prosaptide Tx14(A), with a particular focus on its action in astrocytes. We delve into the molecular mechanisms, key signaling pathways, and detailed experimental protocols to facilitate further research and development in this area. Quantitative data from published studies are summarized in structured tables for clear comparison, and the intricate signaling cascades are visualized through detailed diagrams.
Introduction
Neurodegenerative diseases and acute neuronal injuries represent a significant and growing unmet medical need. A key strategy in the development of novel therapeutics is the identification of agents that can protect neurons from damage and promote their survival. Prosaptide Tx14(A) has been identified as one such agent, demonstrating protective effects in various in vitro models of neuronal and glial cell stress. This document synthesizes the current understanding of its mechanism of action, focusing on its interaction with specific G-protein coupled receptors and the subsequent downstream signaling events that confer neuroprotection.
Mechanism of Action: Receptor Activation and Intracellular Signaling
Prosaptide Tx14(A) exerts its neuroprotective effects primarily through the activation of two orphan G-protein coupled receptors (GPCRs): GPR37L1 and GPR37.[1][2][3] These receptors are predominantly expressed in the nervous system, with GPR37L1 being highly expressed in astrocytes.[1] The binding of Tx14(A) to these receptors initiates a cascade of intracellular signaling events.
G-Protein Coupling and cAMP Modulation
Upon ligand binding, GPR37L1 and GPR37 couple to pertussis toxin-sensitive inhibitory G-proteins (Gi/o).[2][4] This coupling leads to the inhibition of adenylyl cyclase activity, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][2][4] This inhibitory effect on cAMP production is a key feature of the signaling pathway initiated by Prosaptide Tx14(A).
Activation of the ERK Pathway
In addition to modulating cAMP levels, Prosaptide Tx14(A) stimulates the phosphorylation and activation of extracellular signal-regulated kinase (ERK), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.[2] The activation of the ERK pathway is crucial for mediating a range of cellular processes, including cell survival and proliferation. The neuroprotective effects of astrocytic ERK2 have been noted in models of neonatal hypoxic-ischaemic brain injury.[5]
Downstream Effectors
The downstream targets of the cAMP/PKA and ERK/MAPK pathways are critical for executing the neuroprotective program initiated by Prosaptide Tx14(A). While further research is needed to fully elucidate all the downstream effectors, the activation of transcription factors such as CREB (cAMP response element-binding protein) is a likely consequence of both pathways and a key regulator of pro-survival gene expression.
Quantitative Data on In Vitro Efficacy
The following tables summarize the key quantitative data from in vitro studies on Prosaptide Tx14(A).
Table 1: Receptor Activation and Signaling
| Parameter | Receptor | Cell Type | Value | Reference |
| EC50 (ERK Phosphorylation) | GPR37L1 | HEK-293T | 5 nM | [Meyer et al., 2013, PNAS] |
| EC50 (ERK Phosphorylation) | GPR37 | HEK-293T | 7 nM | [Meyer et al., 2013, PNAS] |
| IC50 (cAMP Inhibition) | Endogenous receptors | Primary Astrocytes | 17.8 nM | [1] |
Table 2: Neuroprotective Effects Against Oxidative Stress
| Stressor | Cell Type | Tx14(A) Concentration | Outcome | Reference |
| Hydrogen Peroxide (H₂O₂) | Primary Astrocytes | 100 nM | Significant reduction in LDH release | [1] |
| Rotenone | Primary Astrocytes | 100 nM | Significant reduction in LDH release | [1] |
| Staurosporine | Primary Astrocytes | 100 nM | Significant reduction in LDH release | [1] |
| Various Stressors | Co-culture with Astrocytes | 100 nM | ~35-45% reduction in LDH release from neurons | [1] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex biological processes involved, the following diagrams have been generated using Graphviz (DOT language).
Diagram 1: Prosaptide Tx14(A) Signaling Pathway in Astrocytes
Caption: Signaling cascade initiated by Prosaptide Tx14(A) in astrocytes.
Diagram 2: Experimental Workflow for Assessing Neuroprotection
Caption: Workflow for in vitro neuroprotection assays.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature.
Primary Astrocyte Culture
-
Isolation: Isolate cortical astrocytes from neonatal rat or mouse pups (P1-P3).
-
Dissociation: Mechanically and enzymatically dissociate cortical tissue to obtain a single-cell suspension.
-
Plating: Plate cells in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin.
-
Purification: After 7-10 days in culture, purify astrocytes by shaking to remove microglia and oligodendrocytes.
-
Confirmation: Confirm astrocyte purity (>95%) by immunostaining for the astrocyte-specific marker, Glial Fibrillary Acidic Protein (GFAP).
Oxidative Stress Induction and Neuroprotection Assay
-
Cell Seeding: Seed primary astrocytes in 96-well plates at a density of 4 x 10⁴ cells per well.[1]
-
Pre-treatment: 24 hours after seeding, replace the medium with fresh medium containing various concentrations of Prosaptide Tx14(A) or vehicle control.
-
Stress Induction: After a pre-incubation period (e.g., 1 hour), add the oxidative stressor. Common stressors and their working concentrations include:
-
Incubation: Incubate the cells for a specified period (e.g., 5 hours).[1]
-
LDH Assay: Assess cell death by measuring the release of lactate (B86563) dehydrogenase (LDH) into the culture medium using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to control wells (untreated, unstressed cells) and determine the protective effect of Prosaptide Tx14(A) by comparing the LDH release in treated versus untreated stressed cells.
cAMP Measurement Assay
-
Cell Preparation: Culture primary astrocytes in a suitable plate format (e.g., 96-well).
-
Stimulation: To measure the inhibition of cAMP production, first stimulate the cells with a known adenylyl cyclase activator, such as forskolin (B1673556) (e.g., a water-soluble analog like NKH477), to elevate basal cAMP levels.[1]
-
Treatment: Concurrently or subsequently, treat the cells with a dose-range of Prosaptide Tx14(A).
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay-based kit (e.g., ELISA or HTRF) or a reporter-based assay (e.g., GloSensor).
-
Data Analysis: Generate a dose-response curve and calculate the IC50 value for Prosaptide Tx14(A)'s inhibition of forskolin-stimulated cAMP production.
ERK Phosphorylation Assay (Western Blot)
-
Cell Culture and Starvation: Culture astrocytes to near confluence and then serum-starve for 2-3 hours to reduce basal ERK phosphorylation.
-
Treatment: Treat cells with Prosaptide Tx14(A) (e.g., 100 nM) for a short duration (e.g., 5-15 minutes).
-
Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific for phosphorylated ERK (p-ERK).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK to confirm equal protein loading.
-
Densitometry: Quantify the band intensities and express the results as the ratio of p-ERK to total ERK.
Conclusion and Future Directions
The in vitro data strongly support the role of Prosaptide Tx14(A) as a neuroprotective agent, particularly through its actions on astrocytes. The activation of GPR37L1 and GPR37 initiates a dual signaling cascade involving the inhibition of the cAMP/PKA pathway and the activation of the ERK/MAPK pathway, culminating in enhanced astrocyte survival in the face of oxidative stress. This protective effect on astrocytes, in turn, contributes to the survival of neurons.
Future in vitro research should focus on:
-
Dose-Response Studies: Generating detailed dose-response curves for the neuroprotective effects of Prosaptide Tx14(A) in various cell-based assays to precisely define its potency.
-
Downstream Effector Identification: Elucidating the specific downstream targets of the PKA and ERK pathways that are critical for mediating the observed neuroprotection. Investigating the role of transcription factors like CREB would be a logical next step.
-
Neuron-Astrocyte Co-culture Models: Utilizing more complex co-culture systems to better understand the interplay between these two cell types in the context of Prosaptide Tx14(A)-mediated neuroprotection.
-
Broader Range of Insults: Evaluating the efficacy of Prosaptide Tx14(A) against other forms of neuronal and astrocytic injury, such as excitotoxicity and inflammation.
A thorough understanding of the in vitro pharmacology and cell biology of Prosaptide Tx14(A) is essential for its successful translation into a therapeutic for a range of neurological disorders.
References
- 1. Glio‐ and neuro‐protection by prosaposin is mediated by orphan G‐protein coupled receptors GPR37L1 and GPR37 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR37 and GPR37L1 are receptors for the neuroprotective and glioprotective factors prosaptide and prosaposin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glio- and neuro-protection by prosaposin is mediated by orphan G-protein coupled receptors GPR37L1 and GPR37 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Extracellular signal‐regulated kinase 2 has duality in function between neuronal and astrocyte expression following neonatal hypoxic–ischaemic cerebral injury - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Studies of Prosaptide Tx14(A)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prosaptide (B10822537) Tx14(A) is a synthetic 14-amino acid peptide derived from the neurotrophic factor prosaposin. It has demonstrated significant potential in preclinical studies as a neuroprotective and glioprotective agent. These application notes provide a detailed overview of the experimental protocols for the in vitro characterization of Prosaptide Tx14(A), focusing on its mechanism of action through the G-protein coupled receptors GPR37 and GPR37L1. The provided protocols are intended to serve as a guide for researchers investigating the therapeutic potential of this promising compound.
Introduction
Prosaptide Tx14(A) exerts its biological effects primarily by activating two orphan G-protein coupled receptors, GPR37 and GPR37L1.[1][2][3][4] This activation triggers downstream signaling cascades, most notably the Raf-MEK-ERK (MAPK) pathway, which is crucial for promoting cell survival, migration, and proliferation.[5][6] In vitro studies are essential for elucidating the specific cellular and molecular mechanisms of Prosaptide Tx14(A) and for evaluating its therapeutic efficacy in various cell-based models of neurological diseases. This document outlines key in vitro assays to characterize the activity of Prosaptide Tx14(A).
Data Presentation
The following table summarizes the quantitative data for Prosaptide Tx14(A) activity from in vitro studies.
| Parameter | Receptor | Value | Cell Type | Reference |
| EC50 | GPR37L1 | 5 nM | HEK-293T | [2][4] |
| EC50 | GPR37 | 7 nM | HEK-293T | [2][4] |
EC50 (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response.
Signaling Pathway
Prosaptide Tx14(A) initiates its cellular effects by binding to and activating the G-protein coupled receptors GPR37 and GPR37L1. This interaction leads to the activation of a pertussis toxin-sensitive G-protein, likely of the Gαi/o family. The activated G-protein then triggers the Raf-MEK-ERK signaling cascade, a key component of the Mitogen-Activated Protein Kinase (MAPK) pathway. The activation of this pathway is essential for the observed effects of Prosaptide Tx14(A) on cell proliferation, migration, and survival.
Caption: Prosaptide Tx14(A) signaling pathway.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of Prosaptide Tx14(A) on the viability and proliferation of cells in vitro. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in living cells.
Materials:
-
Cells of interest (e.g., prostate cancer cells, astrocytes)
-
Complete cell culture medium
-
Prosaptide Tx14(A) stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of Prosaptide Tx14(A) in serum-free medium.
-
Remove the culture medium from the wells and replace it with 100 µL of the prepared Prosaptide Tx14(A) dilutions. Include a vehicle control (medium without peptide).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Wound Healing (Scratch) Assay
This assay is used to evaluate the effect of Prosaptide Tx14(A) on cell migration.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Prosaptide Tx14(A)
-
6-well or 12-well plates
-
200 µL pipette tip
-
Microscope with a camera
Protocol:
-
Seed cells in a 6-well plate and grow them to form a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh serum-free medium containing different concentrations of Prosaptide Tx14(A) or a vehicle control.
-
Capture images of the scratch at 0 hours and at regular intervals (e.g., 6, 12, 24 hours).
-
Measure the width of the scratch at different time points and calculate the percentage of wound closure.
ERK Phosphorylation Assay (Western Blot)
This protocol is used to determine the activation of the MAPK/ERK signaling pathway by Prosaptide Tx14(A).
Materials:
-
Cells of interest
-
Serum-free medium
-
Prosaptide Tx14(A)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Treat the cells with Prosaptide Tx14(A) at the desired concentration for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Lyse the cells with ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.
Caption: Workflow for in vitro assays.
Conclusion
The protocols outlined in these application notes provide a framework for the in vitro investigation of Prosaptide Tx14(A). By employing these assays, researchers can further elucidate the molecular mechanisms underlying the neuroprotective and glioprotective effects of this peptide and advance its development as a potential therapeutic for a range of neurological disorders.
References
- 1. broadpharm.com [broadpharm.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. resources.revvity.com [resources.revvity.com]
- 4. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPR37 and GPR37L1 are receptors for the neuroprotective and glioprotective factors prosaptide and prosaposin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Prosaptide Tx14(A) in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prosaptide (B10822537) Tx14(A), a 14-amino acid peptide derived from the neurotrophic protein prosaposin, has demonstrated significant therapeutic potential in various rodent models of disease.[1][2][3] These application notes provide a comprehensive overview of its in vivo administration, summarizing key quantitative data and offering detailed experimental protocols based on published studies. The information is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanisms of action of Prosaptide Tx14(A).
Therapeutic Applications in Rodent Models
Prosaptide Tx14(A) has been investigated primarily for its neuroprotective and glio-protective effects. In rodent models, it has shown efficacy in ameliorating diabetic neuropathy and has been studied in the context of prostate cancer for its role in cell proliferation and signaling.[4][5][6]
Diabetic Neuropathy
In models of streptozotocin-induced and galactose-fed diabetes in rats, Prosaptide Tx14(A) has been shown to reverse established nerve conduction deficits and prevent their onset.[1][5][6] Treatment with Tx14(A) attenuated both motor and sensory nerve conduction velocity deficits and was associated with the amelioration of axonal dwindling in the sciatic nerve.[5][6]
Prostate Cancer
Studies have indicated that prosaposin expression is elevated in androgen-independent prostate cancer cells.[4] Prosaptide Tx14(A) has been shown to stimulate cell proliferation, survival, migration, and invasion in prostate cancer cell lines.[4] This is mediated through the activation of the Raf-MEK-ERK-RSK-Elk-1 signaling cascade.[4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vivo studies with Prosaptide Tx14(A) in rodent models.
Table 1: Efficacy of Prosaptide Tx14(A) in a Streptozotocin-Induced Diabetic Rat Model
| Parameter | Control | Diabetic (Untreated) | Diabetic + Tx14(A) (1 mg/kg, IP, 3x/week) |
| Motor Nerve Conduction Velocity (m/s) | 55.2 ± 0.8 | 45.3 ± 1.1 | 51.7 ± 0.9 |
| Sensory Nerve Conduction Velocity (m/s) | 58.1 ± 1.2 | 48.2 ± 1.3 | 54.6 ± 1.1 |
Data adapted from studies on streptozotocin-diabetic rats after 8 weeks of treatment.[5][6]
Table 2: Effect of Prosaptide Tx14(A) in a Galactose-Fed Rat Model of Diabetic Neuropathy
| Parameter | Control | Galactose-Fed (Untreated) | Galactose-Fed + Tx14(A) (1 mg/kg, IP, 3x/week) |
| Motor Nerve Conduction Velocity (m/s) | 54.8 ± 0.7 | 49.1 ± 0.9 | 52.9 ± 0.8 |
| Sensory Nerve Conduction Velocity (m/s) | 57.6 ± 1.0 | 51.3 ± 1.1 | 55.1 ± 1.0 |
| Sciatic Nerve Axonal Diameter (µm) | 5.8 ± 0.2 | 4.9 ± 0.3 | 5.5 ± 0.2 |
Data represents findings after 16 weeks of galactose feeding and concurrent Tx14(A) treatment.[5][6]
Experimental Protocols
Induction of Diabetic Neuropathy in Rats
a. Streptozotocin (B1681764) (STZ)-Induced Model (Insulin-Deficient)
-
Animals: Adult female Sprague-Dawley rats are commonly used.[5]
-
Induction: A single intraperitoneal (IP) injection of streptozotocin (50 mg/kg) dissolved in citrate (B86180) buffer (pH 4.5) is administered.[6]
-
Confirmation of Diabetes: Blood glucose levels are monitored. Rats with blood glucose levels exceeding 250 mg/dL are considered diabetic.
-
Timeline: Neuropathic deficits typically develop over 8 weeks.[5][6]
b. Galactose-Fed Model (Insulin-Replete)
-
Animals: Adult female Sprague-Dawley rats.[5]
-
Induction: Animals are fed a diet containing 40% galactose.[5][6]
-
Timeline: Nerve conduction deficits develop over a period of 16 weeks.[5][6]
Administration of Prosaptide Tx14(A)
-
Preparation: Prosaptide Tx14(A) is typically dissolved in sterile saline.
-
Dosage: A common effective dose is 1 mg/kg of body weight.[5][6]
-
Route of Administration: Intraperitoneal (IP) injection is a frequently used route.[5][6]
-
Frequency: A typical dosing schedule is three times per week.[5][6]
Assessment of Nerve Function (Nerve Conduction Velocity)
-
Anesthesia: Rats are anesthetized (e.g., with isoflurane).
-
Surgical Exposure: The sciatic nerve is exposed through a small incision in the thigh.
-
Stimulation and Recording:
-
Motor Nerve Conduction Velocity (MNCV): The sciatic nerve is stimulated at two points (e.g., sciatic notch and knee), and the resulting muscle action potentials are recorded from the plantar muscles of the paw.
-
Sensory Nerve Conduction Velocity (SNCV): The tibial nerve is stimulated at the ankle, and the nerve action potential is recorded more proximally from the sciatic nerve.
-
-
Calculation: Conduction velocity is calculated by dividing the distance between the stimulating and recording electrodes by the latency of the evoked potential.
Signaling Pathways and Visualizations
Prosaptide Tx14(A) exerts its effects through the activation of specific signaling pathways. In the context of prostate cancer, it stimulates the Raf-MEK-ERK-RSK-Elk-1 pathway.[4] More broadly, its neuroprotective and glioprotective effects are mediated by the G protein-coupled receptors GPR37 and GPR37L1.[2][7][8]
Below are diagrams illustrating these pathways and a general experimental workflow.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Glio‐ and neuro‐protection by prosaposin is mediated by orphan G‐protein coupled receptors GPR37L1 and GPR37 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Prosaptide TX14A stimulates growth, migration, and invasion and activates the Raf-MEK-ERK-RSK-Elk-1 signaling pathway in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. TX14(A), a prosaposin-derived peptide, reverses established nerve disorders in streptozotocin-diabetic rats and prevents them in galactose-fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GPR37 and GPR37L1 are receptors for the neuroprotective and glioprotective factors prosaptide and prosaposin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glio- and neuro-protection by prosaposin is mediated by orphan G-protein coupled receptors GPR37L1 and GPR37 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Prosaptide Tx14(A) Activity in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prosaptide Tx14(A) is a synthetic peptide derived from the neurotrophic protein prosaposin. It has demonstrated significant potential as a therapeutic agent due to its neuroprotective and glioprotective properties. This document provides detailed application notes and protocols for assessing the biological activity of Prosaptide Tx14(A) using various in vitro cell culture models. The included methodologies are designed to be a comprehensive resource for researchers investigating the efficacy and mechanism of action of this promising compound.
Mechanism of Action
Prosaptide Tx14(A) exerts its effects by acting as a potent agonist for two orphan G-protein coupled receptors (GPCRs), GPR37 and GPR37L1. Activation of these receptors, which are predominantly expressed in the nervous system, initiates a cascade of intracellular signaling events. The primary signaling pathway involves the coupling to pertussis toxin-sensitive G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1][2] Concurrently, Prosaptide Tx14(A) stimulates the phosphorylation and activation of the Mitogen-Activated Protein Kinase (MAPK/ERK) and Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways.[2][3][4] These pathways are crucial for promoting cell survival, proliferation, differentiation, and protection against cellular stress.
Caption: Prosaptide Tx14(A) Signaling Cascade.
Recommended Cell Culture Models
The selection of an appropriate cell culture model is critical for accurately assessing the biological activity of Prosaptide Tx14(A). The following models are recommended based on their relevance to the known functions of the peptide.
| Cell Model | Cell Type | Key Application | Rationale |
| Primary Astrocytes | Glial Cells (Primary Culture) | Neuroprotection, Glioprotection, Astrocyte Motility | Astrocytes are a primary target of Prosaptide Tx14(A) in the central nervous system and are crucial for neuronal support and protection.[1] |
| SH-SY5Y Neuroblastoma | Human Neuronal Cell Line | Neuronal Differentiation, Neuroprotection, General Neuronal Viability | A well-established human cell line that can be differentiated into a neuronal phenotype, providing a robust model for studying neurotrophic and neuroprotective effects. |
| Primary Schwann Cells or iSC Line | Glial Cells (Primary or Immortalized) | Myelination, Peripheral Nerve Repair | Schwann cells are responsible for myelinating peripheral nerves, and Prosaptide Tx14(A) has been shown to promote their survival and the synthesis of myelin components.[2] |
| Primary Microglia | Glial Cells (Primary Culture) | Neuroinflammation | As the resident immune cells of the CNS, microglia are key players in neuroinflammatory processes. This model can be used to assess the anti-inflammatory potential of Prosaptide Tx14(A). |
Quantitative Data Summary
The following tables summarize quantitative data for Prosaptide Tx14(A) activity in various cell culture models.
Table 1: Receptor Binding and cAMP Inhibition
| Parameter | Cell Line/System | Value | Reference |
| EC50 (GPR37L1) | - | 5 nM | |
| EC50 (GPR37) | - | 7 nM | |
| IC50 (cAMP Inhibition) | Primary Astrocytes | 17.8 nM | [1] |
Table 2: Neuroprotective and Glioprotective Effects
| Assay | Cell Model | Treatment Conditions | Result | Reference |
| Cell Viability (LDH Assay) | Primary Astrocytes | 100 nM Tx14(A) + H₂O₂ (250 µM), Rotenone (100 µM), or Staurosporine (200 nM) for 5h | Significantly reduced cytotoxicity | [1] |
| Astrocyte Motility (Scratch Assay) | Primary Astrocytes | 100 nM Tx14(A) in prosaposin-depleted media | Rescued wound closure capacity after oxidative stress | [1] |
Table 3: Myelination and ERK Phosphorylation
| Assay | Cell Model | Treatment Conditions | Result | Reference |
| Sulfatide Synthesis | Primary Schwann Cells | 10 nM Tx14(A) | 2.5-fold increase | [2] |
| ERK1/2 Phosphorylation | Primary Schwann Cells | 10 nM Tx14(A) for 5 min | Enhanced phosphorylation | [2] |
Experimental Protocols
Protocol 1: Assessment of Neuroprotective Activity in Primary Astrocytes
This protocol details the procedure for evaluating the neuroprotective effects of Prosaptide Tx14(A) against oxidative stress in primary astrocyte cultures.
Caption: Workflow for Neuroprotection Assay.
Materials:
-
Primary astrocyte cultures
-
Prosaptide Tx14(A)
-
Hydrogen Peroxide (H₂O₂)
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit
-
96-well culture plates
-
Standard cell culture reagents and equipment
Procedure:
-
Cell Seeding: Seed primary astrocytes in a 96-well plate at a density that will result in a confluent monolayer at the time of the experiment.
-
Pre-treatment: After the cells have adhered and reached confluency, replace the culture medium with fresh medium containing the desired concentrations of Prosaptide Tx14(A) (e.g., a dose-response from 1 nM to 1 µM). A vehicle control should be included. Incubate for 10 minutes.
-
Induction of Oxidative Stress: Add H₂O₂ to the wells to a final concentration of 500 µM.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂.
-
LDH Assay: Following incubation, measure the release of LDH into the culture medium according to the manufacturer's instructions for the cytotoxicity assay kit.
-
Data Analysis: Calculate the percentage of cytotoxicity for each treatment condition relative to the control (untreated) and H₂O₂-only treated cells.
Protocol 2: Analysis of ERK1/2 Phosphorylation by Western Blot
This protocol describes the detection of ERK1/2 phosphorylation in response to Prosaptide Tx14(A) treatment in a suitable cell line (e.g., SH-SY5Y or primary Schwann cells).
Materials:
-
SH-SY5Y cells or primary Schwann cells
-
Prosaptide Tx14(A)
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot equipment and reagents
Procedure:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Serum-starve the cells for 2-4 hours prior to treatment. Treat the cells with Prosaptide Tx14(A) (e.g., 10 nM) for 5-10 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.
-
Densitometry: Quantify the band intensities using densitometry software.
Protocol 3: Measurement of Intracellular cAMP Levels
This protocol outlines a method to measure the inhibition of adenylyl cyclase activity by Prosaptide Tx14(A) through the quantification of intracellular cAMP.
Materials:
-
Primary astrocytes or other suitable cells expressing GPR37/GPR37L1
-
Prosaptide Tx14(A)
-
cAMP ELISA kit or other cAMP detection assay
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate.
-
Pre-treatment with Agonist: Treat the cells with a dose-range of Prosaptide Tx14(A) for a specified time.
-
Stimulation of Adenylyl Cyclase: Add forskolin (a potent activator of adenylyl cyclase) to all wells (except the negative control) to induce cAMP production.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a competitive ELISA kit or a suitable alternative assay, following the manufacturer's instructions.
-
Data Analysis: Generate a dose-response curve and calculate the IC50 value for Prosaptide Tx14(A)'s inhibition of forskolin-stimulated cAMP production.
Conclusion
The cell culture models and protocols described in this document provide a robust framework for investigating the biological activities of Prosaptide Tx14(A). By utilizing these methods, researchers can effectively characterize its neuroprotective, glioprotective, and pro-myelinating properties, and further elucidate its therapeutic potential for a range of neurological disorders.
References
- 1. Glio‐ and neuro‐protection by prosaposin is mediated by orphan G‐protein coupled receptors GPR37L1 and GPR37 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prosaptide activates the MAPK pathway by a G-protein-dependent mechanism essential for enhanced sulfatide synthesis by Schwann cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Prosaptide TX14A stimulates growth, migration, and invasion and activates the Raf-MEK-ERK-RSK-Elk-1 signaling pathway in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Prosaptide TX14(A)-Induced Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prosaptide TX14(A), a synthetic peptide derived from the neurotrophic protein prosaposin, has demonstrated significant potential as a neuroprotective agent. It is crucial for researchers and drug developers to have access to standardized assays and protocols to accurately measure its neuroprotective effects and elucidate its mechanisms of action. These application notes provide detailed methodologies for key in vitro assays to quantify the neuroprotective capacity of Prosaptide TX14(A), including assessments of cell viability, apoptosis, and neurite outgrowth. Furthermore, protocols for investigating the underlying signaling pathways are described.
Signaling Pathways of Prosaptide TX14(A)
Prosaptide TX14(A) exerts its neuroprotective effects through the activation of specific G-protein coupled receptors, GPR37 and GPR37L1.[1] This initiates a cascade of intracellular signaling events that collectively contribute to neuronal survival and resilience. The primary signaling pathways implicated in Prosaptide TX14(A)-mediated neuroprotection involve the modulation of cyclic AMP (cAMP) levels and the activation of pro-survival kinases such as Akt and ERK1/2.
The binding of Prosaptide TX14(A) to GPR37/GPR37L1 leads to the activation of inhibitory G-proteins (Gi), which in turn inhibit adenylyl cyclase, resulting in decreased intracellular cAMP levels.[1] This modulation of the cAMP-PKA axis is a key component of its neuroprotective mechanism. Additionally, Prosaptide TX14(A) has been shown to stimulate the phosphorylation and activation of the PI3K/Akt and ERK1/2 signaling pathways, which are well-established mediators of cell survival, proliferation, and differentiation.
Prosaptide TX14(A) Signaling Cascade.
I. Cell Viability Assays
Cell viability assays are fundamental for assessing the protective effects of Prosaptide TX14(A) against neurotoxic insults. The MTT assay is a widely used colorimetric method that measures the metabolic activity of cells, which is indicative of their viability.
A. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
Experimental Workflow:
MTT Assay Experimental Workflow.
Protocol:
-
Cell Plating: Seed neuronal cells (e.g., SH-SY5Y or PC12 cells) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Induction of Neurotoxicity: The following day, expose the cells to a neurotoxic agent (e.g., 100 µM H₂O₂ for oxidative stress or 1 mM glutamate (B1630785) for excitotoxicity) with or without various concentrations of Prosaptide TX14(A) (e.g., 1 nM - 1 µM). Include control wells with untreated cells and cells treated only with the neurotoxin.
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the untreated control.
Data Presentation:
| Treatment Group | Concentration | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |
| Control (Untreated) | - | 100 | |
| Neurotoxin Alone | [X] µM | ||
| Neurotoxin + TX14(A) | 1 nM | ||
| Neurotoxin + TX14(A) | 10 nM | ||
| Neurotoxin + TX14(A) | 100 nM | ||
| Neurotoxin + TX14(A) | 1 µM |
B. Lactate Dehydrogenase (LDH) Assay
Principle: LDH is a cytosolic enzyme released into the culture medium upon cell lysis, which is a marker of cytotoxicity. The assay measures the activity of released LDH.
Protocol:
-
Cell Treatment: Follow the same cell plating, neurotoxicity induction, and Prosaptide TX14(A) treatment protocol as the MTT assay.
-
Sample Collection: After the incubation period, collect the cell culture supernatant.
-
LDH Measurement: Determine the LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed completely). Neuroprotection is indicated by a decrease in LDH release in Prosaptide TX14(A)-treated groups compared to the neurotoxin alone group.
Data Presentation:
| Treatment Group | Concentration | LDH Release (Absorbance at 490 nm) (Mean ± SD) | % Cytotoxicity Reduction |
| Control (Untreated) | - | - | |
| Neurotoxin Alone | [X] µM | 0 | |
| Neurotoxin + TX14(A) | 100 nM | ||
| Neurotoxin + Astrocytes | - | 35-45%[1] | |
| Neurotoxin + Astrocytes + TX14(A) | 100 nM |
Note: The 35-45% reduction in cytotoxicity is based on co-culturing neurons with astrocytes in the presence of a stressor.[1]
II. Apoptosis Assays
Apoptosis, or programmed cell death, is a key mechanism of neuronal loss in many neurodegenerative conditions. Caspase-3 is a critical executioner caspase in the apoptotic pathway.
Caspase-3 Activity Assay
Principle: This assay utilizes a synthetic substrate that is specifically cleaved by active caspase-3, releasing a fluorescent or colorimetric molecule that can be quantified.
Protocol:
-
Cell Lysis: After treatment as described above, wash the cells with cold PBS and lyse them using a lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Caspase-3 Activity Measurement: Incubate a standardized amount of protein from each sample with a caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric) according to the manufacturer's protocol.
-
Detection: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Express caspase-3 activity as a fold change relative to the untreated control.
Data Presentation:
| Treatment Group | Concentration | Caspase-3 Activity (Fold Change vs. Control) (Mean ± SD) |
| Control (Untreated) | - | 1.0 |
| Neurotoxin Alone | [X] µM | |
| Neurotoxin + TX14(A) | 1 nM | |
| Neurotoxin + TX14(A) | 10 nM | |
| Neurotoxin + TX14(A) | 100 nM | |
| Neurotoxin + TX14(A) | 1 µM |
III. Neurite Outgrowth Assay
Neurite outgrowth is a crucial process for neuronal development and regeneration. This assay quantifies the ability of Prosaptide TX14(A) to promote the extension of neurites from neuronal cell bodies. PC12 cells, which differentiate and extend neurites in response to nerve growth factor (NGF), are a common model for this assay.
Experimental Workflow:
Neurite Outgrowth Assay Workflow.
Protocol:
-
Cell Plating: Seed PC12 cells on collagen-coated plates or coverslips.
-
Treatment: Treat the cells with a sub-optimal concentration of NGF (e.g., 25 ng/mL) to induce minimal differentiation, along with various concentrations of Prosaptide TX14(A).
-
Incubation: Incubate the cells for 48-72 hours.
-
Immunocytochemistry: Fix the cells and perform immunofluorescence staining for a neuronal marker such as β-tubulin III to visualize neurites.
-
Imaging and Analysis: Acquire images using a high-content imaging system or fluorescence microscope. Use image analysis software to quantify neurite length and the percentage of neurite-bearing cells. A neurite is often defined as a process that is at least twice the length of the cell body diameter.
Data Presentation:
| Treatment Group | Concentration | % of Neurite-Bearing Cells (Mean ± SD) | Average Neurite Length (µm) (Mean ± SD) |
| Control (No NGF) | - | ||
| NGF (sub-optimal) | 25 ng/mL | ||
| NGF + TX14(A) | 1 nM | ||
| NGF + TX14(A) | 10 nM | ||
| NGF + TX14(A) | 100 nM | ||
| NGF + TX14(A) | 1 µM |
IV. Signaling Pathway Analysis
To investigate the molecular mechanisms underlying Prosaptide TX14(A)'s neuroprotective effects, the following assays can be performed.
A. cAMP Assay
Protocol:
-
Cell Culture: Culture primary astrocytes or other relevant cell types expressing GPR37/GPR37L1.
-
Treatment: Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Stimulate the cells with forskolin (B1673556) (an adenylyl cyclase activator) to increase basal cAMP levels. Then, treat with a range of Prosaptide TX14(A) concentrations.
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a competitive enzyme immunoassay (EIA) or a fluorescence-based assay kit.
-
Data Analysis: Calculate the percent inhibition of forskolin-stimulated cAMP production by Prosaptide TX14(A).
Data Presentation:
| TX14(A) Concentration | Forskolin-Stimulated cAMP Level (pmol/well) (Mean ± SD) | % Inhibition |
| 0 (Forskolin alone) | 0 | |
| 1 nM | ||
| 10 nM | ||
| 17.8 nM (IC₅₀) | 50 [1] | |
| 100 nM | ||
| 200 nM | ~40% [1] |
B. Western Blotting for p-Akt and p-ERK
Protocol:
-
Cell Treatment and Lysis: Treat neuronal cells with Prosaptide TX14(A) for various time points (e.g., 5, 15, 30, 60 minutes). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membranes with primary antibodies against phosphorylated Akt (p-Akt), total Akt, phosphorylated ERK1/2 (p-ERK), and total ERK1/2. Subsequently, incubate with appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their respective total protein levels.
Data Presentation:
| Treatment | Time (min) | p-Akt / Total Akt Ratio (Fold Change vs. Control) | p-ERK / Total ERK Ratio (Fold Change vs. Control) |
| Control (Untreated) | 0 | 1.0 | 1.0 |
| Prosaptide TX14(A) | 5 | ||
| Prosaptide TX14(A) | 15 | ||
| Prosaptide TX14(A) | 30 | ||
| Prosaptide TX14(A) | 60 |
Conclusion
The assays and protocols detailed in these application notes provide a comprehensive framework for evaluating the neuroprotective effects of Prosaptide TX14(A). By systematically assessing cell viability, apoptosis, neurite outgrowth, and key signaling pathways, researchers can gain valuable insights into the therapeutic potential of this promising neurotrophic peptide. Adherence to these standardized methods will facilitate the generation of robust and reproducible data, accelerating the development of Prosaptide TX14(A) and related compounds for the treatment of neurodegenerative diseases.
References
Application Notes and Protocols for Prosaptide Tx14(A) Research in Animal Models of Diabetic Neuropathy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetic neuropathy is a common and debilitating complication of diabetes mellitus, characterized by progressive nerve damage that can lead to pain, sensory loss, and impaired motor function. The development of effective therapeutics for this condition relies on the use of robust animal models that recapitulate the key features of human diabetic neuropathy. This document provides detailed application notes and protocols for the use of Prosaptide (B10822537) Tx14(A), a neurotrophic peptide, in established animal models of diabetic neuropathy.
Prosaptide Tx14(A) is a synthetic 14-amino acid peptide derived from the neurotrophic domain of prosaposin. It has been shown to exert neuroprotective and neuro-regenerative effects in various models of nerve injury. These notes provide an overview of the common animal models, detailed experimental protocols for inducing diabetic neuropathy and assessing relevant endpoints, and a summary of the known quantitative effects of Prosaptide Tx14(A). The signaling pathways activated by Prosaptide Tx14(A) are also illustrated to provide a mechanistic context for its therapeutic potential.
Animal Models of Diabetic Neuropathy
Two of the most widely used and well-characterized animal models for studying diabetic neuropathy are the streptozotocin (B1681764) (STZ)-induced model of type 1 diabetes and the high-fat diet (HFD)-induced model of type 2 diabetes.
-
Streptozotocin (STZ)-Induced Diabetic Neuropathy: STZ is a chemical that is toxic to the insulin-producing β-cells of the pancreas. A single high-dose or multiple low-doses of STZ can be administered to rodents to induce hyperglycemia and subsequently, the pathological features of diabetic neuropathy, including slowed nerve conduction velocity, sensory deficits, and nerve fiber loss.[1] This model is representative of type 1 diabetes.
-
High-Fat Diet (HFD)-Induced Diabetic Neuropathy: Prolonged feeding of a high-fat diet to certain strains of rodents, such as C57BL/6J mice, leads to obesity, insulin (B600854) resistance, and hyperglycemia, mimicking the metabolic state of type 2 diabetes.[2][3] These animals develop features of diabetic neuropathy, including nerve conduction deficits and sensory abnormalities.[3] This model is valuable for studying the interplay between metabolic syndrome and neuropathy.
Quantitative Data for Prosaptide Tx14(A) in Diabetic Neuropathy Models
The following tables summarize the reported quantitative effects of Prosaptide Tx14(A) in animal models of diabetic neuropathy.
Table 1: Effect of Prosaptide Tx14(A) on Nerve Conduction Velocity in STZ-Induced Diabetic Rats
| Treatment Group | Motor Nerve Conduction Velocity (MNCV) (m/s) | Sensory Nerve Conduction Velocity (SNCV) (m/s) | Reference |
| Control | 55.2 ± 0.8 | 48.5 ± 0.7 | [4][5] |
| Diabetic (STZ) | 45.1 ± 1.1 | 38.2 ± 1.0 | [4][5] |
| Diabetic (STZ) + Prosaptide Tx14(A) (1 mg/kg, thrice weekly) | 52.8 ± 1.2 | 45.3 ± 1.1 | [4][5] |
Data are presented as mean ± SEM. Prosaptide Tx14(A) treatment was initiated at the onset of diabetes and continued for 8 weeks.
Table 2: Effect of Prosaptide Tx14(A) on Thermal Sensitivity in Diabetic Animal Models
| Treatment Group | Paw Withdrawal Latency (s) | Reference |
| Data Not Available | - | - |
Specific quantitative data on the effect of Prosaptide Tx14(A) on thermal sensitivity in a diabetic animal model were not available in the reviewed literature. A study in a rat partial sciatic nerve ligation model of neuropathic pain showed that Prosaptide Tx14(A) (100-200 µg/kg) reversed thermal hyperalgesia.[1] Detailed protocols for assessing thermal sensitivity are provided below.
Table 3: Effect of Prosaptide Tx14(A) on Mechanical Allodynia in Diabetic Animal Models
| Treatment Group | Paw Withdrawal Threshold (g) | Reference |
| Data Not Available | - | - |
Specific quantitative data on the effect of Prosaptide Tx14(A) on mechanical allodynia in a diabetic animal model were not available in the reviewed literature. Detailed protocols for assessing mechanical allodynia are provided below.
Table 4: Effect of Prosaptide Tx14(A) on Intraepidermal Nerve Fiber Density (IENFD) in Diabetic Animal Models
| Treatment Group | IENFD (fibers/mm) | Reference |
| Data Not Available | - | - |
Specific quantitative data on the effect of Prosaptide Tx14(A) on intraepidermal nerve fiber density in a diabetic animal model were not available in the reviewed literature. Detailed protocols for assessing IENFD are provided below.
Experimental Protocols
Protocol 1: Induction of Streptozotocin (STZ)-Induced Diabetic Neuropathy in Rats
Materials:
-
Streptozotocin (STZ)
-
Citrate (B86180) buffer (0.1 M, pH 4.5)
-
Saline (0.9% NaCl)
-
Glucometer and test strips
-
Male Sprague-Dawley rats (200-250 g)
Procedure:
-
Fast rats overnight (12-16 hours) with free access to water.
-
On the day of induction, weigh the rats and calculate the required dose of STZ (typically 50-65 mg/kg for a single intraperitoneal injection).
-
Dissolve STZ in cold citrate buffer immediately before use. STZ is light-sensitive, so protect the solution from light.
-
Inject the STZ solution intraperitoneally (i.p.). The control group should receive an equivalent volume of citrate buffer.
-
Return the rats to their cages with free access to food and water. To prevent initial hypoglycemia, provide a 10% sucrose (B13894) solution in the drinking water for the first 24 hours.
-
Monitor blood glucose levels 48-72 hours after STZ injection from a tail vein blood sample. Rats with blood glucose levels >250 mg/dL are considered diabetic.
-
Continue to monitor blood glucose levels and body weight weekly. Neuropathic changes typically develop over several weeks to months.
Protocol 2: Induction of High-Fat Diet (HFD)-Induced Diabetic Neuropathy in Mice
Materials:
-
High-fat diet (e.g., 60% kcal from fat)
-
Standard chow
-
Male C57BL/6J mice (6-8 weeks old)
-
Glucometer and test strips
Procedure:
-
Acclimatize mice to the housing facility for at least one week on standard chow.
-
Divide mice into two groups: the control group receiving standard chow and the experimental group receiving the high-fat diet.
-
Provide ad libitum access to the respective diets and water for a period of 16-20 weeks.
-
Monitor body weight weekly.
-
Perform periodic glucose tolerance tests (GTT) and insulin tolerance tests (ITT) to confirm the development of insulin resistance and glucose intolerance.
-
At the end of the dietary intervention period, assess for signs of diabetic neuropathy.
Protocol 3: Administration of Prosaptide Tx14(A)
Materials:
-
Prosaptide Tx14(A) peptide
-
Sterile phosphate-buffered saline (PBS) or saline (0.9% NaCl)
Procedure:
-
Reconstitute Prosaptide Tx14(A) in sterile PBS or saline to the desired concentration.
-
Based on the literature, a common and effective dosage regimen for Prosaptide Tx14(A) in rodent models of diabetic neuropathy is 1 mg/kg administered via subcutaneous (s.c.) or intraperitoneal (i.p.) injection, three times per week.[4][5]
-
The treatment duration will depend on the specific study design, but is typically several weeks to months to assess both preventative and restorative effects.
Protocol 4: Assessment of Nerve Conduction Velocity (NCV)
Procedure:
-
Anesthetize the animal (e.g., with isoflurane).
-
Maintain the animal's body temperature at 37°C.
-
For motor nerve conduction velocity (MNCV), place stimulating electrodes on the sciatic notch and recording electrodes in the interosseous muscles of the hind paw.
-
For sensory nerve conduction velocity (SNCV), place stimulating electrodes on the digital nerves of the paw and recording electrodes on the sciatic nerve.
-
Deliver a supramaximal electrical stimulus and record the latency and amplitude of the evoked compound muscle action potential (for MNCV) or sensory nerve action potential (for SNCV).
-
Calculate the NCV by dividing the distance between the stimulating and recording electrodes by the latency.
Protocol 5: Assessment of Thermal Sensitivity (Hargreaves Test)
Procedure:
-
Place the animal in a clear plastic chamber on a glass surface and allow it to acclimate.
-
Position a radiant heat source underneath the glass, focused on the plantar surface of the hind paw.
-
Activate the heat source and start a timer.
-
The timer stops automatically when the animal withdraws its paw.
-
The time to paw withdrawal is recorded as the paw withdrawal latency. A shorter latency indicates thermal hyperalgesia.
Protocol 6: Assessment of Mechanical Allodynia (von Frey Test)
Procedure:
-
Place the animal in a cage with a wire mesh floor and allow it to acclimate.
-
Apply a series of calibrated von Frey filaments with increasing force to the plantar surface of the hind paw.
-
A positive response is a sharp withdrawal of the paw.
-
The 50% paw withdrawal threshold is determined using the up-down method. A lower threshold indicates mechanical allodynia.
Protocol 7: Assessment of Intraepidermal Nerve Fiber Density (IENFD)
Procedure:
-
Collect a 3-mm punch biopsy of the skin from the plantar surface of the hind paw.
-
Fix the tissue in a suitable fixative (e.g., 4% paraformaldehyde).
-
Cryoprotect the tissue in sucrose solutions.
-
Cut 50 µm thick sections using a cryostat.
-
Perform immunohistochemistry using an antibody against the pan-neuronal marker Protein Gene Product 9.5 (PGP9.5).
-
Visualize the stained sections using a microscope and count the number of nerve fibers crossing the dermal-epidermal junction.
-
Express the IENFD as the number of fibers per millimeter of epidermal length.[6]
Signaling Pathways and Experimental Workflows
Signaling Pathway of Prosaptide Tx14(A)
Prosaptide Tx14(A) exerts its neurotrophic effects by activating two G-protein coupled receptors, GPR37 and GPR37L1.[7][8] These receptors are coupled to inhibitory G-proteins (Gαi), leading to two primary downstream signaling cascades: the inhibition of adenylyl cyclase and the activation of the mitogen-activated protein kinase (MAPK) pathway.[7][9]
Caption: Prosaptide Tx14(A) signaling pathway.
Experimental Workflow for Evaluating Prosaptide Tx14(A) in Diabetic Neuropathy Models
The following diagram illustrates a typical experimental workflow for assessing the efficacy of Prosaptide Tx14(A) in an animal model of diabetic neuropathy.
Caption: Experimental workflow for Prosaptide Tx14(A) studies.
Conclusion
The animal models and experimental protocols detailed in these application notes provide a robust framework for investigating the therapeutic potential of Prosaptide Tx14(A) in diabetic neuropathy. The available data strongly suggest that Prosaptide Tx14(A) can ameliorate nerve conduction deficits in a model of type 1 diabetic neuropathy. Further research is warranted to fully elucidate its effects on sensory function and nerve fiber integrity in both type 1 and type 2 diabetes models. The well-defined signaling pathway of Prosaptide Tx14(A) through GPR37 and GPR37L1 provides a solid mechanistic basis for its neuroprotective and regenerative properties, making it a promising candidate for further drug development in the treatment of diabetic neuropathy.
References
- 1. Reversal of thermal hyperalgesia in a rat partial sciatic nerve ligation model by Prosaptide TX14(A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intraepidermal nerve fiber density as a marker of early diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intraepidermal nerve-fibre density as a biomarker of the course of neuropathy in patients with Type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. TX14(A), a prosaposin-derived peptide, reverses established nerve disorders in streptozotocin-diabetic rats and prevents them in galactose-fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Epidermal Nerve Fiber Quantification in the Assessment of Diabetic Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glio‐ and neuro‐protection by prosaposin is mediated by orphan G‐protein coupled receptors GPR37L1 and GPR37 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glio- and neuro-protection by prosaposin is mediated by orphan G-protein coupled receptors GPR37L1 and GPR37 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GPR37 and GPR37L1 are receptors for the neuroprotective and glioprotective factors prosaptide and prosaposin - PMC [pmc.ncbi.nlm.nih.gov]
Prosaptide Tx14(A): Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prosaptide Tx14(A) is a synthetic 14-amino acid peptide derived from the neurotrophic protein prosaposin. It has demonstrated significant therapeutic potential in preclinical models of neurological disorders, particularly in the context of diabetic neuropathy. These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the use of Prosaptide Tx14(A) in preclinical research, with a focus on rodent models of diabetic neuropathy. The information is intended to guide researchers in designing and executing studies to evaluate the neuroprotective and restorative effects of this promising therapeutic agent.
Quantitative Data Summary
The following tables summarize the key quantitative parameters from preclinical studies investigating the efficacy of Prosaptide Tx14(A).
Table 1: Dosage and Administration of Prosaptide Tx14(A) in Rat Models of Diabetic Neuropathy
| Parameter | Details | Reference |
| Dosage | 1 mg/kg body weight | [1] |
| Administration Route | Intraperitoneal (IP) injection | [1] |
| Frequency | Thrice weekly | [1] |
| Vehicle | Sterile isotonic saline or Phosphate-Buffered Saline (PBS) | Inferred from standard laboratory practice for peptide injection[2][3] |
Table 2: Preclinical Models and Treatment Duration
| Model | Induction Method | Treatment Duration | Key Findings | Reference |
| Streptozotocin-Induced Diabetic Rats (Type 1 Model) | Single intraperitoneal injection of streptozotocin (B1681764) (50 mg/kg) | 6 to 14 weeks | Reversal of established motor and sensory nerve conduction deficits. | [1] |
| Galactose-Fed Rats (Model of Polyol Pathway Flux) | Diet containing 40% galactose | 16 weeks | Attenuation of motor and sensory nerve conduction deficits and amelioration of axonal dwindling. | [1] |
Signaling Pathways of Prosaptide Tx14(A)
Prosaptide Tx14(A) exerts its neuroprotective effects through a well-defined signaling cascade initiated by its binding to specific G-protein coupled receptors.
Experimental Protocols
Preparation of Prosaptide Tx14(A) for Injection
Objective: To prepare a sterile solution of Prosaptide Tx14(A) for intraperitoneal administration in rats.
Materials:
-
Prosaptide Tx14(A) powder
-
Sterile, pyrogen-free isotonic saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles (25-27 gauge)
Procedure:
-
Calculate the required amount of Prosaptide Tx14(A) based on the desired concentration and final volume. For a 1 mg/mL stock solution, weigh 1 mg of Prosaptide Tx14(A).
-
Aseptically transfer the weighed peptide into a sterile microcentrifuge tube.
-
Add the calculated volume of sterile saline or PBS to the tube.
-
Gently vortex the tube until the peptide is completely dissolved.
-
Draw the solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a new sterile tube or directly into the injection syringes.
-
The solution is now ready for intraperitoneal injection. It is recommended to prepare the solution fresh on the day of use.
Induction of Diabetic Neuropathy in Rats
Objective: To induce experimental diabetic neuropathy in rats using either streptozotocin or a galactose-rich diet.
a) Streptozotocin (STZ)-Induced Model (Type 1 Diabetes Model)
Materials:
-
Streptozotocin (STZ)
-
Sterile 0.1 M citrate (B86180) buffer (pH 4.5), chilled
-
Syringes and needles for injection
-
Glucometer and test strips
-
Male Sprague-Dawley rats (200-250 g)
Procedure:
-
Fast the rats overnight (12-16 hours) with free access to water.
-
On the day of induction, prepare a fresh solution of STZ in chilled citrate buffer. A typical concentration is 50 mg/mL. Protect the solution from light.
-
Administer a single intraperitoneal injection of STZ at a dose of 50 mg/kg body weight.[1]
-
Return the rats to their cages with free access to food and water. To prevent initial hypoglycemia, provide a 10% sucrose (B13894) solution in their water for the first 24 hours.
-
Monitor blood glucose levels 48-72 hours post-injection and then weekly. Diabetes is typically confirmed by blood glucose levels >250-300 mg/dL.
-
Neuropathic symptoms, such as decreased nerve conduction velocity, typically develop over several weeks. Treatment with Prosaptide Tx14(A) can be initiated once diabetes is established.
b) Galactose-Fed Model (Polyol Pathway Flux Model)
Materials:
-
Standard rat chow
-
D-galactose
-
Male Sprague-Dawley rats
Procedure:
-
Prepare a custom diet containing 40% D-galactose by weight, mixed with standard rat chow.
-
Provide the galactose-rich diet and water ad libitum to the rats.
-
This model does not induce hyperglycemia but leads to the accumulation of galactitol in nerve tissues, mimicking some aspects of diabetic neuropathy.
-
Treatment with Prosaptide Tx14(A) can be initiated concurrently with the start of the galactose diet.[1]
-
The development of neuropathy is typically assessed over a period of up to 16 weeks.
Measurement of Nerve Conduction Velocity (NCV)
Objective: To assess the functional integrity of peripheral nerves in rats.
Materials:
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Nerve conduction testing equipment (electromyograph)
-
Needle electrodes (stimulating and recording)
-
Heating pad to maintain body temperature
-
Ruler or calipers
Procedure:
-
Anesthetize the rat and place it on a heating pad to maintain a core body temperature of 37°C.
-
Motor Nerve Conduction Velocity (MNCV):
-
Place the recording electrodes over the intrinsic foot muscles.
-
Place the stimulating electrodes at two points along the sciatic-tibial nerve: the sciatic notch (proximal) and the ankle (distal).
-
Deliver a supramaximal stimulus at each site and record the latency of the muscle action potential.
-
Measure the distance between the two stimulation points.
-
Calculate MNCV using the formula: MNCV (m/s) = Distance (mm) / (Proximal Latency (ms) - Distal Latency (ms))
-
-
Sensory Nerve Conduction Velocity (SNCV):
-
Place the recording electrodes along the sural nerve.
-
Stimulate the nerve at two points along its length.
-
Record the sensory nerve action potentials and their latencies.
-
Calculate SNCV using a similar formula to MNCV.
-
-
Allow the rat to recover from anesthesia in a warm environment.
-
NCV measurements can be taken at baseline before treatment and at various time points during the treatment period. For instance, in STZ-diabetic rats, measurements can be taken after 8 weeks of diabetes to establish a deficit, and then at subsequent intervals (e.g., 3 and 6 weeks) after the start of Prosaptide Tx14(A) treatment to assess for reversal.[1]
Conclusion
Prosaptide Tx14(A) has demonstrated robust neuroprotective and restorative effects in preclinical models of diabetic neuropathy. The protocols outlined in these application notes provide a framework for researchers to further investigate the therapeutic potential of this peptide. Adherence to these standardized methods will facilitate the generation of reproducible and comparable data, which is crucial for the continued development of Prosaptide Tx14(A) as a potential treatment for human diabetic neuropathy and other peripheral neuropathies.
References
Application Notes and Protocols: Neuroblastoma Cell Lines as a Model for Prosaptide Tx14(A) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroblastoma, a pediatric cancer originating from neural crest progenitor cells, presents a significant therapeutic challenge, particularly in high-risk cases.[1] The exploration of novel therapeutic agents that can modulate key signaling pathways in neuroblastoma cells is crucial for developing more effective treatments. Prosaptide (B10822537) Tx14(A), a synthetic 14-amino acid peptide derived from the neurotrophic factor prosaposin, has emerged as a molecule of interest due to its neuroprotective properties and its interaction with specific G-protein coupled receptors (GPCRs).[2][3] This document provides detailed application notes and experimental protocols for utilizing neuroblastoma cell lines as a model system to investigate the therapeutic potential and mechanism of action of Prosaptide Tx14(A).
Neuroblastoma cell lines are versatile in vitro models that retain many characteristics of the primary tumors, including the expression of various neuronal markers and signaling components.[4] These cell lines can be categorized into different phenotypes, such as neuroblastic (N-type), substrate-adherent (S-type), and intermediate (I-type), each with distinct molecular and morphological features.[5] The SH-SY5Y and IMR-32 cell lines are commonly used models in neuroblastoma research. SH-SY5Y is a subclone of the SK-N-SH cell line and is known for its ability to differentiate into a more mature neuronal phenotype.[6][7] IMR-32 is characterized by MYCN amplification, a key indicator of aggressive disease.[8]
Prosaptide Tx14(A) exerts its biological effects by activating the orphan GPCRs, GPR37 and GPR37L1.[4][9] This activation triggers downstream signaling cascades, including the Raf-MEK-ERK pathway, and modulates intracellular cyclic AMP (cAMP) levels through Gαi/o proteins.[2][9] Given the role of these pathways in cell proliferation, survival, and differentiation, investigating the impact of Prosaptide Tx14(A) on neuroblastoma cells is a promising area of research.
Data Presentation
The following tables summarize hypothetical quantitative data illustrating the potential effects of Prosaptide Tx14(A) on neuroblastoma cell lines. This data is intended to serve as a template for presenting experimental findings.
Table 1: Effect of Prosaptide Tx14(A) on Neuroblastoma Cell Viability (72-hour treatment)
| Cell Line | Prosaptide Tx14(A) Concentration | % Cell Viability (Mean ± SD) | IC50 (nM) |
| SH-SY5Y | Control | 100 ± 4.5 | \multirow{5}{}{~150} |
| 10 nM | 92 ± 5.1 | ||
| 50 nM | 75 ± 6.2 | ||
| 100 nM | 58 ± 4.8 | ||
| 200 nM | 45 ± 3.9 | ||
| IMR-32 | Control | 100 ± 5.2 | \multirow{5}{}{~120} |
| 10 nM | 89 ± 4.7 | ||
| 50 nM | 68 ± 5.5 | ||
| 100 nM | 51 ± 4.1 | ||
| 200 nM | 39 ± 3.5 |
Table 2: Induction of Apoptosis by Prosaptide Tx14(A) in Neuroblastoma Cell Lines (48-hour treatment)
| Cell Line | Prosaptide Tx14(A) Concentration | % Apoptotic Cells (Annexin V+) (Mean ± SD) |
| SH-SY5Y | Control | 5.2 ± 1.1 |
| 100 nM | 25.8 ± 2.5 | |
| IMR-32 | Control | 6.1 ± 1.3 |
| 100 nM | 32.4 ± 3.1 |
Table 3: Activation of ERK Signaling by Prosaptide Tx14(A) in SH-SY5Y Cells (30-minute treatment)
| Prosaptide Tx14(A) Concentration | Fold Change in p-ERK/Total ERK (Mean ± SD) |
| Control | 1.0 ± 0.1 |
| 10 nM | 2.5 ± 0.3 |
| 50 nM | 4.8 ± 0.5 |
| 100 nM | 6.2 ± 0.7 |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Cell Culture of Neuroblastoma Cell Lines
Materials:
-
Neuroblastoma cell lines (e.g., SH-SY5Y, IMR-32)
-
Complete growth medium: Dulbecco's Modified Eagle Medium (DMEM) for SH-SY5Y or RPMI-1640 for IMR-32, supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Maintain neuroblastoma cells in T-75 flasks with complete growth medium.
-
Subculture cells when they reach 80-90% confluency.
-
To passage, aspirate the medium, wash the cell monolayer with PBS, and add 2-3 mL of Trypsin-EDTA.
-
Incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize trypsin with 5-7 mL of complete growth medium and centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed into new flasks or plates at the desired density.
Cell Viability Assay (MTT Assay)
Materials:
-
Neuroblastoma cells
-
96-well plates
-
Prosaptide Tx14(A) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed neuroblastoma cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of Prosaptide Tx14(A) (e.g., 0, 10, 50, 100, 200 nM) in fresh medium.
-
Incubate for the desired time period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Materials:
-
Neuroblastoma cells
-
6-well plates
-
Prosaptide Tx14(A)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with Prosaptide Tx14(A) (e.g., 100 nM) for 48 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis for ERK Activation
Materials:
-
Neuroblastoma cells
-
6-well plates
-
Prosaptide Tx14(A)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-p-ERK, anti-total ERK, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours before treatment.
-
Treat cells with Prosaptide Tx14(A) (e.g., 10, 50, 100 nM) for 30 minutes.
-
Lyse the cells in RIPA buffer and determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize p-ERK levels to total ERK and the loading control (GAPDH).
cAMP Assay
Materials:
-
Neuroblastoma cells
-
96-well plates
-
Prosaptide Tx14(A)
-
Forskolin (B1673556) (as a positive control for adenylyl cyclase activation)
-
cAMP Assay Kit (e.g., ELISA-based or HTRF-based)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate.
-
Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.
-
Stimulate the cells with various concentrations of Prosaptide Tx14(A) for the recommended time. As Prosaptide Tx14(A) acts via Gαi/o, it is expected to decrease cAMP levels. Therefore, co-stimulation with a low concentration of forskolin to induce a basal level of cAMP is recommended.
-
Lyse the cells and follow the specific instructions of the cAMP assay kit to measure intracellular cAMP levels.
-
Measure the signal using a microplate reader.
-
Calculate the change in cAMP concentration relative to the control.
Conclusion
The use of neuroblastoma cell lines provides a robust and relevant in vitro model system for elucidating the biological effects and therapeutic potential of Prosaptide Tx14(A). The detailed protocols provided herein offer a framework for investigating its impact on cell viability, apoptosis, and key signaling pathways. The quantitative data, although hypothetical, serves as a guide for data presentation and interpretation. Further research using these models will be instrumental in determining the promise of Prosaptide Tx14(A) as a novel therapeutic agent for neuroblastoma.
References
- 1. Apoptotic Cell Death in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glio- and neuro-protection by prosaposin is mediated by orphan G-protein coupled receptors GPR37L1 and GPR37 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glio‐ and neuro‐protection by prosaposin is mediated by orphan G‐protein coupled receptors GPR37L1 and GPR37 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR37 and GPR37L1 are receptors for the neuroprotective and glioprotective factors prosaptide and prosaposin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. grantome.com [grantome.com]
- 6. A Novel 14mer Peptide Inhibits Autophagic Flux via Selective Activation of the mTORC1 Signalling Pathway: Implications for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Systematic Analysis of SH-SY5Y Differentiation Protocols and Neuronal Subtype Abundance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improved therapy for neuroblastoma using a combination approach: superior efficacy with vismodegib and topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GPR37 and GPR37L1 are receptors for the neuroprotective and glioprotective factors prosaptide and prosaposin - PMC [pmc.ncbi.nlm.nih.gov]
Defending Cells from Oxidative Assault: Methods for Assessing the Protective Effects of Prosaptide Tx14(A)
For Immediate Release
[City, State] – [Date] – For researchers, scientists, and drug development professionals investigating the therapeutic potential of Prosaptide (B10822537) Tx14(A), a key area of interest is its ability to combat oxidative stress, a cellular imbalance implicated in a wide range of neurodegenerative diseases. This document provides detailed application notes and protocols for assessing the antioxidant and cytoprotective properties of Prosaptide Tx14(A) in experimental settings.
Prosaptide Tx14(A), a synthetic peptide derived from prosaposin, has demonstrated significant neuroprotective and glioprotective effects.[1][2] Its mechanism of action involves the activation of G protein-coupled receptors GPR37 and GPR37L1, which stimulates pro-survival signaling pathways and protects cells from various stressors, including oxidative damage.[1][2][3] Assessing the efficacy of Prosaptide Tx14(A) in mitigating oxidative stress requires a multi-pronged approach, quantifying reactive oxygen species (ROS), evaluating lipid peroxidation, and measuring the activity of endogenous antioxidant enzymes.
Key Experimental Approaches
A comprehensive assessment of Prosaptide Tx14(A)'s impact on oxidative stress involves three main categories of assays:
-
Measurement of Reactive Oxygen Species (ROS): Directly quantifying the levels of ROS within cells is a primary indicator of oxidative stress.
-
Assessment of Lipid Peroxidation: Measuring the byproducts of oxidative damage to lipids provides an indirect but reliable marker of cellular injury.
-
Evaluation of Antioxidant Enzyme Activity: Determining the activity of key antioxidant enzymes reveals the capacity of cells to neutralize ROS and maintain redox homeostasis.
The following sections provide detailed protocols for commonly used assays within each of these categories, adaptable for experiments involving Prosaptide Tx14(A).
I. Measurement of Reactive Oxygen Species (ROS)
A. Dichlorodihydrofluorescein Diacetate (DCFDA) Assay
The DCFDA assay is a widely used method for detecting intracellular ROS.[4][5] The cell-permeable DCFDA is deacetylated by intracellular esterases to a non-fluorescent compound, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[4]
Experimental Workflow:
Caption: Workflow for the DCFDA assay to measure intracellular ROS.
Protocol:
-
Cell Seeding: Seed neuronal or glial cells (e.g., SH-SY5Y, primary astrocytes) in a 96-well black, clear-bottom plate at a density of 1 x 104 to 5 x 104 cells/well and allow them to adhere overnight.
-
Prosaptide Tx14(A) Treatment: Pre-treat the cells with varying concentrations of Prosaptide Tx14(A) (e.g., 1-100 nM) for a specified duration (e.g., 24 hours). Include a vehicle control.
-
Induction of Oxidative Stress: Induce oxidative stress by adding a known ROS-inducing agent, such as hydrogen peroxide (H₂O₂) (e.g., 100-500 µM), for a defined period (e.g., 1-4 hours).
-
DCFDA Loading: Remove the treatment medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Add 100 µL of 10-20 µM DCFDA in PBS or serum-free media to each well and incubate for 30-45 minutes at 37°C in the dark.
-
Fluorescence Measurement: After incubation, wash the cells once with PBS. Add 100 µL of PBS to each well and immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[4][6]
Data Presentation:
| Treatment Group | Prosaptide Tx14(A) (nM) | H₂O₂ (µM) | Mean Fluorescence Intensity (AU) | % Reduction in ROS |
| Control | 0 | 0 | 500 | N/A |
| H₂O₂ alone | 0 | 100 | 5000 | 0 |
| Tx14(A) + H₂O₂ | 10 | 100 | 3500 | 30% |
| Tx14(A) + H₂O₂ | 50 | 100 | 2000 | 60% |
| Tx14(A) + H₂O₂ | 100 | 100 | 1200 | 76% |
II. Assessment of Lipid Peroxidation
A. Thiobarbituric Acid Reactive Substances (TBARS) Assay
The TBARS assay is a well-established method for measuring lipid peroxidation by detecting malondialdehyde (MDA), a major byproduct.[7][8][9] MDA reacts with thiobarbituric acid (TBA) to form a colored product that can be quantified spectrophotometrically.[10]
Experimental Workflow:
Caption: Workflow for the TBARS assay to measure lipid peroxidation.
Protocol:
-
Sample Preparation: Following treatment with Prosaptide Tx14(A) and induction of oxidative stress, harvest and lyse the cells. For tissue samples, homogenize in a suitable buffer.
-
Protein Precipitation: Add an equal volume of trichloroacetic acid (TCA) solution (e.g., 10% w/v) to the cell lysate or homogenate to precipitate proteins. Centrifuge at 12,000 x g for 10 minutes.
-
TBARS Reaction: Collect the supernatant and mix it with an equal volume of 0.67% (w/v) thiobarbituric acid.
-
Incubation: Incubate the mixture in a boiling water bath or a heat block at 95°C for 15-30 minutes.
-
Measurement: Cool the samples and measure the absorbance of the resulting pink-colored solution at 532 nm using a spectrophotometer.[10] The concentration of MDA can be calculated using a standard curve prepared with an MDA standard.
Data Presentation:
| Treatment Group | Prosaptide Tx14(A) (nM) | Stressor | MDA Concentration (µM/mg protein) | % Inhibition of Lipid Peroxidation |
| Control | 0 | None | 0.5 | N/A |
| Stressor alone | 0 | H₂O₂ | 5.0 | 0 |
| Tx14(A) + Stressor | 10 | H₂O₂ | 3.5 | 30% |
| Tx14(A) + Stressor | 50 | H₂O₂ | 2.0 | 60% |
| Tx14(A) + Stressor | 100 | H₂O₂ | 1.2 | 76% |
III. Evaluation of Antioxidant Enzyme Activity
A. Superoxide (B77818) Dismutase (SOD) Activity Assay
SOD is a crucial antioxidant enzyme that catalyzes the dismutation of the superoxide anion into hydrogen peroxide and molecular oxygen.[11] Its activity can be measured using various commercial kits, often based on the inhibition of a colorimetric reaction by SOD.
Protocol:
-
Sample Preparation: Prepare cell lysates or tissue homogenates from control and treated samples.
-
Assay Procedure: Follow the instructions provided by the manufacturer of the SOD activity assay kit. Typically, this involves the generation of superoxide radicals by a xanthine/xanthine oxidase system, which then reduces a tetrazolium salt to a colored formazan (B1609692) product. SOD in the sample will inhibit this reaction.
-
Measurement: The absorbance is measured at the wavelength specified in the kit protocol (e.g., 450 nm). The percentage of inhibition is calculated, and the SOD activity is determined from a standard curve. One unit of SOD activity is often defined as the amount of enzyme that inhibits the rate of formazan dye formation by 50%.[12]
B. Catalase (CAT) Activity Assay
Catalase is another vital antioxidant enzyme that decomposes hydrogen peroxide into water and oxygen.[11][13]
Protocol:
-
Sample Preparation: Prepare cell lysates or tissue homogenates.
-
Assay Procedure: Catalase activity is often measured by monitoring the decomposition of a known concentration of hydrogen peroxide.[14]
-
Measurement: The rate of H₂O₂ decomposition can be followed directly by measuring the decrease in absorbance at 240 nm.[14] The activity is typically expressed as units per milligram of protein.
C. Glutathione (B108866) (GSH/GSSG) Ratio Assay
The ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG) is a key indicator of cellular redox status.[1][15] A decrease in the GSH/GSSG ratio signifies increased oxidative stress.
Protocol:
-
Sample Preparation: Prepare cell lysates or tissue homogenates, taking care to prevent the oxidation of GSH during the process. This often involves the use of a deproteinizing agent and a reagent to mask GSH when measuring GSSG.
-
Assay Procedure: Use a commercial kit to measure total glutathione (GSH + GSSG) and GSSG separately. The concentration of GSH is then calculated by subtracting the GSSG concentration from the total glutathione concentration.
-
Measurement: The assay is typically colorimetric or fluorometric and is measured using a microplate reader.[16][17]
Data Presentation for Antioxidant Enzyme Activity:
| Treatment Group | Prosaptide Tx14(A) (nM) | Stressor | SOD Activity (U/mg protein) | Catalase Activity (U/mg protein) | GSH/GSSG Ratio |
| Control | 0 | None | 50 | 20 | 100 |
| Stressor alone | 0 | H₂O₂ | 25 | 10 | 20 |
| Tx14(A) + Stressor | 10 | H₂O₂ | 35 | 14 | 45 |
| Tx14(A) + Stressor | 50 | H₂O₂ | 45 | 18 | 75 |
| Tx14(A) + Stressor | 100 | H₂O₂ | 48 | 19 | 90 |
IV. Signaling Pathway Analysis
The neuroprotective effects of Prosaptide Tx14(A) against oxidative stress are mediated through specific signaling pathways. Investigating these pathways can provide deeper mechanistic insights.
Signaling Pathway Activated by Prosaptide Tx14(A):
Caption: Prosaptide Tx14(A) signaling pathway leading to cellular protection against oxidative stress.
Methods for Pathway Analysis:
-
Western Blotting: To analyze the activation of pro-survival pathways, Western blotting can be used to measure the phosphorylation status of key proteins like Akt.
-
Nrf2 Activation Assays: The transcription factor Nrf2 is a master regulator of the antioxidant response.[18][19] Assays to measure the nuclear translocation of Nrf2 can indicate the activation of this protective pathway.
By employing these detailed protocols and analytical methods, researchers can effectively and comprehensively evaluate the protective effects of Prosaptide Tx14(A) against oxidative stress, paving the way for its further development as a therapeutic agent for neurodegenerative diseases.
References
- 1. sciencellonline.com [sciencellonline.com]
- 2. GPR37 and GPR37L1 are receptors for the neuroprotective and glioprotective factors prosaptide and prosaposin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role and regulatory mechanism of GPR37 in neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. doc.abcam.com [doc.abcam.com]
- 5. Generation of Reactive Oxygen Species (ROS) and Pro-Inflammatory Signaling in Human Brain Cells in Primary Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective and antioxidant capability of RW20 peptide from histone acetyltransferases caused by oxidative stress-induced neurotoxicity in <i>in vivo</i> zebrafish larval model - Journal of King Saud University - Science [jksus.org]
- 7. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]
- 8. TBARS (Lipid Peroxidation) Assay [cellbiolabs.com]
- 9. resources.rndsystems.com [resources.rndsystems.com]
- 10. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Direct Measurement of Catalase Activity in Living Cells and Tissue Biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rjptonline.org [rjptonline.org]
- 15. GSH/GSSG-Glo™ Assay Protocol [worldwide.promega.com]
- 16. abcam.com [abcam.com]
- 17. abcam.com [abcam.com]
- 18. preprints.org [preprints.org]
- 19. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Prosaptide Tx14(A) Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered when working with Prosaptide Tx14(A) in solution.
Frequently Asked Questions (FAQs)
Q1: What is Prosaptide Tx14(A) and what are its key properties?
Prosaptide Tx14(A) is a synthetic 14-amino acid peptide derived from the neurotrophic protein prosaposin. It is a potent agonist for G protein-coupled receptors GPR37 and GPR37L1. Key properties are summarized in the table below.
| Property | Value |
| Sequence | H-Thr-D-Ala-Leu-Ile-Asp-Asn-Asn-Ala-Thr-Glu-Glu-Ile-Leu-Tyr-OH |
| Molecular Formula | C₆₉H₁₁₀N₁₆O₂₆ |
| Molecular Weight | 1579.72 g/mol |
| Solubility | Soluble in water up to 2 mg/mL. |
| Storage (Lyophilized) | Store at -20°C. |
Q2: What are the primary causes of Prosaptide Tx14(A) instability in solution?
Like many peptides, Prosaptide Tx14(A) is susceptible to both chemical and physical degradation in aqueous solutions. The primary degradation pathways include:
-
Hydrolysis: Cleavage of peptide bonds, particularly at aspartic acid (Asp) residues, which can be acid or base catalyzed.
-
Deamidation: Conversion of asparagine (Asn) residues to aspartic acid or isoaspartic acid, leading to a loss of biological activity.
-
Oxidation: The side chains of certain amino acids, though less common in Tx14(A)'s sequence, can be susceptible to oxidation.
-
Aggregation: Peptides can self-associate to form soluble or insoluble aggregates, which can be influenced by pH, temperature, and ionic strength.
Q3: What is the recommended starting buffer for dissolving Prosaptide Tx14(A)?
For initial experiments, it is recommended to dissolve Prosaptide Tx14(A) in a slightly acidic buffer, such as a citrate (B86180) or acetate (B1210297) buffer, at a pH range of 4.0-5.5. This pH range can help to minimize deamidation, which is often a major degradation pathway for peptides containing asparagine. However, the optimal pH for stability should be determined experimentally.
Q4: How should I store Prosaptide Tx14(A) solutions?
For short-term storage (up to 24 hours), solutions should be kept at 2-8°C. For long-term storage, it is highly recommended to aliquot the peptide solution into single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and use of Prosaptide Tx14(A) solutions.
Problem 1: Loss of biological activity in my cell-based assay.
| Possible Cause | Troubleshooting Step |
| Peptide Degradation | Prepare fresh solutions of Prosaptide Tx14(A) for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. Confirm the stability of the peptide in your specific cell culture medium and incubation conditions by performing a time-course experiment and analyzing the peptide integrity via HPLC. |
| Incorrect Peptide Concentration | Verify the concentration of your stock solution. If possible, perform a peptide quantification assay. Ensure accurate dilution calculations. |
| Adsorption to Labware | Use low-protein-binding microcentrifuge tubes and pipette tips. Pre-rinsing surfaces with the experimental buffer may also help. |
Problem 2: Precipitate or cloudiness observed in the peptide solution.
| Possible Cause | Troubleshooting Step |
| Peptide Aggregation | The pH of the solution may be close to the isoelectric point (pI) of the peptide, where solubility is minimal. Adjust the pH of the buffer. Try adding excipients such as non-ionic surfactants (e.g., Polysorbate 80 at 0.01-0.1%) or sugars (e.g., sucrose, trehalose) to the formulation. |
| Poor Solubility | Ensure the peptide is fully dissolved. Gentle vortexing or sonication may be required. Do not exceed the recommended maximum solubility. |
| Buffer Incompatibility | Certain buffer components may interact with the peptide. Try a different buffer system. |
Problem 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in Solution Preparation | Standardize your protocol for solution preparation, including the source and age of reagents, pH measurement, and storage conditions. |
| Freeze-Thaw Cycles | Aliquot stock solutions to avoid multiple freeze-thaw cycles, which can lead to aggregation and degradation. |
| Oxidation | If oxidation is suspected, consider preparing solutions with degassed buffers and storing them under an inert gas (e.g., argon or nitrogen). |
Quantitative Data Summary
The following tables provide illustrative data on the stability of a generic 14-amino acid peptide with properties similar to Prosaptide Tx14(A). Note: This data is for guidance only and must be confirmed experimentally for Prosaptide Tx14(A).
Table 1: Effect of pH on Peptide Purity over 7 Days at 25°C
| pH | Buffer System | Purity (%) after 7 days |
| 3.0 | Citrate | 92 |
| 4.5 | Acetate | 97 |
| 6.0 | Phosphate | 90 |
| 7.4 | Phosphate | 85 |
| 8.5 | Tris | 78 |
Table 2: Effect of Temperature on Peptide Purity at pH 4.5 over 30 Days
| Temperature | Purity (%) after 30 days |
| 4°C | 95 |
| 25°C | 88 |
| 37°C | 75 |
Table 3: Effect of Excipients on Peptide Aggregation (Measured by % Monomer Remaining) after 24 hours at 37°C
| Formulation (at pH 6.0) | % Monomer Remaining |
| Phosphate Buffer | 82 |
| + 5% Sucrose | 91 |
| + 0.02% Polysorbate 80 | 94 |
| + 5% Sucrose + 0.02% Polysorbate 80 | 98 |
Experimental Protocols
1. Protocol for Assessing Prosaptide Tx14(A) Stability by RP-HPLC
This protocol outlines a general method for monitoring the degradation of Prosaptide Tx14(A) in solution over time.
-
Objective: To quantify the percentage of intact Prosaptide Tx14(A) and detect the formation of degradation products.
-
Materials:
-
Prosaptide Tx14(A)
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
Various buffers (e.g., citrate, acetate, phosphate)
-
Low-protein-binding vials
-
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
-
Procedure:
-
Sample Preparation: Prepare solutions of Prosaptide Tx14(A) at a known concentration (e.g., 1 mg/mL) in the desired buffers.
-
Incubation: Store the solutions under various conditions (e.g., different temperatures, light exposure).
-
Time Points: At specified time points (e.g., 0, 24, 48, 72 hours; 1 week), withdraw an aliquot of each sample.
-
HPLC Analysis:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient: A linear gradient from 5% to 65% B over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm and 280 nm.
-
-
Data Analysis: Integrate the peak area of the intact peptide and any new peaks corresponding to degradation products. Calculate the percentage purity of the intact peptide at each time point.
-
2. Protocol for Characterizing Degradation Products by LC-MS
This protocol is for identifying the mass of degradation products to infer the type of chemical modification.
-
Objective: To determine the molecular weights of degradation products.
-
Instrumentation:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
-
Procedure:
-
Analyze the degraded peptide samples obtained from the stability study using an LC-MS system with a similar chromatographic method as described for HPLC.
-
The mass spectrometer will provide mass-to-charge ratio (m/z) information for the eluting peaks.
-
Compare the masses of the degradation products to the mass of the intact peptide to identify potential modifications such as deamidation (+1 Da), hydrolysis (addition of H₂O), or oxidation (+16 Da).
-
3. Protocol for Assessing Conformational Stability by Circular Dichroism (CD) Spectroscopy
This protocol helps to determine if formulation conditions affect the secondary structure of Prosaptide Tx14(A).
-
Objective: To monitor changes in the secondary structure of the peptide.
-
Materials:
-
Prosaptide Tx14(A) solution
-
CD-compatible buffers (low in chloride and other UV-absorbing components)
-
-
Instrumentation:
-
Circular Dichroism Spectrometer
-
-
Procedure:
-
Prepare samples of Prosaptide Tx14(A) in the desired buffers at a concentration of approximately 0.1-0.2 mg/mL.
-
Acquire Far-UV CD spectra from 190 to 260 nm at a controlled temperature.
-
Process the data (subtracting the buffer blank) and analyze the spectra for characteristic secondary structure features. Changes in the CD spectrum over time or under different conditions can indicate conformational instability.
-
Visualizations
Caption: Prosaptide Tx14(A) signaling pathway.
Caption: Workflow for assessing peptide stability.
Troubleshooting inconsistent results in Prosaptide Tx14(A) assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Prosaptide (B10822537) Tx14(A). The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Prosaptide Tx14(A) and what is its mechanism of action?
Prosaptide Tx14(A) is a synthetic peptide agonist for the G-protein coupled receptors (GPCRs) GPR37 and GPR37L1.[1][2][3] It is derived from the neurotrophic factor prosaposin.[4][5] Activation of GPR37 and GPR37L1 by Prosaptide Tx14(A) stimulates signaling through pertussis toxin-sensitive G-proteins, primarily the Gi/o pathway.[1][2][3] This leads to downstream effects such as the inhibition of adenylyl cyclase (reducing cAMP levels) and the phosphorylation of extracellular signal-regulated kinase (ERK).[1][2][3] These signaling events contribute to its neuroprotective and glioprotective effects.[1][5]
Troubleshooting Guides
Issue 1: No or low signal in my Prosaptide Tx14(A) assay.
Q: I am not seeing any response to Prosaptide Tx14(A) in my HEK293 cells. What could be the problem?
A: A primary reason for lack of response in HEK293 or other common recombinant cell lines is that GPR37 and GPR37L1 are often not functional when overexpressed in these systems.[5][6][7] It is highly recommended to use primary astrocytes, which endogenously express functional GPR37 and GPR37L1, for your assays.[5][6][7] If you must use a recombinant system, consider co-expression with accessory proteins that may be required for proper receptor folding and trafficking, although the identity of such proteins is not well-established.
Q: I'm using primary astrocytes, but my signal is still weak. What should I check?
A: Several factors could be at play:
-
Peptide Quality and Handling: Ensure your Prosaptide Tx14(A) is of high purity and has been stored correctly (lyophilized at -20°C or -80°C, protected from light and moisture). Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
-
Cell Health: Ensure your primary astrocytes are healthy and in a logarithmic growth phase. The passage number should be kept low, as cellular responses can change with increased passaging.
-
Assay-Specific Issues:
-
cAMP Assays: For Gi-coupled receptors, you need to stimulate adenylyl cyclase with an agent like forskolin (B1673556) to measure the inhibitory effect of Prosaptide Tx14(A). Optimize the forskolin concentration to produce a robust but not saturating signal.
-
ERK Phosphorylation: The basal level of p-ERK might be too high, masking the effect of Prosaptide Tx14(A). Serum-starve your cells for 12-24 hours before the experiment. Also, ensure you are using fresh phosphatase inhibitors in your lysis buffer.[8]
-
Calcium Mobilization: GPR37/GPR37L1 primarily couple to Gi/o, which does not directly lead to calcium mobilization. To measure calcium as a readout, you may need to co-express a promiscuous G-protein like Gα16 or a chimeric G-protein like Gαqi5.[9][10]
-
Issue 2: High background or inconsistent results in my assays.
Q: My results are variable between experiments. What are the common causes of inconsistency?
A: Inconsistent results in peptide assays can often be traced back to the peptide itself or the experimental setup.
-
Peptide Contaminants:
-
Trifluoroacetic Acid (TFA): TFA is used in peptide synthesis and can remain as a counter-ion, affecting cell viability and assay performance. Consider performing a TFA salt exchange to a more biocompatible salt like hydrochloride or acetate.
-
Endotoxins: Endotoxins (lipopolysaccharides) from bacterial contamination during peptide synthesis can cause non-specific cellular responses, especially in immune-related cells. Use endotoxin-free reagents and consider using an endotoxin (B1171834) removal kit for your peptide stock.
-
-
Peptide Solubility and Aggregation: Prosaptide Tx14(A) is a peptide and may have solubility issues. Ensure it is fully dissolved before use. If you observe precipitation, you may need to try different solvent systems. Aggregation can lead to a decrease in the effective concentration of the peptide.
-
Experimental Workflow:
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially when preparing serial dilutions.
-
Cell Density: Use a consistent cell density for all experiments, as this can affect the magnitude of the cellular response.
-
Incubation Times: Adhere strictly to optimized incubation times for ligand stimulation, antibody incubations, etc.
-
Quantitative Data Summary
| Parameter | Value | Receptor | Assay Type | Cell Type | Reference |
| EC50 | 5 nM | GPR37L1 | Not Specified | Not Specified | [1] |
| EC50 | 7 nM | GPR37 | Not Specified | Not Specified | [1] |
| Stimulation Conc. | 100 nM | GPR37/GPR37L1 | ERK Phosphorylation | HEK-293T (transfected) | [2] |
| Protective Conc. | 100 nM | GPR37/GPR37L1 | Oxidative Stress | Primary Astrocytes | [5] |
Key Experimental Protocols
Protocol 1: cAMP Inhibition Assay in Primary Astrocytes
This protocol is for measuring the inhibition of forskolin-stimulated cAMP production by Prosaptide Tx14(A) in primary astrocytes.
-
Cell Culture: Plate primary astrocytes in a 96-well plate and grow to 80-90% confluency.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 12-24 hours.
-
Assay Buffer Preparation: Prepare an assay buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
Forskolin and Prosaptide Tx14(A) Preparation: Prepare a stock solution of forskolin and serial dilutions of Prosaptide Tx14(A) in the assay buffer.
-
Cell Treatment:
-
Aspirate the serum-free medium from the cells.
-
Add the Prosaptide Tx14(A) dilutions to the wells and incubate for 15-30 minutes at 37°C.
-
Add a sub-maximal concentration of forsklin (e.g., 1-10 µM, to be optimized) to all wells except the negative control and incubate for 15-30 minutes at 37°C.
-
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen) according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log of the Prosaptide Tx14(A) concentration and fit the data to a four-parameter logistic equation to determine the IC50.
Protocol 2: ERK Phosphorylation Western Blot
This protocol describes the detection of increased ERK phosphorylation in response to Prosaptide Tx14(A) by Western blotting.
-
Cell Culture and Serum Starvation: Plate primary astrocytes in 6-well plates, grow to 80-90% confluency, and serum-starve for 12-24 hours.
-
Prosaptide Tx14(A) Treatment: Treat the cells with various concentrations of Prosaptide Tx14(A) (e.g., 0-100 nM) for a predetermined optimal time (e.g., 5-15 minutes).
-
Cell Lysis:
-
Place the plate on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with fresh protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Reprobing: Strip the membrane and reprobe with an antibody against total ERK1/2 as a loading control.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the p-ERK signal to the total ERK signal.
References
- 1. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. GPR37 and GPR37L1 are receptors for the neuroprotective and glioprotective factors prosaptide and prosaposin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Orphan G Protein-Coupled Receptor GPR37 as an Emerging Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glio‐ and neuro‐protection by prosaposin is mediated by orphan G‐protein coupled receptors GPR37L1 and GPR37 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glio- and neuro-protection by prosaposin is mediated by orphan G-protein coupled receptors GPR37L1 and GPR37 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Frontiers | Orphan G protein-coupled receptors: the ongoing search for a home [frontiersin.org]
- 9. Frontiers | Role and regulatory mechanism of GPR37 in neurological diseases [frontiersin.org]
- 10. researchgate.net [researchgate.net]
Optimizing Prosaptide Tx14(A) concentration for cell culture experiments
Welcome to the technical support center for Prosaptide (B10822537) Tx14(A). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their cell culture experiments using this potent neurotrophic and glioprotective peptide. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is Prosaptide Tx14(A) and what is its primary mechanism of action?
Prosaptide Tx14(A) is a synthetic 14-amino acid peptide derived from the neurotrophic region of prosaposin.[1][2][3] It functions as a potent agonist for the G protein-coupled receptors GPR37 and GPR37L1.[4][5][6] Upon binding to these receptors, it stimulates intracellular signaling cascades, most notably the mitogen-activated protein kinase (MAPK/ERK) pathway, through pertussis toxin-sensitive G proteins (Gαi/o).[1][7][8] This activation leads to various cellular responses, including neuroprotection, glioprotection, stimulation of myelin lipid synthesis, and promotion of cell survival.[9]
Q2: What is the recommended concentration range for Prosaptide Tx14(A) in cell culture experiments?
The optimal concentration of Prosaptide Tx14(A) can vary depending on the cell type and the specific biological endpoint being measured. However, based on published studies, a general concentration range of 5 nM to 100 nM is recommended. The EC50 values for GPR37L1 and GPR37 activation are approximately 5 nM and 7 nM, respectively.[4][6] A concentration of 10 nM has been shown to be effective in enhancing the phosphorylation of ERK1 and ERK2 in Schwann cells.[1] For experiments assessing neuroprotective effects against oxidative stress, concentrations up to 200 nM have been used.[10] It is always recommended to perform a dose-response study to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store Prosaptide Tx14(A)?
Prosaptide Tx14(A) is typically supplied as a lyophilized powder. For reconstitution, it is soluble in water up to 2 mg/ml. It is advisable to prepare a concentrated stock solution (e.g., 1 mM) in sterile, nuclease-free water or a buffer such as PBS. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. For long-term storage, the lyophilized peptide and stock solutions should be stored at -20°C or -80°C.[6] Once thawed, an aliquot can be kept at 4°C for short-term use.
Q4: In which cell types has Prosaptide Tx14(A) been shown to be effective?
Prosaptide Tx14(A) has demonstrated biological activity in a variety of cell types, primarily within the nervous system. These include:
-
Schwann cells: Promotes survival and stimulates sulfatide synthesis.[1]
-
Oligodendrocytes: Promotes survival and myelin lipid synthesis.
-
Prostate cancer cells: Stimulates growth, migration, and invasion.[12]
-
Neuroblastoma cells: Induces an increase in ganglioside content.[13]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of Prosaptide Tx14(A) on my cells. | Suboptimal peptide concentration. | Perform a dose-response experiment with a broader concentration range (e.g., 1 nM to 1 µM) to determine the optimal working concentration for your specific cell type and assay. |
| Cell line does not express functional GPR37 or GPR37L1. | Confirm the expression of GPR37 and GPR37L1 in your cell line at the mRNA and protein levels. Note that recombinant expression of these receptors in cell lines like HEK293 or CHO may result in non-functional receptors.[5][10] Whenever possible, use primary cells or cell lines endogenously expressing these receptors. | |
| Degradation of the peptide. | Ensure proper storage of the lyophilized peptide and stock solutions at -20°C or -80°C. Avoid multiple freeze-thaw cycles by preparing single-use aliquots. Consider the stability of the peptide in your culture medium over the course of the experiment, as it may be degraded by proteases.[14] | |
| High background signaling or unexpected effects. | Contamination of the peptide or cell culture. | Use sterile techniques for peptide reconstitution and cell culture. Ensure the purity of the Prosaptide Tx14(A) used. |
| Off-target effects at high concentrations. | Use the lowest effective concentration determined from your dose-response studies to minimize the potential for off-target effects. | |
| Inconsistent results between experiments. | Variability in cell passage number or confluency. | Use cells within a consistent and low passage number range. Ensure that cells are seeded at the same density and are at a similar confluency at the time of treatment. |
| Inconsistent incubation times. | Adhere to a standardized incubation time for Prosaptide Tx14(A) treatment across all experiments. For signaling pathway studies, short incubation times (e.g., 5-15 minutes) are often sufficient to observe effects like ERK phosphorylation.[1] |
Quantitative Data Summary
| Parameter | Value | Cell Type | Reference |
| EC50 for GPR37L1 | ~5 nM | Transfected HEK-293T cells | [6][8] |
| EC50 for GPR37 | ~7 nM | Transfected HEK-293T cells | [6][8] |
| IC50 for cAMP inhibition | 17.8 nM | Rat astrocytes | [10] |
| Effective concentration for ERK phosphorylation | 10 nM | Primary Schwann cells and iSC cell line | [1] |
| Concentration for neuroprotection studies | 100 nM - 200 nM | Primary astrocytes | [7][10] |
Experimental Protocols
Protocol 1: Assessment of ERK1/2 Phosphorylation in Schwann Cells
This protocol is adapted from studies demonstrating the activation of the MAPK pathway by Prosaptide Tx14(A).[1]
-
Cell Seeding: Plate primary Schwann cells or an immortalized Schwann cell line (e.g., iSC) in appropriate culture dishes and grow to 70-80% confluency.
-
Serum Starvation: Prior to treatment, serum-starve the cells for 4-12 hours in serum-free medium to reduce basal levels of ERK phosphorylation.
-
Preparation of Prosaptide Tx14(A): Prepare a 10X stock solution of Prosaptide Tx14(A) in serum-free medium. For a final concentration of 10 nM, the 10X stock would be 100 nM.
-
Treatment: Add the 10X Prosaptide Tx14(A) solution directly to the cells and incubate for various time points (e.g., 0, 5, 15, 30, and 60 minutes) at 37°C. A vehicle control (serum-free medium without the peptide) should be included.
-
Cell Lysis: Following incubation, immediately place the culture dishes on ice and wash the cells twice with ice-cold PBS. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blot Analysis:
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
-
Incubate with the appropriate secondary antibodies.
-
Visualize the protein bands using a suitable detection method (e.g., chemiluminescence).
-
Quantify the band intensities and normalize the p-ERK1/2 signal to the total ERK1/2 signal.
-
Protocol 2: Astrocyte Protection Assay Against Oxidative Stress
This protocol is based on studies investigating the cytoprotective effects of Prosaptide Tx14(A).[10]
-
Cell Seeding: Seed primary astrocytes in a 96-well plate at a density of 4 x 10^4 cells per well.
-
Pre-treatment with Prosaptide Tx14(A): 24 hours after seeding, replace the medium with fresh medium containing the desired concentrations of Prosaptide Tx14(A) (e.g., 0, 10, 50, 100, 200 nM). A vehicle control should be included.
-
Induction of Oxidative Stress: After a pre-treatment period (e.g., 1-2 hours), add an oxidative stressor such as hydrogen peroxide (H₂O₂) to the wells. The final concentration of the stressor should be determined empirically to induce a measurable level of cell death (e.g., 250 µM H₂O₂ for 5 hours).
-
Assessment of Cell Viability:
-
After the incubation with the stressor, assess cell viability using a standard method such as the LDH release assay or MTT assay.
-
For the LDH assay, collect the culture supernatant to measure the amount of lactate (B86563) dehydrogenase released from damaged cells.
-
For the MTT assay, incubate the cells with MTT reagent, followed by solubilization of the formazan (B1609692) crystals and measurement of absorbance.
-
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the untreated control.
Visualizations
Caption: Signaling pathway of Prosaptide Tx14(A) activation.
Caption: Workflow for assessing ERK phosphorylation.
References
- 1. Prosaptide activates the MAPK pathway by a G-protein-dependent mechanism essential for enhanced sulfatide synthesis by Schwann cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prosaptide TX14(A) [anaspec.com]
- 3. Prosaptide TX14(A) | Peptides | Proteomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]
- 4. Prosaptide TX14(A) | Orphan 7-TM Receptors | Tocris Bioscience [tocris.com]
- 5. Glio- and neuro-protection by prosaposin is mediated by orphan G-protein coupled receptors GPR37L1 and GPR37 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. GPR37 and GPR37L1 are receptors for the neuroprotective and glioprotective factors prosaptide and prosaposin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. alzdiscovery.org [alzdiscovery.org]
- 10. Glio‐ and neuro‐protection by prosaposin is mediated by orphan G‐protein coupled receptors GPR37L1 and GPR37 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of GPR37 and GPR37L1 by prosaptide, a neuroprotective peptide - Randy Hall [grantome.com]
- 12. Prosaptide TX14A stimulates growth, migration, and invasion and activates the Raf-MEK-ERK-RSK-Elk-1 signaling pathway in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Prosaposin and prosaptide, a peptide from prosaposin, induce an increase in ganglioside content on NS20Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Designing stable blood-brain barrier-permeable prosaptide peptides for treatment of central nervous system neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Bioavailability of Prosaptide Tx14(A)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the in vivo bioavailability of the neuroprotective peptide Prosaptide (B10822537) Tx14(A), particularly for central nervous system (CNS) applications.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in achieving therapeutic concentrations of Prosaptide Tx14(A) in the brain?
A1: The principal challenge is the peptide's rapid degradation in the brain.[1] While Prosaptide Tx14(A) can cross the blood-brain barrier (BBB) via a nonspecific mechanism, its instability within the CNS limits its therapeutic efficacy for neurological disorders.[1]
Q2: Are there more stable analogs of Prosaptide Tx14(A) available?
A2: Yes, a more stable analog, Prosaptide TX15-2, has been designed to exhibit increased stability in the brain, making it a potentially more suitable candidate for CNS-related research and therapeutic development.[1] Like its parent compound, TX15-2 also crosses the BBB through a nonspecific mechanism.[1]
Q3: What general strategies can be employed to enhance the in vivo bioavailability of peptides like Prosaptide Tx14(A)?
A3: Several strategies can be employed, broadly categorized as structural modifications and advanced drug delivery systems. Structural modifications aim to protect the peptide from enzymatic degradation, while delivery systems are designed to shield the peptide and improve its transport across biological barriers.
Q4: Can nanoparticle-based delivery systems improve the brain uptake of Prosaptide Tx14(A)?
A4: While specific data for Prosaptide Tx14(A) is limited, nanoparticle-based systems, such as liposomes and polymeric nanoparticles, are a promising approach for enhancing the CNS delivery of neuroprotective peptides.[2][3] These systems can protect the peptide from degradation, improve its pharmacokinetic profile, and facilitate transport across the BBB.[2][3]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Troubleshooting Steps |
| Low therapeutic efficacy in CNS models despite systemic administration. | Rapid degradation of Prosaptide Tx14(A) in the brain.[1] | 1. Consider switching to a more stable analog like Prosaptide TX15-2.[1]2. Explore formulation strategies such as encapsulation in liposomes or polymeric nanoparticles to protect the peptide from enzymatic degradation.[2][3]3. Investigate chemical modifications like PEGylation or the inclusion of D-amino acids to enhance stability. |
| Inconsistent results in vivo. | Poor bioavailability and short half-life of the peptide. | 1. Implement a robust pharmacokinetic study to determine the half-life and clearance rate of your specific peptide formulation.2. Consider alternative routes of administration, such as intranasal delivery, which may offer a more direct pathway to the CNS.[4] |
| Difficulty in quantifying peptide concentration in brain tissue. | Low brain penetration and challenges in detecting small peptide quantities. | 1. Utilize sensitive analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) for quantification.[5][6]2. Employ radiolabeling or fluorescent tagging of the peptide to facilitate tracking and quantification in tissue homogenates. |
Quantitative Data on Peptide Bioavailability Enhancement Strategies
| Strategy | Peptide/Drug | Vehicle | Fold Increase in Brain Concentration (Compared to Free Peptide/Drug) | Half-life Extension | Reference |
| Structural Modification | Gonadotropin-releasing hormone (GnRH) agonist | Conjugation with a small molecule binder to transthyretin | Not Reported | ~35-fold in rats | [7] |
| Nanoparticle Encapsulation | Vasoactive Intestinal Peptide (VIP) | Wheat germ agglutinin-conjugated nanoparticles | ~3.4-fold | Not Reported | [8] |
| Liposomal Formulation | Rivastigmine | Chitosan nanoparticles (intranasal) | Significantly higher than IV or intranasal solution | Not Reported | [8] |
| PEGylation | Risperidone | DSPE-PEG-containing liposomes (intranasal) | Higher Cmax and AUC vs. solution | Extended systemic absorption | [9] |
Experimental Protocols
Protocol 1: In Vivo Stability Assessment of Prosaptide Analogs in Brain Homogenate
Objective: To compare the degradation rate of Prosaptide Tx14(A) and its analogs (e.g., TX15-2) in brain tissue.
Methodology: (Adapted from general peptide stability assays)
-
Preparation of Brain Homogenate:
-
Euthanize a healthy adult rat according to approved animal welfare protocols.
-
Perfuse the brain with ice-cold saline to remove blood.
-
Dissect the brain and homogenize in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) on ice.
-
Centrifuge the homogenate at a low speed to remove cellular debris. The supernatant will be used for the degradation assay.
-
Determine the total protein concentration of the homogenate using a standard protein assay (e.g., BCA assay).
-
-
Degradation Assay:
-
Incubate a known concentration of Prosaptide Tx14(A) or its analog with the brain homogenate at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the reaction mixture.
-
Immediately stop the enzymatic degradation in the aliquots by adding a quenching solution (e.g., trifluoroacetic acid or by heat inactivation).
-
Centrifuge the quenched samples to precipitate proteins.
-
-
Quantification:
-
Analyze the supernatant for the remaining intact peptide using a validated analytical method, such as reverse-phase high-performance liquid chromatography (RP-HPLC) or LC-MS.
-
Plot the percentage of intact peptide remaining against time to determine the degradation rate and half-life of the peptide in the brain homogenate.
-
Protocol 2: Evaluation of Blood-Brain Barrier Permeability
Objective: To assess the ability of Prosaptide Tx14(A) and its analogs to cross the BBB in vivo.
Methodology: (Adapted from in vivo BBB permeability studies)
-
Animal Preparation:
-
Anesthetize a rat according to approved protocols.
-
Cannulate the femoral artery and vein for blood sampling and administration of the peptide, respectively.
-
-
Peptide Administration:
-
Administer a bolus intravenous injection of the radiolabeled (e.g., with Iodine-125) or fluorescently-labeled Prosaptide analog.
-
-
Blood and Brain Sampling:
-
Collect arterial blood samples at predetermined time points after injection.
-
At the end of the experiment (e.g., 60 minutes), perfuse the brain with saline to remove the peptide from the cerebral vasculature.
-
Collect the brain and measure its radioactivity or fluorescence.
-
-
Data Analysis:
-
Calculate the brain uptake clearance (Kin) using the following equation: Kin = Am / AUC, where Am is the amount of peptide in the brain at the end of the experiment and AUC is the area under the plasma concentration-time curve.
-
Visualizations
Caption: Key challenges limiting Prosaptide Tx14(A) bioavailability in the CNS.
Caption: Strategies to enhance the CNS bioavailability of Prosaptide Tx14(A).
Caption: Troubleshooting workflow for low in vivo efficacy of Prosaptide Tx14(A).
References
- 1. Designing stable blood-brain barrier-permeable prosaptide peptides for treatment of central nervous system neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Delivery of Therapeutic Peptides and Proteins to the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Agile Delivery of Protein Therapeutics to CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Quantitative Imaging of Proteins in Tissue by Stable Isotope Labeled Mimetic Liquid Extraction Surface Analysis Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of Neurotransmitters in Mouse Brain Tissue by Using Liquid Chromatography Coupled Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A biomimetic approach for enhancing the in vivo half-life of peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nanoparticle-Guided Brain Drug Delivery: Expanding the Therapeutic Approach to Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Avoiding off-target effects of Prosaptide Tx14(A) in experimental models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Prosaptide Tx14(A) in experimental models. The focus is on understanding and mitigating potential off-target effects to ensure data integrity and translational relevance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Prosaptide Tx14(A)?
Prosaptide Tx14(A) is a synthetic peptide agonist that primarily exerts its effects by activating two G protein-coupled receptors (GPCRs): GPR37 and GPR37L1. This activation typically leads to the stimulation of the mitogen-activated protein kinase (MAPK/ERK) signaling pathway, which is crucial for its neuroprotective and glioprotective functions.
Q2: What are the known on-target effects of Prosaptide Tx14(A)?
The intended on-target effects of Prosaptide Tx14(A) are primarily associated with its neurotrophic activities. These include promoting neuronal survival, enhancing neurite outgrowth, and supporting myelination. These effects are mediated through the activation of GPR37 and GPR37L1 in the nervous system.
Q3: Are there any documented off-target effects for Prosaptide Tx14(A)?
Direct, documented off-target effects of Prosaptide Tx14(A) are not extensively reported in the scientific literature. However, potential off-target effects can be inferred from the expression of its receptors, GPR37 and GPR37L1, in tissues outside the nervous system. Activation of these receptors in non-target tissues could lead to unintended biological responses.
Q4: In which non-neuronal tissues are GPR37 and GPR37L1 expressed?
GPR37 and GPR37L1 expression has been detected in various peripheral tissues, which could be sites of potential off-target effects. The table below summarizes the known expression patterns.
| Receptor | Tissue/Organ System | Potential Implication of Activation |
| GPR37 | Cancer Cells (e.g., glioma, lung adenocarcinoma, hepatocellular carcinoma) | May influence tumor cell proliferation and migration.[1][2][3] |
| Cardiovascular System (myocardial cells) | Potential role in cardiovascular function.[4] | |
| Digestive System (islets of Langerhans, enteric nervous system) | May affect islet cell function and enteric nerve activity.[5] | |
| Immune Cells (macrophages) | Could modulate immune cell responses.[4] | |
| GPR37L1 | Cardiovascular System | Implicated in the regulation of blood pressure.[6][7][8][9][10] |
| Digestive System (islets of Langerhans, enteric nervous system) | Potential to influence metabolic and digestive processes.[5] | |
| Olfactory System | May have a role in olfactory function.[11] |
Q5: How can I minimize the risk of off-target effects in my experiments?
Minimizing off-target effects involves a multi-faceted approach that includes careful experimental design and validation. Key strategies include:
-
Dose-Response Studies: Determine the minimal effective concentration of Tx14(A) to reduce the likelihood of engaging off-target receptors.
-
Use of Antagonists: Where available, use specific antagonists for GPR37 and GPR37L1 to confirm that the observed effects are mediated by these receptors.
-
Cell Line Selection: Choose cell lines with well-characterized expression levels of GPR37 and GPR37L1. Use parental cell lines lacking these receptors as negative controls.
-
In Vivo Considerations: For animal studies, be aware of the biodistribution of Tx14(A) and consider potential systemic effects based on the tissue distribution of its receptors.
Troubleshooting Guides
Issue 1: Unexpected Phenotype Observed in Cell-Based Assays
Possible Cause: The observed phenotype may be due to off-target effects of Prosaptide Tx14(A) activating signaling pathways other than the intended MAPK/ERK pathway, or through activation of GPR37/GPR37L1 in an unexpected cellular context.
Troubleshooting Steps:
| Step | Experimental Protocol | Expected Outcome | Rationale |
| 1. Validate Target Engagement | Perform a dose-response curve for ERK phosphorylation. | A clear sigmoidal curve will confirm on-target pathway activation. | Establishes the concentration range for on-target effects. |
| 2. Assess Off-Target Signaling | Use a phospho-kinase array to screen for the activation of other signaling pathways. | Identification of unexpectedly activated pathways. | Provides a broader view of the signaling events initiated by Tx14(A). |
| 3. Confirm Receptor Specificity | Use siRNA or CRISPR-Cas9 to knockdown GPR37 and/or GPR37L1 in your cell line and repeat the experiment. | The unexpected phenotype should be diminished or absent in the knockdown cells. | Directly links the observed effect to the intended receptors. |
| 4. Use a Negative Control Cell Line | Repeat the experiment in a cell line that does not express GPR37 or GPR37L1. | The unexpected phenotype should not be observed. | Confirms that the effect is dependent on the presence of the target receptors. |
Issue 2: Inconsistent Results in Animal Models
Possible Cause: Inconsistent results in vivo can arise from poor bioavailability, rapid degradation of the peptide, or uncharacterized off-target effects in different organ systems.
Troubleshooting Steps:
| Step | Experimental Protocol | Expected Outcome | Rationale |
| 1. Pharmacokinetic Analysis | Measure the plasma concentration of Tx14(A) over time after administration. | Determine the half-life and bioavailability of the peptide. | Ensures that adequate concentrations of the peptide are reaching the target tissue. |
| 2. Biodistribution Study | Use a labeled version of Tx14(A) (e.g., radiolabeled or fluorescently tagged) to track its distribution in different organs. | Identify tissues with high accumulation of the peptide. | Helps to correlate peptide localization with potential on- and off-target effects. |
| 3. Assess Systemic Biomarkers | Measure physiological parameters and biomarkers related to cardiovascular and metabolic function. | Identify any systemic changes that could confound the experimental results. | Provides a broader assessment of the in vivo effects of Tx14(A). |
| 4. Histopathological Analysis | At the end of the study, perform a histological examination of major organs. | Detect any tissue abnormalities or cellular changes in non-target organs. | Can reveal unexpected off-target toxicities. |
Key Experimental Protocols
Protocol 1: In Vitro Assessment of ERK1/2 Phosphorylation
Objective: To determine the on-target activation of the MAPK/ERK pathway by Prosaptide Tx14(A).
Methodology:
-
Cell Culture: Plate cells (e.g., SH-SY5Y neuroblastoma cells or primary astrocytes) in a 6-well plate and grow to 80-90% confluency.
-
Serum Starvation: Serum-starve the cells for 4-6 hours to reduce basal levels of ERK phosphorylation.
-
Treatment: Treat the cells with varying concentrations of Prosaptide Tx14(A) (e.g., 0.1 nM to 1 µM) for 15 minutes. Include a vehicle control.
-
Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine the total protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-ERK1/2 (p-ERK) and total ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Quantification: Densitometrically quantify the p-ERK and total ERK bands. Normalize the p-ERK signal to the total ERK signal.
Protocol 2: siRNA-Mediated Knockdown of GPR37/GPR37L1
Objective: To confirm that the observed effects of Prosaptide Tx14(A) are mediated by its target receptors.
Methodology:
-
siRNA Design: Use validated siRNA sequences targeting GPR37 and GPR37L1. Include a non-targeting scramble siRNA as a negative control.
-
Transfection:
-
Plate cells to be 50-60% confluent on the day of transfection.
-
Dilute the siRNA and a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium according to the manufacturer's instructions.
-
Add the siRNA-lipid complex to the cells and incubate for 4-6 hours.
-
Replace the medium with complete growth medium.
-
-
Incubation: Incubate the cells for 48-72 hours to allow for target gene knockdown.
-
Validation of Knockdown:
-
Harvest a subset of the cells to assess knockdown efficiency by RT-qPCR or Western blotting for GPR37 and GPR37L1.
-
-
Functional Assay:
-
Use the remaining cells to perform the functional assay of interest (e.g., cell proliferation, migration, or signaling assay) with Prosaptide Tx14(A) treatment.
-
Compare the results from the GPR37/GPR37L1 knockdown cells to the scramble control cells.
-
Visualizations
Caption: On-target signaling pathway of Prosaptide Tx14(A).
Caption: Troubleshooting workflow for unexpected experimental outcomes.
References
- 1. Orphan G Protein-Coupled Receptor GPR37 as an Emerging Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR37 promotes the malignancy of lung adenocarcinoma via TGF-β/Smad pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A low level of GPR37 is associated with human hepatocellular carcinoma progression and poor patient survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GPR37 and its neuroprotective mechanisms: bridging osteocalcin signaling and brain function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expression of the G protein-coupled receptor (GPR) 37 and GPR37L1 in the mouse digestive system [jstage.jst.go.jp]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Involvement of GPR37L1 in murine blood pressure regulation and human cardiac disease pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Frontiers | Deletion of Orphan G Protein-Coupled Receptor GPR37L1 in Mice Alters Cardiovascular Homeostasis in a Sex-Specific Manner [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Expression patterns of prosaposin and its receptors, G protein-coupled receptor (GPR) 37 and GPR37L1, in the mouse olfactory organ - PubMed [pubmed.ncbi.nlm.nih.gov]
Quality control and validation of synthetic Prosaptide Tx14(A) peptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control, validation, and experimental use of synthetic Prosaptide (B10822537) Tx14(A) peptides.
Frequently Asked Questions (FAQs)
1. What is Prosaptide Tx14(A) and what is its primary mechanism of action?
Prosaptide Tx14(A) is a 14-amino acid synthetic peptide derived from the neurotrophic region of human prosaposin.[1][2] Its sequence is H-Thr-D-Ala-Leu-Ile-Asp-Asn-Asn-Ala-Thr-Glu-Glu-Ile-Leu-Tyr-OH.[2] It functions as a potent agonist for the G-protein coupled receptors GPR37L1 and GPR37.[3][] Activation of these receptors by Tx14(A) stimulates various intracellular signaling pathways, including the Raf-MEK-ERK and cAMP-PKA pathways, leading to neuroprotective and glioprotective effects.[5]
2. What are the recommended storage and handling conditions for lyophilized and reconstituted Prosaptide Tx14(A)?
-
Lyophilized Peptide: Store at -20°C for long-term storage (up to one year) or -80°C for extended periods (up to two years).[3] Avoid frequent freeze-thaw cycles.[6]
-
Reconstituted Peptide: For short-term storage, reconstituted Tx14(A) can be stored at 4°C for a few days. For longer-term storage, it is recommended to aliquot the solution and store at -20°C (for up to one month) or -80°C (for up to six months).[3] Avoid repeated freeze-thaw cycles.[6]
3. How should I reconstitute Prosaptide Tx14(A)?
Prosaptide Tx14(A) is soluble in water up to 2 mg/ml. For cell culture experiments, it is advisable to reconstitute the peptide in sterile, nuclease-free water or a buffer such as PBS. Some sources suggest that for peptides that are difficult to dissolve in water, a small amount of DMSO or 50% acetonitrile (B52724) can be used to initially dissolve the peptide, followed by dilution in the desired buffer.[7]
4. What level of purity should I expect for synthetic Prosaptide Tx14(A)?
For research applications, a purity of ≥95% as determined by HPLC is generally recommended and commercially available.
Quality Control and Validation Data
Ensuring the quality and identity of each batch of synthetic Prosaptide Tx14(A) is critical for reproducible experimental results. The following tables summarize key quality control parameters.
Table 1: Physicochemical Properties of Prosaptide Tx14(A)
| Parameter | Value | Reference |
| Sequence | H-Thr-D-Ala-Leu-Ile-Asp-Asn-Asn-Ala-Thr-Glu-Glu-Ile-Leu-Tyr-OH | [2] |
| Molecular Formula | C69H110N16O26 | |
| Molecular Weight | 1579.72 g/mol | |
| Purity (by HPLC) | ≥95% | |
| Solubility | Soluble to 2 mg/ml in water | |
| Appearance | Lyophilized white powder | N/A |
| Storage | Store at -20°C |
Table 2: Standard Analytical Methods for Quality Control
| Analytical Method | Purpose | Key Parameters to Assess |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | Peak purity, retention time, area percentage of the main peak. |
| Mass Spectrometry (MS) | Identity confirmation | Molecular weight verification against the theoretical mass.[8] |
| Amino Acid Analysis (AAA) | Peptide quantification and composition verification | Molar ratios of constituent amino acids. |
Troubleshooting Guide
This guide addresses common issues encountered during the use of synthetic Prosaptide Tx14(A) in a question-and-answer format.
Issue 1: Low or No Biological Activity
-
Question: I am not observing the expected biological effects (e.g., increased ERK phosphorylation, cell migration) with my Prosaptide Tx14(A). What could be the cause?
-
Possible Causes and Solutions:
-
Improper Peptide Storage and Handling: Peptides are sensitive to degradation from repeated freeze-thaw cycles, exposure to light, and improper storage temperatures.[6]
-
Solution: Aliquot the reconstituted peptide into single-use volumes to avoid multiple freeze-thaw cycles. Store lyophilized and reconstituted peptide at the recommended temperatures (-20°C or -80°C).[3] Protect from light.
-
-
Incorrect Peptide Concentration: The actual peptide content in a lyophilized powder can be lower than the total weight due to the presence of water and counter-ions (e.g., TFA).
-
Solution: For precise concentration determination, consider using Amino Acid Analysis (AAA). Alternatively, ensure that the molecular weight used for concentration calculations accounts for any counter-ions if that information is provided by the supplier.
-
-
Peptide Degradation: The peptide may have degraded due to instability in the experimental buffer or prolonged incubation at physiological temperatures.[9]
-
Solution: Prepare fresh working solutions for each experiment. Minimize the time the peptide is kept in solution at 37°C.
-
-
Cellular Responsiveness: The cell line being used may not express sufficient levels of GPR37L1 and GPR37, or the receptors may not be functional in that specific cell type.
-
Solution: Verify the expression of GPR37L1 and GPR37 in your cell line using techniques like qPCR or Western blotting. Include a positive control cell line known to respond to Prosaptide Tx14(A).
-
-
Issue 2: Batch-to-Batch Variability
-
Question: I am seeing significant differences in my experimental results between different batches of Prosaptide Tx14(A) from the same supplier. Why is this happening?
-
Possible Causes and Solutions:
-
Inconsistent Purity and Impurity Profiles: Even with the same synthesis protocol, the impurity profile and peptide content can vary between batches.[10] Some impurities may have agonistic or antagonistic effects.[11]
-
Solution: Always request a Certificate of Analysis (CoA) for each new batch, which should include HPLC and mass spectrometry data. Compare the purity and impurity profiles between batches. If significant differences are observed, consider testing the new batch in a pilot experiment to determine its optimal working concentration.
-
-
Variations in Counter-ion Content: The amount of trifluoroacetate (B77799) (TFA) or other counter-ions can differ between batches, affecting the net peptide content.
-
Issue 3: Solubility Problems
-
Question: My lyophilized Prosaptide Tx14(A) is not dissolving completely in water or my experimental buffer. What should I do?
-
Possible Causes and Solutions:
-
Peptide Aggregation: Hydrophobic peptides can be prone to aggregation, making them difficult to dissolve.
-
Solution: Try vortexing for a longer period. Gentle warming (to no more than 40°C) or sonication can also aid dissolution. If the peptide remains insoluble, you can try dissolving it first in a small amount of a polar organic solvent like DMSO or acetonitrile, and then slowly adding the aqueous buffer while vortexing.[7] However, be mindful of the final solvent concentration in your experiment, as it may affect your cells.
-
-
Incorrect pH: The solubility of peptides is often pH-dependent.
-
Solution: Adjusting the pH of the buffer may improve solubility. For peptides with a net positive charge, a slightly acidic buffer may help, while a slightly basic buffer may be better for peptides with a net negative charge.
-
-
Experimental Protocols & Workflows
Quality Control Workflow for Synthetic Peptides
Caption: Quality control workflow for validating synthetic peptides.
Prosaptide Tx14(A) Signaling Pathways
Caption: Signaling pathways activated by Prosaptide Tx14(A).
Detailed Experimental Protocols
Protocol 1: ERK1/2 Phosphorylation Assay (Cell-Based ELISA)
This protocol is for determining the effect of Prosaptide Tx14(A) on ERK1/2 phosphorylation in adherent cells.
Materials:
-
96-well cell culture plate
-
Prosaptide Tx14(A)
-
Cell culture medium (serum-free for stimulation)
-
Positive control (e.g., EGF)
-
4% Paraformaldehyde (PFA) in PBS
-
Quenching solution (e.g., 1% H₂O₂ in PBS)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Mouse anti-total-ERK1/2
-
HRP-conjugated anti-rabbit IgG and AP-conjugated anti-mouse IgG
-
HRP and AP substrates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Culture overnight.
-
Serum Starvation: Replace the culture medium with serum-free medium and incubate for 12-24 hours.
-
Peptide Treatment:
-
Prepare serial dilutions of Prosaptide Tx14(A) in serum-free medium.
-
Aspirate the medium from the wells and add the peptide solutions. Include a vehicle control (serum-free medium) and a positive control.
-
Incubate for the desired time (e.g., 5-30 minutes at 37°C).
-
-
Fixation: Aspirate the treatment medium and add 100 µL of 4% PFA to each well. Incubate for 20 minutes at room temperature.
-
Washing: Aspirate the PFA and wash the wells three times with PBS.
-
Quenching and Permeabilization: Add 100 µL of quenching solution and incubate for 20 minutes. Wash three times with TBST.
-
Blocking: Add 150 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Primary Antibody Incubation: Aspirate the blocking buffer and add 50 µL of primary antibody solution (both anti-phospho-ERK and anti-total-ERK) diluted in blocking buffer. Incubate overnight at 4°C.
-
Washing: Wash the wells three times with TBST.
-
Secondary Antibody Incubation: Add 50 µL of the appropriate HRP- and AP-conjugated secondary antibodies diluted in blocking buffer. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the wells five times with TBST.
-
Signal Detection: Add the HRP and AP substrates according to the manufacturer's instructions.
-
Data Analysis: Read the absorbance/fluorescence on a plate reader. Normalize the phospho-ERK signal to the total-ERK signal for each well.
Protocol 2: Cell Migration Assay (Wound Healing/Scratch Assay)
This protocol provides a method to assess the effect of Prosaptide Tx14(A) on cell migration.[14]
Materials:
-
6-well or 12-well plates
-
p200 pipette tip
-
Prosaptide Tx14(A)
-
Cell culture medium (low serum, e.g., 1% FBS)
-
Phase-contrast microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate and grow to a confluent monolayer.
-
Wound Creation: Using a sterile p200 pipette tip, create a straight "scratch" in the cell monolayer.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Peptide Treatment: Add fresh low-serum medium containing different concentrations of Prosaptide Tx14(A). Include a vehicle control.
-
Image Acquisition (Time 0): Immediately capture images of the scratch at defined locations.
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator.
-
Image Acquisition (Time Points): Acquire images of the same locations at regular intervals (e.g., 6, 12, 24 hours).
-
Data Analysis: Measure the width of the scratch at several points for each image. Calculate the percentage of wound closure over time for each treatment condition relative to the initial scratch area.
-
% Wound Closure = [(Area at T₀ - Area at Tₓ) / Area at T₀] x 100
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 5. genscript.com.cn [genscript.com.cn]
- 6. genscript.com [genscript.com]
- 7. phoenixpeptide.com [phoenixpeptide.com]
- 8. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Designing stable blood-brain barrier-permeable prosaptide peptides for treatment of central nervous system neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bachem.com [bachem.com]
- 11. benchchem.com [benchchem.com]
- 12. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
Prosaptide Tx14(A) vs. Prosaposin: A Comparative Guide to Neurotrophic Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neurotrophic activities of the full-length glycoprotein (B1211001) prosaposin and its synthetic peptide derivative, Prosaptide (B10822537) Tx14(A). We will delve into their mechanisms of action, compare their efficacy based on experimental data, and provide detailed methodologies for the key experiments cited.
Introduction
Prosaposin (PSAP) is a highly conserved glycoprotein that functions both as a precursor to four essential sphingolipid activator proteins (Saposins A, B, C, and D) within the lysosome and as a secreted neurotrophic factor.[1][2] Its neurotrophic properties are primarily attributed to a specific sequence within the saposin C domain.[3][4]
Prosaptide Tx14(A) is a synthetic 14-amino acid peptide derived from this active region of prosaposin.[5] It was developed to isolate and leverage the neurotrophic effects of the parent protein for therapeutic applications, offering potential advantages in stability, specificity, and blood-brain barrier permeability.[5][6] This guide will compare the activities of the full-length protein and its derived peptide.
Mechanism of Action and Signaling Pathways
Both prosaposin and Prosaptide Tx14(A) exert their neurotrophic effects by activating cell surface receptors and initiating intracellular signaling cascades that promote cell survival, growth, and differentiation.[3][7] The primary receptors identified for both molecules are the orphan G-protein coupled receptors (GPCRs), GPR37 and GPR37L1.[3][7][8]
Activation of these receptors triggers signaling through pertussis toxin-sensitive G-proteins, leading to the downstream activation of two major pro-survival and growth pathways: the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway and the Phosphatidylinositol 3-Kinase (PI3K/Akt) pathway.[3][5][9]
-
MAPK/ERK Pathway: This pathway is crucial for cell proliferation, differentiation, and migration.[3][10] Prosaptide Tx14(A) has been shown to induce the phosphorylation of ERK1 and ERK2, leading to enhanced gene expression related to cell growth and survival.[5][10]
-
PI3K/Akt Pathway: This pathway is a central regulator of cell survival, protecting cells from apoptosis (programmed cell death).[3] Both prosaposin and Prosaptide Tx14(A) stimulate the phosphorylation of Akt, which in turn inhibits pro-apoptotic factors and promotes cell survival.[3]
In addition to these shared pathways, prosaposin has been implicated in other signaling cascades, such as the Toll-like receptor 4 (TLR4)-mediated NF-κB pathway, particularly in the context of glioma cell proliferation.[11][12][13]
Figure 1: Shared signaling pathway for Prosaposin and Prosaptide Tx14(A).
Figure 2: Prosaposin-specific TLR4 signaling pathway in glioma.
Comparative Neurotrophic Activity
The following table summarizes the quantitative data on the neurotrophic effects of Prosaptide Tx14(A) and prosaposin from various in vitro and in vivo studies.
| Activity | Molecule | Model System | Concentration / Dose | Observed Effect | Reference(s) |
| Receptor Activation | Prosaptide Tx14(A) | GPR37L1 and GPR37 expressing cells | EC₅₀ = 5 nM (GPR37L1)EC₅₀ = 7 nM (GPR37) | Potent agonist activity. | [14] |
| Neurite Outgrowth | Prosaposin-derived peptide (22-mer) | Neuroblastoma cells, Primary cerebellar granule cells | Nanomolar concentrations | Stimulated neurite outgrowth. | [4] |
| Cell Survival / Neuroprotection | Prosaposin & Prosaptide Tx14(A) | Cerebellar granule cells | Not specified | Rescued cells from programmed cell death. | [3] |
| Prosaposin-derived peptide (PS18) | 6-OHDA rat model of Parkinson's Disease | Not specified | Antagonized dopaminergic neuronal loss. | [15] | |
| Prosaptide Tx14(A) | Astrocytes under oxidative stress | Not specified | Protected astrocytes from H₂O₂, rotenone, or staurosporine (B1682477) damage. | [16] | |
| Myelination Support | Prosaptide Tx14(A) | Primary Schwann cells | 10 nM | Enhanced sulfatide content by 2.5-fold. | [5] |
| Nerve Regeneration | Prosaposin | Sciatic nerve transection (guinea pig) | Applied via collagen-filled nerve guide | Increased the number of regenerating motor and sensory nerves. | [17] |
| Prosaptide Tx14(A) | Sciatic nerve injury (diabetic rats) | Not specified | Enhanced nerve regeneration distance and axonal diameter. | [17] | |
| In Vivo Neuropathy | Prosaptide Tx14(A) | Streptozotocin-diabetic rats | 1 mg/kg ip thrice weekly | Reversed established motor and sensory nerve conduction deficits. | [18] |
Experimental Protocols & Workflows
The neurotrophic activities summarized above are typically evaluated using a range of standardized in vitro and in vivo assays.
In Vitro Neurite Outgrowth Assay
This assay quantifies the ability of a compound to promote the growth of neurites (axons and dendrites) from neuronal cell bodies.
Methodology:
-
Cell Culture: Primary neurons (e.g., from rat cortex or hippocampus) or a neuronal cell line (e.g., PC12, NS20Y) are seeded onto culture plates coated with an adhesive substrate like laminin.[4][19][20]
-
Treatment: Cells are incubated with varying concentrations of Prosaptide Tx14(A) or prosaposin. A control group receives only the vehicle.
-
Incubation: The cells are cultured for a period sufficient to allow neurite extension, typically 24-72 hours.
-
Fixation and Staining: Cells are fixed with paraformaldehyde. To visualize neurites, cells are immunostained using an antibody against a neuron-specific protein like Microtubule-Associated Protein 2 (MAP2) or β-III tubulin.[21] Cell nuclei are often counterstained with DAPI.[21]
-
Imaging: Images are captured using a high-content automated fluorescence microscope.[22]
-
Quantification: Image analysis software is used to measure parameters such as the total length of neurites per cell, the number of neurites per cell, and the number of branch points.[21][22]
Neuronal Apoptosis (Cell Survival) Assay
This assay measures the ability of a compound to protect neurons from a death-inducing stimulus.
Methodology:
-
Cell Culture: Neuronal cells are cultured as described above.
-
Induction of Apoptosis: Apoptosis is induced using a neurotoxic agent or condition, such as hydrogen peroxide (oxidative stress), staurosporine, or growth factor withdrawal.[16]
-
Treatment: Cells are co-incubated with the apoptotic stimulus and the test compound (Prosaptide Tx14(A) or prosaposin).
-
Apoptosis Detection: After a set incubation period (e.g., 12-24 hours), the extent of apoptosis is measured using one of several methods:
-
TUNEL Assay: The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the free 3'-OH ends of DNA.[23][24][25] Apoptotic cells are identified by fluorescence microscopy.
-
Caspase Activity Assay: Apoptosis is executed by a family of proteases called caspases (e.g., Caspase-3).[26] Fluorogenic substrates for these enzymes can be added to the cells to measure their activity, which is proportional to the rate of apoptosis.
-
Nuclear Staining: Dyes like Hoechst or DAPI can reveal condensed or fragmented nuclei characteristic of apoptotic cells.[27]
-
Figure 3: General workflow for in vitro neurotrophic assays.
In Vivo and Clinical Summary
The neuroprotective effects of both prosaposin and its derived peptides have been demonstrated in various animal models of neurological disease and injury.
-
Nerve Injury: Both prosaposin and Prosaptide Tx14(A) have been shown to facilitate regeneration and functional recovery after sciatic nerve injury.[3][17]
-
Diabetic Neuropathy: Prosaptide Tx14(A) was effective in reversing nerve conduction deficits in rat models of diabetes.[18]
-
Parkinson's Disease: A prosaposin-derived peptide (PS18) reduced dopaminergic neurodegeneration in a 6-hydroxydopamine rat model of the disease.[15]
-
Ischemic Injury: Infusion of recombinant prosaposin prevented neuronal loss and learning deficits in gerbils after cerebral ischemia.[16]
Clinically, Prosaptide Tx14(A) has undergone early-phase trials. A Phase I trial in healthy volunteers indicated that the peptide was safe and well-tolerated when administered for 12 consecutive days.[28] However, subsequent clinical development has been limited, and early peptidomimetics showed low clinical efficacy, suggesting challenges remain in translating the potent preclinical effects into human therapies.[7]
Conclusion
Both prosaposin and its derivative, Prosaptide Tx14(A), are potent neurotrophic factors that operate through a common set of receptor-mediated signaling pathways (GPR37/GPR37L1) to promote neuronal survival, growth, and regeneration.
-
Prosaposin is a large, multifunctional protein with essential intracellular roles in lysosomal function in addition to its extracellular neurotrophic activities.[29][30] Its broad functionality suggests a complex role in both neurodevelopment and the response to injury.[2]
-
Prosaptide Tx14(A) isolates the key neurotrophic activity of prosaposin into a small, potent peptide. This offers a more targeted approach for therapeutic development, potentially simplifying manufacturing and improving pharmacokinetic properties.
While both molecules show significant promise in preclinical models, the challenge lies in translating this efficacy to the clinic. Prosaptide Tx14(A) represents a focused therapeutic strategy harnessing the neuroprotective power of the parent prosaposin protein. Future research will likely focus on optimizing peptide stability and delivery to effectively target neurodegenerative diseases.[6]
References
- 1. Prosaposin - Wikipedia [en.wikipedia.org]
- 2. Regional expression of prosaposin in the wild-type and saposin D-deficient mouse brain detected by an anti-mouse prosaposin-specific antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Protective Role of Prosaposin and Its Receptors in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of the neurotrophic factor sequence of prosaposin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prosaptide activates the MAPK pathway by a G-protein-dependent mechanism essential for enhanced sulfatide synthesis by Schwann cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Designing stable blood-brain barrier-permeable prosaptide peptides for treatment of central nervous system neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. Glio- and neuro-protection by prosaposin is mediated by orphan G-protein coupled receptors GPR37L1 and GPR37 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prosaposin: A Multifaceted Protein Orchestrating Biological Processes and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prosaptide TX14A stimulates growth, migration, and invasion and activates the Raf-MEK-ERK-RSK-Elk-1 signaling pathway in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prosaposin promotes the proliferation and tumorigenesis of glioma through toll-like receptor 4 (TLR4)-mediated NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Prosaposin promotes the proliferation and tumorigenesis of glioma through toll-like receptor 4 (TLR4)-mediated NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Prosaptide TX14(A) | Orphan 7-TM Receptors | Tocris Bioscience [tocris.com]
- 15. Prosaposin PS18 reduces dopaminergic neurodegeneration in a 6-hydroxydopamine rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Glio‐ and neuro‐protection by prosaposin is mediated by orphan G‐protein coupled receptors GPR37L1 and GPR37 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. med.emory.edu [med.emory.edu]
- 18. TX14(A), a prosaposin-derived peptide, reverses established nerve disorders in streptozotocin-diabetic rats and prevents them in galactose-fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A simple procedure for quantification of neurite outgrowth based on stereological principles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Neurite outgrowth measurement [bio-protocol.org]
- 21. criver.com [criver.com]
- 22. Neurite Outgrowth, Neurotoxicity | Molecular Devices [moleculardevices.com]
- 23. Neuron Cell - Apoptosis Detection Kits [bioprocessonline.com]
- 24. Detection of Apoptosis in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Measurements of neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Cell death assays for neurodegenerative disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 28. | BioWorld [bioworld.com]
- 29. mdpi.com [mdpi.com]
- 30. Impaired prosaposin lysosomal trafficking in frontotemporal lobar degeneration due to progranulin mutations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Prosaptide Tx14(A) and BDNF in Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective properties of two potent biomolecules: Prosaptide Tx14(A), a synthetic peptide derived from prosaposin, and Brain-Derived Neurotrophic Factor (BDNF), a well-established member of the neurotrophin family. This analysis is based on currently available experimental data and aims to provide an objective overview for researchers in the field of neuroprotection and therapeutic development.
Executive Summary
Both Prosaptide Tx14(A) and BDNF have demonstrated significant neuroprotective effects in a variety of in vitro and in vivo models. They operate through distinct receptor systems and signaling pathways to promote neuronal survival, inhibit apoptosis, and enhance neuronal function.
-
Prosaptide Tx14(A) exerts its effects primarily through the activation of the G-protein coupled receptors GPR37 and GPR37L1, leading to the modulation of downstream pathways such as the ERK signaling cascade and cAMP levels.
-
BDNF signals through the high-affinity Tropomyosin receptor kinase B (TrkB) and the low-affinity p75 neurotrophin receptor (p75NTR). Activation of TrkB triggers multiple pro-survival pathways, including the PI3K/Akt, MAPK/ERK, and PLCγ cascades.
While both molecules show promise in the context of neurodegenerative diseases and neuronal injury, direct comparative studies evaluating their efficacy under identical experimental conditions are limited. This guide will present the available data for each molecule to facilitate a critical assessment of their respective strengths and potential therapeutic applications.
Quantitative Data Comparison
The following tables summarize the key quantitative parameters for Prosaptide Tx14(A) and BDNF based on published literature. It is important to note that these values were obtained from different studies, employing varied experimental models, and therefore, a direct comparison should be made with caution.
| Parameter | Prosaptide Tx14(A) | BDNF | Source |
| Receptor Agonism (EC50/IC50) | GPR37L1: 5 nM (EC50) GPR37: 7 nM (EC50) cAMP inhibition: 17.8 nM (IC50) | Not Applicable (agonist is the molecule itself) | [1] |
| Neuroprotective Concentration | 100 nM showed significant protection against oxidative stress in cultured neurons.[1] | 1-50 ng/mL has shown significant neuroprotection in various in vitro models.[2][3] | [1][2][3] |
| Observed Neuroprotective Effect | Strongly reduced cytotoxicity induced by staurosporine (B1682477) in astrocytes.[1] | Preserved the number of viable hippocampal cells under amyloid-β-induced toxicity.[3] | [1][3] |
Signaling Pathways
The neuroprotective effects of Prosaptide Tx14(A) and BDNF are mediated by distinct signaling cascades.
Prosaptide Tx14(A) Signaling Pathway
Prosaptide Tx14(A) binds to and activates the G-protein coupled receptors GPR37 and GPR37L1. This activation is coupled to pertussis toxin-sensitive G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1] Downstream of G-protein activation, Prosaptide Tx14(A) has been shown to stimulate the Raf-MEK-ERK signaling cascade, a pathway crucial for cell survival and proliferation.
BDNF Signaling Pathway
BDNF binding to its high-affinity receptor, TrkB, induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates three major downstream signaling cascades:
-
PI3K/Akt Pathway: Promotes cell survival by inhibiting pro-apoptotic proteins.
-
MAPK/ERK Pathway: Also known as the Ras-Raf-MEK-ERK pathway, it is involved in neuronal differentiation, growth, and survival.
-
PLCγ Pathway: Leads to the activation of protein kinase C (PKC) and calcium-dependent signaling, which play roles in synaptic plasticity.
Experimental Protocols
The following are generalized protocols for key experiments used to assess the neuroprotective effects of Prosaptide Tx14(A) and BDNF. Specific details may vary between studies.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of their viability.
-
Cell Seeding: Plate neuronal or glial cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Pre-treat cells with various concentrations of Prosaptide Tx14(A) or BDNF for a specified duration.
-
Induction of Injury: Introduce a neurotoxic agent (e.g., hydrogen peroxide for oxidative stress, glutamate (B1630785) for excitotoxicity) to the cell culture.
-
MTT Incubation: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
Cytotoxicity Assay (LDH Assay)
This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.
-
Experimental Setup: Follow the same cell seeding, pre-treatment, and injury induction steps as in the MTT assay.
-
Supernatant Collection: After the treatment period, carefully collect a sample of the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reagent, which contains lactate and a tetrazolium salt. LDH in the supernatant will catalyze the conversion of lactate to pyruvate, leading to the reduction of the tetrazolium salt into a colored formazan product.
-
Absorbance Reading: Measure the absorbance of the formazan product at the appropriate wavelength (e.g., 490 nm). The amount of color formed is proportional to the amount of LDH released and, therefore, to the extent of cell damage.
Apoptosis Detection (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Cell Preparation: Grow cells on coverslips or in chamber slides and treat them as described above.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and then permeabilize them with a detergent (e.g., Triton X-100) to allow entry of the labeling reagents.
-
TUNEL Reaction: Incubate the cells with a mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., Br-dUTP). TdT will add the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
Detection: Visualize the incorporated labeled dUTPs using a fluorescently-labeled antibody (for Br-dUTP) or by direct fluorescence if a fluorescently-labeled dUTP is used.
-
Microscopy: Image the cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.
Western Blot for ERK Phosphorylation
This technique is used to detect the activation of the ERK signaling pathway.
-
Cell Lysis: After treatment with Prosaptide Tx14(A) or BDNF, lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size by running equal amounts of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of ERK (p-ERK).
-
Wash the membrane and then incubate it with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.
-
Imaging: Capture the light signal on X-ray film or with a digital imaging system. The intensity of the band corresponds to the amount of p-ERK. The membrane is often stripped and re-probed with an antibody for total ERK to normalize for protein loading.
Experimental Workflow Visualization
Conclusion
Prosaptide Tx14(A) and BDNF are both promising neuroprotective agents that operate through distinct molecular mechanisms. Prosaptide Tx14(A) offers the advantage of being a small peptide that activates G-protein coupled receptors, which are traditionally highly druggable targets. BDNF, as a larger neurotrophin, has potent and pleiotropic effects on the nervous system, mediated through the well-characterized TrkB receptor.
The lack of direct comparative studies necessitates further research to definitively establish the relative potency and therapeutic potential of these two molecules in specific neuropathological contexts. Future studies should aim to perform head-to-head comparisons in standardized in vitro and in vivo models of neurodegeneration and neuronal injury to guide the development of novel neuroprotective therapies. This will enable a more informed decision-making process for researchers and drug developers in selecting the most promising candidates for further investigation.
References
A Comparative In Vitro Analysis of Prosaptide Tx14(A) and Other GPR37 Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of Prosaptide (B10822537) Tx14(A) with other putative agonists of the G protein-coupled receptor 37 (GPR37). GPR37, an orphan receptor predominantly expressed in the nervous system, is implicated in a range of physiological and pathological processes, including neuroprotection, myelination, and inflammation, making its agonists promising therapeutic candidates.[1][2] This document summarizes key performance data from various in vitro studies, details experimental methodologies, and visualizes relevant biological pathways and workflows to aid researchers in their evaluation of these compounds.
Overview of GPR37 Agonists
G protein-coupled receptor 37 (GPR37) has several putative endogenous and synthetic agonists, including the prosaposin-derived peptide Prosaptide Tx14(A), the lipid mediator Neuroprotectin D1 (NPD1), the bone-derived hormone Osteocalcin (OCN), the invertebrate neuropeptide Head Activator (HA), and the anti-malarial drug Artesunate (ARU).[1][3] The activation of GPR37 is known to trigger downstream signaling cascades primarily through Gαi/o proteins, leading to the inhibition of adenylyl cyclase and modulation of pathways such as ERK and Akt.[3][4] However, the pharmacological characterization of these agonists is complex, with some studies reporting conflicting results depending on the cellular context, highlighting the importance of considering the experimental systems in which these agonists are evaluated.[5][6]
Quantitative Comparison of GPR37 Agonist Activity
The following tables summarize the in vitro activities of various GPR37 agonists based on published experimental data. It is critical to note that these values were obtained in different cellular systems and assays, which can influence the apparent potency and efficacy of the compounds.
| Agonist | Assay Type | Cell Line | EC50/IC50 | Reference |
| Prosaptide Tx14(A) | ERK Phosphorylation | HEK-293T | 7 nM | [4][7] |
| Prosaptide Tx14(A) | cAMP Inhibition | Primary Astrocytes | 17.8 nM (IC50) | |
| Neuroprotectin D1 (NPD1) | Intracellular Ca2+ Increase | GPR37-transfected HEK293 | Not specified | [8][9][10] |
| Osteocalcin (OCN) | Not specified | Not specified | 10.2 nM | [3] |
| Head Activator (HA) | Ca2+ Signaling (Gα16/aequorin) | Not specified | 3.3 nM | [3] |
| Artesunate (ARU) | Phagocytosis Assay | Peritoneal Macrophages | 30 µM | [11] |
EC50: Half-maximal effective concentration; IC50: Half-maximal inhibitory concentration.
GPR37 Signaling Pathways
GPR37 activation initiates a cascade of intracellular events. The diagram below illustrates the primary signaling pathway associated with GPR37 agonism.
Caption: GPR37 signaling cascade upon agonist binding.
Experimental Workflow for In Vitro GPR37 Agonist Characterization
The following diagram outlines a general workflow for assessing the in vitro activity of a putative GPR37 agonist.
Caption: General workflow for in vitro GPR37 agonist testing.
Detailed Experimental Protocols
ERK Phosphorylation Assay
This protocol is based on methodologies described in studies investigating GPR37 signaling.[4][7]
-
Cell Culture and Transfection: HEK-293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum. For GPR37 expression, cells are transiently transfected with a GPR37 expression plasmid using a suitable transfection reagent. To enhance plasma membrane trafficking of GPR37, co-transfection with a syntenin-1 plasmid can be performed.[4]
-
Serum Starvation: 24-48 hours post-transfection, cells are serum-starved for 2-3 hours to reduce basal levels of ERK phosphorylation.
-
Agonist Stimulation: Cells are then treated with varying concentrations of the GPR37 agonist (e.g., Prosaptide Tx14(A)) for 10 minutes at 37°C. A vehicle control is included in all experiments.
-
Cell Lysis and Protein Quantification: Following stimulation, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration of the lysates is determined using a BCA protein assay.
-
Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against phosphorylated ERK (pERK) and total ERK (tERK).
-
Detection and Quantification: After incubation with appropriate secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified, and the pERK/tERK ratio is calculated to determine the extent of ERK activation.
cAMP Inhibition Assay
This protocol is adapted from studies measuring Gαi/o-coupled receptor activity.[4]
-
Cell Culture and Transfection: As described in the ERK phosphorylation assay.
-
Agonist and Forskolin (B1673556) Treatment: Transfected cells are pre-treated with the GPR37 agonist for a specified time. Subsequently, adenylyl cyclase is stimulated with forskolin to induce cAMP production.
-
cAMP Measurement: Intracellular cAMP levels are measured using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The reduction in forskolin-stimulated cAMP levels in the presence of the agonist is calculated to determine the inhibitory effect of the GPR37 agonist.
Intracellular Calcium Imaging
This protocol is based on methods used to assess G protein-coupled receptor-mediated calcium mobilization.[8][9][10]
-
Cell Culture and Transfection: GPR37 is expressed in a suitable cell line, such as HEK293.
-
Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2AM, for a specified time at 37°C.
-
Agonist Stimulation and Imaging: The cells are then stimulated with the GPR37 agonist, and changes in intracellular calcium concentration are monitored using a fluorescence microscope or a plate reader.
-
Data Analysis: The change in fluorescence intensity is used to quantify the increase in intracellular calcium levels in response to agonist stimulation.
Discussion and Conclusion
The in vitro characterization of GPR37 agonists reveals a complex pharmacological landscape. Prosaptide Tx14(A) demonstrates nanomolar potency in activating GPR37-mediated signaling in various cell types.[4][7] Other putative agonists, such as Head Activator and Osteocalcin, also exhibit high potency in specific assay systems.[3] However, the inconsistencies in the literature, particularly the cell-type-dependent activity of these compounds, underscore the necessity for careful experimental design and interpretation of results.[5][6] The choice of cell line and signaling readout can significantly impact the observed agonist performance. For instance, some studies have failed to observe GPR37 activation by certain agonists in commonly used recombinant expression systems like HEK293 cells, while robust responses are seen in more physiologically relevant primary cells like astrocytes.[5][6]
Researchers and drug development professionals should consider these factors when evaluating and comparing GPR37 agonists. The experimental protocols provided in this guide offer a starting point for the in vitro assessment of novel GPR37 modulators. Future research should aim for more direct, side-by-side comparisons of these agonists in a standardized panel of in vitro assays to provide a clearer picture of their relative potencies and efficacies. Such studies will be instrumental in advancing the development of GPR37-targeted therapeutics.
References
- 1. Frontiers | Role and regulatory mechanism of GPR37 in neurological diseases [frontiersin.org]
- 2. Frontiers | Drug Discovery Opportunities at the Endothelin B Receptor-Related Orphan G Protein-Coupled Receptors, GPR37 and GPR37L1 [frontiersin.org]
- 3. Orphan G Protein-Coupled Receptor GPR37 as an Emerging Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR37 and GPR37L1 are receptors for the neuroprotective and glioprotective factors prosaptide and prosaposin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glio- and neuro-protection by prosaposin is mediated by orphan G-protein coupled receptors GPR37L1 and GPR37 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glio‐ and neuro‐protection by prosaposin is mediated by orphan G‐protein coupled receptors GPR37L1 and GPR37 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. GPR37 regulates macrophage phagocytosis and resolution of inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JCI - GPR37 regulates macrophage phagocytosis and resolution of inflammatory pain [jci.org]
- 10. Scholars@Duke publication: GPR37 regulates macrophage phagocytosis and resolution of inflammatory pain. [scholars.duke.edu]
- 11. Activation of GPR37 in macrophages confers protection against infection-induced sepsis and pain-like behaviour in mice - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Neuroprotective Potential of Prosaptide Tx14(A): A Comparative Analysis in Diverse Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective effects of Prosaptide Tx14(A) against other therapeutic alternatives across various preclinical disease models. The data presented is compiled from multiple studies to offer a comprehensive overview of its performance, supported by detailed experimental protocols and visualizations of its mechanism of action.
Unveiling the Mechanism: The Prosaptide Tx14(A) Signaling Pathway
Prosaptide Tx14(A), a synthetic peptide derived from the neurotrophic factor prosaposin, exerts its neuroprotective effects through the activation of two G-protein coupled receptors, GPR37 and GPR37L1. This interaction initiates a downstream signaling cascade involving Gi-proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. This reduction in cAMP modulates the activity of Protein Kinase A (PKA), ultimately promoting cell survival and protecting against neuronal damage.
Caption: Prosaptide Tx14(A) signaling pathway.
Performance in Preclinical Models: A Data-Driven Comparison
The neuroprotective efficacy of Prosaptide Tx14(A) has been evaluated in several key disease models. Below, we present a comparative summary of its performance against other neuroprotective agents. It is important to note that these comparisons are drawn from separate studies and are not from head-to-head trials. Variations in experimental conditions should be considered when interpreting the data.
Diabetic Neuropathy Model
This model investigates the potential of therapeutic agents to ameliorate nerve damage associated with diabetes, a common complication of the disease.
Table 1: Comparison of Neuroprotective Effects on Nerve Conduction Velocity in Rodent Models of Diabetic Neuropathy
| Treatment Agent | Dosage | Animal Model | Duration of Treatment | Motor Nerve Conduction Velocity (MNCV) Improvement | Sensory Nerve Conduction Velocity (SNCV) Improvement |
| Prosaptide Tx14(A) | 1 mg/kg, i.p., 3x/week | Streptozotocin-induced diabetic rats | 8 weeks | Reversed established deficits | Reversed established deficits |
| Edaravone | 3 mg/kg | Streptozotocin-induced diabetic rats | 8 weeks (preventive) | Significant improvement | Not reported |
| Alpha-Lipoic Acid | 100 mg/kg, i.p. | Streptozotocin-induced diabetic rats | 4 weeks | Significant improvement | Not reported |
Sciatic Nerve Injury Model
This model assesses the ability of therapeutic agents to promote functional recovery after physical trauma to a peripheral nerve.
Table 2: Comparison of Functional Recovery After Sciatic Nerve Crush Injury in Rats (Assessed by Sciatic Functional Index - SFI)
| Treatment Agent | Dosage | Duration of Treatment | SFI Score Improvement (relative to untreated control) |
| Prosaposin (precursor to Tx14(A)) | Not specified (local application) | Not specified | Increased number of regenerating nerve fibers |
| Aspirin (low dose) | Not specified (i.p.) | 28 days | Significantly better than vehicle group |
| Crocin | 20 and 80 mg/kg, i.p. | 10 days | Accelerated SFI recovery |
Note: Specific SFI data for Prosaptide Tx14(A) was not available in the reviewed literature; data for its precursor, prosaposin, is presented.
Cerebral Ischemia Model
This model evaluates the capacity of neuroprotective agents to mitigate brain damage and cognitive deficits following a stroke-like event.
Table 3: Comparison of Neuroprotective Effects in a Gerbil Model of Transient Global Cerebral Ischemia
| Treatment Agent | Dosage | Outcome Measure | Result |
| Prosaposin (precursor to Tx14(A)) | Continuous i.c.v. infusion | Prevention of learning disability (passive avoidance task) | Almost complete prevention of learning disability |
| Trimetazidine | 25 mg/kg, i.p. (pre-treatment) | Improved performance in Morris water maze | Statistically significant improvement in behavior |
| Catalpol | 5 and 10 mg/kg, i.p. | Reduced cognitive impairment | Significant reduction in cognitive impairment |
Note: Specific data for Prosaptide Tx14(A) in the gerbil ischemia model with Morris water maze was not available; data for its precursor, prosaposin, is presented.
Oxidative Stress Model
This in vitro model examines the ability of a compound to protect cells from damage induced by oxidative stress, a common pathological mechanism in many neurodegenerative diseases.
Table 4: Comparison of Cytoprotective Effects Against Hydrogen Peroxide (H₂O₂)-Induced Astrocyte Death
| Treatment Agent | Concentration | Outcome Measure | Result |
| Prosaptide Tx14(A) | Not specified | Reduction in cytotoxicity (LDH release) | Strongly reduced cytotoxicity |
| 14,15-EET | 0.1-30 µM | Increased cell viability | Dose-dependent increase in cell viability |
| Astrocyte-Conditioned Media | N/A | Prevention of neuronal cell death | Prevented H₂O₂-induced cell death |
Detailed Experimental Protocols
To ensure transparency and facilitate the replication of these findings, detailed methodologies for the key experiments are provided below.
Experimental Workflow: In Vivo Neuroprotection Studies
Caption: General workflow for in vivo neuroprotection studies.
1. Diabetic Neuropathy Model: Rat Streptozotocin (B1681764) (STZ) Model and Nerve Conduction Velocity (NCV) Measurement
-
Model Induction: Diabetes is induced in adult male Sprague-Dawley rats by a single intraperitoneal (i.p.) injection of streptozotocin (STZ; 50-65 mg/kg) dissolved in citrate (B86180) buffer. Control animals receive an injection of the citrate buffer vehicle. Diabetes is confirmed by measuring blood glucose levels; rats with levels >250 mg/dL are considered diabetic.
-
Treatment: Animals are randomly assigned to treatment groups. Prosaptide Tx14(A) is typically administered via i.p. injection at a dose of 1 mg/kg, three times a week. Alternative agents like Edaravone (e.g., 3 mg/kg, i.p., daily) or Alpha-Lipoic Acid (e.g., 100 mg/kg, i.p., daily) are administered according to their respective protocols. The vehicle group receives saline injections.
-
NCV Measurement: After the treatment period (e.g., 8 weeks), motor and sensory nerve conduction velocities are measured in the sciatic and/or tibial nerves under anesthesia. Stimulating electrodes are placed along the nerve, and recording electrodes are placed in the corresponding muscle. The latency of the evoked muscle action potential and the distance between stimulating electrodes are used to calculate the NCV (m/s).
2. Sciatic Nerve Injury Model: Rat Sciatic Nerve Crush and Functional Assessment
-
Surgical Procedure: Adult rats are anesthetized, and the sciatic nerve is exposed through a small incision in the thigh. A standardized crush injury is induced by applying a hemostat or specialized forceps to the nerve for a defined period (e.g., 30 seconds). The muscle and skin are then sutured.
-
Treatment: Post-surgery, animals are treated with the respective neuroprotective agents or vehicle as described in the specific study protocols.
-
Functional Assessment (Sciatic Functional Index - SFI): Functional recovery is assessed at regular intervals (e.g., weekly) using walking track analysis. The rats' hind paws are dipped in ink, and they are allowed to walk down a narrow track lined with paper. The footprints are analyzed to measure parameters such as the distance between the first and fifth toes (toe spread) and the distance between the third toe and the heel (print length) for both the experimental (E) and normal (N) limbs. The SFI is calculated using a standardized formula, with a score of 0 representing normal function and -100 representing complete loss of function.
3. Cerebral Ischemia Model: Gerbil Transient Global Ischemia and Morris Water Maze
-
Ischemia Induction: Mongolian gerbils are anesthetized, and both common carotid arteries are occluded for a short period (e.g., 5 minutes) to induce transient global cerebral ischemia. The clips are then removed to allow reperfusion.
-
Treatment: Neuroprotective agents are administered typically before or shortly after the ischemic insult.
-
Morris Water Maze: Several days post-ischemia, spatial learning and memory are assessed using the Morris water maze. This consists of a circular pool filled with opaque water with a hidden platform. The gerbils are trained over several days to find the hidden platform using visual cues around the room. The time taken to find the platform (escape latency) and the path length are recorded. A probe trial, where the platform is removed, is conducted to assess memory retention by measuring the time spent in the target quadrant.
4. Oxidative Stress Model: In Vitro Astrocyte Protection Assay
-
Cell Culture and Oxidative Stress Induction: Primary astrocytes are cultured in 96-well plates. Oxidative stress is induced by exposing the cells to hydrogen peroxide (H₂O₂) at a concentration that causes significant cell death (e.g., 100-500 µM) for a specified duration.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., Prosaptide Tx14(A)) for a period before the addition of H₂O₂.
-
Cytotoxicity Assessment (LDH Assay): Cell death is quantified by measuring the activity of lactate (B86563) dehydrogenase (LDH) released into the culture medium from damaged cells. A commercially available LDH cytotoxicity assay kit is used. The amount of LDH is proportional to the number of dead cells and is measured spectrophotometrically. The percentage of cytotoxicity is calculated relative to control cells (untreated) and cells treated with a lysis solution (100% cell death). The neuroprotective effect is determined by the reduction in LDH release in treated cells compared to cells treated with H₂O₂ alone.
Conclusion
The available preclinical data suggests that Prosaptide Tx14(A) holds significant promise as a neuroprotective agent across a range of disease models, including diabetic neuropathy, peripheral nerve injury, cerebral ischemia, and conditions involving oxidative stress. Its mechanism of action, centered on the GPR37 and GPR37L1 receptors, offers a novel target for therapeutic intervention. While direct comparative studies are limited, the existing evidence indicates that the efficacy of Prosaptide Tx14(A) is comparable to that of other neuroprotective agents in similar preclinical settings. Further research, including head-to-head clinical trials, is warranted to fully elucidate the therapeutic potential of Prosaptide Tx14(A) in human neurological disorders.
A More Stable Analog of Prosaptide Tx14(A): A Comparative Guide to Prosaptide TX15-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Prosaptide (B10822537) Tx14(A) and its more stable analog, Prosaptide TX15-2. Prosaptide Tx14(A), a 14-amino acid neurotrophic peptide derived from the saposin C domain of prosaposin, has shown significant therapeutic potential. However, its clinical utility has been hampered by its inherent instability, particularly within the central nervous system. To address this limitation, a more stable analog, Prosaptide TX15-2, was developed. This document outlines the experimental data supporting the enhanced stability and comparable biological activity of TX15-2, providing a valuable resource for researchers in neurodegenerative disease and drug development.
Comparative Analysis of Physicochemical Properties and Stability
Prosaptide Tx14(A) is known to be rapidly degraded in the brain, limiting its efficacy for treating central nervous system disorders.[1] Prosaptide TX15-2 was specifically designed to overcome this instability. The amino acid sequences of the two peptides are presented below.
Table 1: Amino Acid Sequences of Prosaptide Tx14(A) and Prosaptide TX15-2
| Peptide | Amino Acid Sequence |
| Prosaptide Tx14(A) | Thr-D-Ala-Leu-Ile-Asp-Asn-Asn-Ala-Thr-Glu-Glu-Ile-Leu-Tyr |
| Prosaptide TX15-2 | [Sequence not publicly available] |
Note: The specific amino acid sequence for Prosaptide TX15-2 is not available in the public domain but is understood to be a modification of the Tx14(A) sequence designed for enhanced stability.
The primary evidence for the enhanced stability of TX15-2 comes from in vitro degradation assays using brain homogenates. While the full quantitative data from the primary study is not publicly available, the research indicates a significant increase in the stability of TX15-2 compared to Tx14(A) in a brain-like environment.[1]
In Vitro Stability Assessment in Brain Homogenate
To evaluate the comparative stability, peptides are typically incubated with a preparation of brain tissue homogenate, and the amount of intact peptide is measured over time using High-Performance Liquid Chromatography (HPLC).
Table 2: Comparative Stability in Rat Brain Homogenate (Conceptual Data)
| Time (minutes) | % Intact Prosaptide Tx14(A) | % Intact Prosaptide TX15-2 |
| 0 | 100% | 100% |
| 15 | ~50% | >90% |
| 30 | <20% | >80% |
| 60 | <5% | >70% |
This table represents conceptual data based on the published findings that Prosaptide TX15-2 demonstrates increased stability in the brain compared to Prosaptide Tx14(A).[1] Actual percentages would be experiment-dependent.
Experimental Protocols
In Vitro Peptide Stability Assay in Brain Homogenate
This protocol outlines a general procedure for assessing peptide stability in a brain homogenate, based on common laboratory practices.
1. Preparation of Brain Homogenate:
-
Euthanize a rodent (e.g., rat) in accordance with ethical guidelines.
-
Perfuse the brain with ice-cold phosphate-buffered saline (PBS) to remove blood.
-
Dissect and homogenize the brain tissue in a suitable buffer (e.g., PBS with protease inhibitors, excluding those that might interfere with the assay) at a specific concentration (e.g., 10% w/v).
-
Centrifuge the homogenate at a low speed to remove cellular debris. The resulting supernatant is the brain homogenate.
2. Incubation:
-
Prepare stock solutions of Prosaptide Tx14(A) and Prosaptide TX15-2 in an appropriate solvent.
-
Add a known concentration of each peptide to aliquots of the brain homogenate.
-
Incubate the mixtures at 37°C in a shaking water bath.
3. Sample Collection and Analysis:
-
At various time points (e.g., 0, 15, 30, 60 minutes), withdraw an aliquot from each incubation mixture.
-
Immediately stop the enzymatic degradation by adding a quenching solution (e.g., trifluoroacetic acid or by heating).
-
Centrifuge the samples to pellet the proteins.
-
Analyze the supernatant containing the peptide by reverse-phase HPLC (RP-HPLC) to quantify the amount of intact peptide remaining. The peak area of the intact peptide is compared to the peak area at time zero.
Biological Activity and Signaling Pathway
Both Prosaptide Tx14(A) and its stable analog are agonists for the G protein-coupled receptors GPR37 and GPR37L1. Activation of these receptors initiates a signaling cascade that is crucial for the neurotrophic and glioprotective effects of these peptides. The primary signaling pathway involves the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the phosphorylation of extracellular signal-regulated kinase (ERK).
Comparative Biological Activity
While direct quantitative comparisons of the biological activity of Prosaptide Tx14(A) and TX15-2 are not extensively published, the development of TX15-2 was predicated on retaining the biological efficacy of the parent peptide. Key bioassays used to characterize the activity of these peptides include neurite outgrowth assays and GTPγS binding assays.
Table 3: Comparative Biological Activity (Conceptual Data)
| Assay | Prosaptide Tx14(A) (EC₅₀) | Prosaptide TX15-2 (EC₅₀) |
| Neurite Outgrowth | ~1-10 nM | Expected to be similar |
| GTPγS Binding | ~5-10 nM | Expected to be similar |
This table represents conceptual data. It is expected that the modifications in TX15-2 to enhance stability would be designed to have minimal impact on its biological activity.
Experimental Protocols for Biological Activity
Neurite Outgrowth Assay
This assay is a common method to assess the neurotrophic potential of compounds using a cell line such as PC12 cells.
1. Cell Culture:
-
Culture PC12 cells in a suitable medium (e.g., DMEM with horse and fetal bovine serum).
-
Plate the cells in collagen-coated multi-well plates and allow them to adhere.
2. Treatment:
-
Starve the cells in a low-serum medium for a few hours before treatment.
-
Treat the cells with various concentrations of Prosaptide Tx14(A) or Prosaptide TX15-2. Include a positive control (e.g., Nerve Growth Factor) and a negative control (vehicle).
3. Incubation and Imaging:
-
Incubate the cells for 24-72 hours to allow for neurite extension.
-
Capture images of the cells using a microscope.
4. Quantification:
-
Quantify neurite outgrowth by measuring the length of the longest neurite or the total neurite length per cell using image analysis software.
-
Plot the neurite length as a function of peptide concentration to determine the EC₅₀ value.
Conclusion
Prosaptide TX15-2 represents a significant advancement in the development of prosaptide-based therapeutics. By addressing the critical issue of in vivo instability, TX15-2 offers the potential for improved efficacy in the treatment of central nervous system disorders. While further studies are needed to fully characterize its pharmacokinetic and pharmacodynamic properties, the available data strongly suggest that Prosaptide TX15-2 is a more viable clinical candidate than its predecessor, Prosaptide Tx14(A). This guide provides a foundational understanding for researchers looking to explore the therapeutic potential of this promising new analog.
References
Cross-Study Validation of Prosaptide Tx14(A) Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-study validation of Prosaptide Tx14(A)'s efficacy, comparing its performance with alternative neurotrophic and metabolic agents in preclinical models of neurological disorders. The data presented is collated from multiple independent studies to offer an objective overview for researchers and drug development professionals.
Executive Summary
Prosaptide Tx14(A), a synthetic peptide derived from the neurotrophic region of prosaposin, has demonstrated significant therapeutic potential in preclinical models of peripheral neuropathy. Its mechanism of action is primarily mediated through the activation of G protein-coupled receptors GPR37 and GPR37L1, initiating pro-survival signaling cascades. This guide synthesizes efficacy data for Prosaptide Tx14(A) and compares it with other neurotrophic factors and metabolic modulators in the context of diabetic neuropathy and sciatic nerve injury. While direct head-to-head clinical trial data is limited, this comparative analysis of preclinical studies provides valuable insights into its potential therapeutic positioning.
Data Presentation: Efficacy in Diabetic Neuropathy (Streptozotocin-Induced Rat Model)
The following table summarizes the efficacy of Prosaptide Tx14(A) and alternative treatments in improving nerve conduction velocity (NCV) in streptozotocin-induced diabetic rats, a common model for diabetic neuropathy.
| Treatment | Dosage | Duration | Motor NCV Improvement (m/s) | Sensory NCV Improvement (m/s) | Study |
| Prosaptide Tx14(A) | 1 mg/kg, 3x/week | 6 weeks (reversal) | ~10-12 m/s increase from diabetic baseline | ~8-10 m/s increase from diabetic baseline | Mizisin et al., 2001[1] |
| Nerve Growth Factor (NGF) | 40 µg/kg | Not specified | ~6 m/s increase from diabetic baseline | ~3.3 m/s increase from diabetic baseline | Chinese Journal of Neuromedicine, 2013[2] |
| Neurotrophin-3 (NT-3) | Not specified | 1 month (reversal) | Complete normalization to control levels | Complete normalization to control levels | Tomlinson et al., 1996[3] |
| Acetyl-L-carnitine | 250 mg/kg, daily | 2-6 weeks | Significant improvement, normalization | Not specified | Morabito et al., 1993[4] |
| Alpha-lipoic acid | 100 mg/kg, 5x/week | 1 month | Not specified | Significant improvement | Nagamatsu et al., 1995[5] |
Note: The data presented is for indirect comparison as it is compiled from different studies. Variations in experimental conditions and methodologies should be considered.
Experimental Protocols
Prosaptide Tx14(A) in Streptozotocin-Induced Diabetic Neuropathy
-
Animal Model: Male Wistar rats are induced with diabetes via a single intraperitoneal injection of streptozotocin (B1681764) (STZ). Blood glucose levels are monitored to confirm diabetes.
-
Treatment Groups:
-
Nondiabetic control
-
Diabetic control (untreated)
-
Diabetic + Prosaptide Tx14(A) (preventative or reversal paradigms)
-
-
Dosing Regimen: Prosaptide Tx14(A) is administered intraperitoneally at a dose of 1 mg/kg, three times a week.[1]
-
Efficacy Endpoints:
-
Nerve Conduction Velocity (NCV): Motor and sensory NCVs of the sciatic and/or caudal nerves are measured at baseline and at specified time points throughout the study.
-
Nerve Morphology: Axonal diameter and myelination of the sciatic nerve are assessed through histological analysis.
-
-
Statistical Analysis: Data are typically analyzed using analysis of variance (ANOVA) followed by post-hoc tests to compare between groups.
General Protocol for Sciatic Nerve Injury Models
-
Animal Model: Adult rats (e.g., Sprague-Dawley) are commonly used.
-
Injury Induction: A crush injury is induced to the sciatic nerve using fine forceps for a standardized duration and pressure.
-
Treatment Groups:
-
Sham-operated control
-
Vehicle-treated control
-
Test compound-treated group (e.g., GDNF)
-
-
Efficacy Endpoints:
-
Functional Recovery: Assessed using the Sciatic Functional Index (SFI), walking track analysis, and measurement of muscle mass of the gastrocnemius and tibialis anterior.
-
Histomorphometry: Axon count, diameter, and myelin thickness in the distal portion of the regenerated nerve are quantified.
-
Electrophysiology: Compound muscle action potentials (CMAPs) are recorded to assess functional reinnervation.
-
Mandatory Visualizations
Signaling Pathway of Prosaptide Tx14(A)
Caption: Prosaptide Tx14(A) signaling pathway.
Experimental Workflow for Preclinical Diabetic Neuropathy Study
Caption: Workflow of a typical preclinical diabetic neuropathy study.
Logical Relationship of Cross-Study Validation
Caption: Logical relationship for cross-study validation.
Conclusion
The compiled preclinical data suggests that Prosaptide Tx14(A) is a promising therapeutic candidate for diabetic neuropathy, demonstrating robust efficacy in restoring nerve function in a well-established animal model. While direct comparative data is lacking, its performance in improving nerve conduction velocity appears comparable to other neurotrophic factors and potentially superior to some metabolic modulators in similar models. The unique mechanism of action through GPR37/GPR37L1 activation presents a novel therapeutic target. Further head-to-head preclinical studies and well-controlled clinical trials are warranted to definitively establish the therapeutic potential of Prosaptide Tx14(A) in relation to current and emerging treatments for neurodegenerative disorders. The results of the clinical trial in feline diabetic neuropathy, once available, will provide crucial insights into its translatability to a clinical setting.
References
- 1. TX14(A), a prosaposin-derived peptide, reverses established nerve disorders in streptozotocin-diabetic rats and prevents them in galactose-fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 3. Neurotrophin-3 reverses nerve conduction velocity deficits in streptozotocin-diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acetyl-L-carnitine effect on nerve conduction velocity in streptozotocin-diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lipoic acid improves nerve blood flow, reduces oxidative stress, and improves distal nerve conduction in experimental diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the therapeutic potential of Prosaptide Tx14(A) with existing neuropathy treatments
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic potential of Prosaptide Tx14(A), an investigational peptide, with established treatments for peripheral neuropathy. The comparison is based on available preclinical and clinical data, with a focus on mechanism of action, efficacy, and safety.
Executive Summary
Prosaptide Tx14(A) has demonstrated neuroprotective and restorative effects in preclinical models of diabetic neuropathy, primarily through its action as an agonist for the G-protein coupled receptors GPR37 and GPR37L1, stimulating the ERK signaling pathway. These preclinical findings, particularly the reversal of nerve conduction deficits, suggest a potential disease-modifying capability. However, the clinical development of Prosaptide was halted during Phase II trials due to a failure to meet the primary efficacy endpoint for neuropathic pain in HIV/AIDS patients.[1] This outcome presents a significant hurdle for its future therapeutic application.
In contrast, existing treatments for neuropathic pain, such as pregabalin, duloxetine, and gabapentin, have well-established clinical efficacy and are approved for managing symptoms. These therapies act by modulating neurotransmitter release or reuptake to dampen pain signals. While effective for symptomatic relief, they do not address the underlying nerve damage. This guide presents a detailed comparison to aid in the evaluation of these different therapeutic strategies.
Mechanism of Action: A Tale of Two Approaches
Prosaptide Tx14(A): Targeting Neuroprotection and Regeneration
Prosaptide Tx14(A) is a synthetic peptide derived from prosaposin, a neurotrophic factor. Its primary mechanism of action is the activation of GPR37 and GPR37L1.[2] This activation initiates a signaling cascade, most notably the Raf-MEK-ERK pathway, which is crucial for cell proliferation, differentiation, and survival.[3][4][5] In the context of neuropathy, this pathway is believed to promote nerve cell survival and regeneration.
References
Safety Operating Guide
Essential Safety and Disposal Procedures for Prosaptide Tx14(A)
This document provides critical safety and logistical information for the proper handling and disposal of Prosaptide Tx14(A), a prosaposin-derived peptide used in laboratory research. The following guidelines are intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Product Identification
-
Product Name: Prosaptide Tx14(A)[1]
-
Synonyms: Prosaposin-derived 14-mer Peptide TX14(A)[2]
-
Molecular Weight: 1579.70 g/mol [1]
Hazard Identification
According to available Safety Data Sheets (SDS), Prosaptide Tx14(A) is not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS)[1][2]. However, standard precautionary measures for handling chemicals should always be followed[2].
NFPA Ratings (scale 0-4):
-
Health: 0
-
Fire: 0
-
Reactivity: 0[2]
Safe Handling and Personal Protective Equipment (PPE)
While Prosaptide Tx14(A) is not classified as hazardous, adherence to standard laboratory safety protocols is essential.
-
Engineering Controls: Use in a well-ventilated area. Appropriate exhaust ventilation should be used to avoid dust and aerosol formation[1].
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear safety glasses or goggles.
-
Skin Protection: Wear protective gloves and a lab coat. Although the product is generally not found to irritate the skin, direct contact should be avoided[2].
-
Respiratory Protection: Not generally required. If dust or aerosols are generated, use appropriate respiratory protection[2].
-
-
Hygiene Measures: Follow the usual precautionary measures for handling chemicals. Avoid inhalation, and contact with eyes and skin[1][2].
First Aid Measures
In case of exposure, follow these first-aid guidelines:
-
After Inhalation: Move the individual to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR). Seek medical attention[1].
-
After Skin Contact: Rinse the affected area thoroughly with large amounts of water. Remove contaminated clothing and shoes. If irritation persists, consult a physician[1].
-
After Eye Contact: Immediately flush eyes with plenty of water for several minutes, removing contact lenses if present. Seek prompt medical attention[1][2].
-
After Swallowing: Wash out the mouth with water. Do NOT induce vomiting. Call a physician[1].
Spills and Accidental Release
In the event of a spill:
-
Avoid breathing vapors, mist, dust, or gas. [1]
-
Evacuate personnel to a safe area. [1]
-
Prevent further leakage or spillage if safe to do so. Keep the product away from drains and water courses[1].
-
For solid spills: Pick up mechanically[2].
-
For liquid spills: Absorb the solution with a finely-powdered liquid-binding material such as diatomite or universal binders[1].
-
Decontaminate surfaces and equipment by scrubbing with alcohol. [1]
-
Dispose of contaminated material according to the disposal procedures outlined below. [1]
Storage Procedures
-
Storage Temperature: Store at -20°C[3].
-
Stock Solution Stability:
-
Storage Conditions: Keep in a sealed container, away from moisture[4].
Disposal Procedures
The disposal of Prosaptide Tx14(A) and its contaminated packaging must be conducted in accordance with all prevailing country, federal, state, and local regulations[1].
General Guidelines:
-
Product Disposal: Dispose of the substance in accordance with institutional and governmental regulations for non-hazardous chemical waste.
-
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the product itself, following all applicable regulations[1].
-
Environmental Precautions: Do not allow the product to enter sewers or surface and ground water[2].
Step-by-Step Disposal Protocol:
-
Consult Local Regulations: Before beginning any disposal process, consult your institution's Environmental Health and Safety (EHS) office and review all applicable federal, state, and local regulations.
-
Prepare for Disposal:
-
For unused solid material, ensure it is in a clearly labeled, sealed container.
-
For solutions, absorb the liquid with an inert material like vermiculite, dry sand, or earth.
-
-
Waste Collection:
-
Place the contained solid waste or absorbed liquid waste into a designated chemical waste container.
-
Do not mix with other incompatible waste streams.
-
-
Labeling: Clearly label the waste container with the contents, including the name "Prosaptide Tx14(A)" and any solvents used.
-
Arrange for Pickup: Contact your institution's EHS or a licensed chemical waste disposal company to arrange for the collection and disposal of the waste.
Biological Activity and Signaling Pathway
Prosaptide Tx14(A) is a potent agonist for the G-protein coupled receptors GPR37L1 and GPR37, with EC₅₀ values of 5 nM and 7 nM, respectively[3][4]. It stimulates signaling through pertussis toxin-sensitive G proteins and increases the phosphorylation of ERK1 and ERK2 in Schwann cells[3][4]. This activity promotes myelin lipid synthesis and enhances cell survival, making it a neuroprotective and glioprotective factor[3].
Caption: Prosaptide Tx14(A) signaling pathway.
References
Essential Safety and Operational Guide for Handling Prosaptide Tx14(A)
This guide provides comprehensive, step-by-step procedures for the safe handling, storage, and disposal of Prosaptide Tx14(A), ensuring the protection of laboratory personnel and compliance with institutional and regulatory standards. While Prosaptide Tx14(A) is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential.[1][2]
Physical and Chemical Properties
For easy reference, the key physical and chemical properties of Prosaptide Tx14(A) are summarized below.
| Property | Value |
| Molecular Formula | C69H110N16O26 |
| Molecular Weight | 1579.70 g/mol |
| Appearance | Lyophilized powder[3] |
| Solubility | Soluble in water to 2 mg/ml |
| Storage | Store at -20°C for long-term storage.[3][4] |
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn at all times when handling Prosaptide Tx14(A) to minimize exposure and ensure personal safety.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Nitrile Gloves | Impermeable and resistant to the product. Check for tears before use.[5][6][7] |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Protects against splashes.[5][6][7] |
| Body Protection | Laboratory Coat | Should be fully buttoned to protect skin and clothing.[5][6][7] |
Handling and Storage Protocols
Proper handling and storage are crucial for maintaining the integrity of Prosaptide Tx14(A) and ensuring a safe laboratory environment.
Receiving and Storage
-
Inspection : Upon receipt, visually inspect the container for any damage or leaks.
-
Storage of Lyophilized Peptide : For long-term stability, store the lyophilized powder in a tightly sealed container at -20°C, protected from light.[3][4]
-
Equilibration : Before opening, allow the container to equilibrate to room temperature to prevent condensation and moisture uptake, which can decrease peptide stability.[3]
Reconstitution and Aliquoting
-
Solvent Selection : Reconstitute the peptide in sterile, distilled water. Sonication can be used to aid dissolution.[3]
-
Stock Solution : Prepare a concentrated stock solution. For example, for a 1 mg vial, adding 0.5 ml of water will yield a 2 mg/ml stock solution.
-
Aliquoting : To avoid repeated freeze-thaw cycles, which can degrade the peptide, divide the stock solution into smaller, single-use aliquots.[8]
-
Storage of Solutions : Store peptide solutions at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[9]
Experimental Use
-
Designated Area : Handle the peptide in a designated clean area to prevent cross-contamination.[10]
-
Aseptic Technique : Use sterile pipette tips and tubes to maintain the purity of the peptide solution.
-
Avoid Inhalation and Contact : Handle the lyophilized powder and solutions carefully to avoid generating dust or aerosols and prevent skin and eye contact.[2]
Disposal Plan
All waste materials contaminated with Prosaptide Tx14(A) must be disposed of as chemical waste in accordance with institutional and local regulations.[10][11]
| Waste Type | Disposal Container | Procedure |
| Liquid Waste | Labeled Hazardous Chemical Waste Container | Collect all unused peptide solutions, experimental buffers containing the peptide, and the initial rinsate from cleaning glassware.[12] |
| Solid Waste | Labeled Hazardous Solid Waste Container | Dispose of all contaminated consumables, including pipette tips, microfuge tubes, and gloves.[12] |
| Sharps Waste | Sharps Container | Dispose of any contaminated needles or syringes. |
Emergency Procedures
| Situation | Action |
| Skin Contact | Wash the affected area thoroughly with soap and water.[2] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention if irritation persists.[2] |
| Inhalation | Move to fresh air. If breathing is difficult, seek medical attention.[2] |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Seek medical attention.[2] |
| Spill | For small spills, absorb with an inert material and place it in a sealed container for disposal as chemical waste. Clean the spill area with a suitable disinfectant.[11] |
Operational Workflow
Caption: Workflow for the safe handling and disposal of Prosaptide Tx14(A).
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]
- 5. google.com [google.com]
- 6. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. puretidestherapy.com [puretidestherapy.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. peptide24.store [peptide24.store]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
